CP-105696
描述
属性
IUPAC Name |
1-[(3S,4R)-4-hydroxy-3-[(4-phenylphenyl)methyl]-3,4-dihydro-2H-chromen-7-yl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O4/c29-26-22(16-19-8-10-21(11-9-19)20-6-2-1-3-7-20)18-32-25-17-23(12-13-24(25)26)28(27(30)31)14-4-5-15-28/h1-3,6-13,17,22,26,29H,4-5,14-16,18H2,(H,30,31)/t22-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNLXCBYBKHKSK-BKMJKUGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)C(C(CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)[C@@H]([C@H](CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047308 | |
| Record name | CP-105696 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158081-99-3 | |
| Record name | 1-[(3S,4R)-3-([1,1′-Biphenyl]-4-ylmethyl)-3,4-dihydro-4-hydroxy-2H-1-benzopyran-7-yl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158081-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CP-105696 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158081993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-105696 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-105696 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7354TW4BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CP-105696: A Technical Overview of its Function as a Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-105696 is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor, a key player in inflammatory pathways. This document provides a comprehensive technical guide on the core functions of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its role in cellular signaling.
Core Function and Mechanism of Action
This compound, chemically known as (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxy-chroman-7-yl] cyclopropane (B1198618) carboxylic acid, is a structurally novel compound that exhibits high affinity and selectivity for the Leukotriene B4 receptor (BLTR).[1] Leukotriene B4 is a powerful lipid mediator involved in a wide range of inflammatory responses, including the recruitment and activation of leukocytes such as neutrophils and monocytes.[2][3] By blocking the LTB4 receptor, this compound effectively inhibits the downstream signaling cascades initiated by LTB4, thereby mitigating inflammatory processes.
The antagonistic activity of this compound is multifaceted. On high-affinity LTB4 receptors found on human neutrophils, it acts as a noncompetitive antagonist.[4] In contrast, it functions as a competitive antagonist at low-affinity LTB4 receptors on the same cells.[4][5] This dual mechanism allows for a robust inhibition of LTB4-mediated cellular responses.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type/System | Value | Reference |
| IC₅₀ (LTB4 Receptor Binding) | Human Neutrophils | 8.42 ± 0.26 nM | [4][5] |
| IC₅₀ (LTB4-mediated Chemotaxis) | Human Neutrophils | 5.0 ± 2.0 nM | [4][5] |
| IC₅₀ (LTB4-mediated Ca²⁺ Mobilization) | Human Monocytes | 940 ± 70 nM | [4][5] |
| pA₂ (LTB4-mediated CD11b Upregulation) | Human Neutrophils | 8.03 ± 0.19 | [4][5] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Dose Range | Mean Cmax (µg/mL) | Mean AUC(0,∞) (µg·h/mL) | Terminal Elimination Half-life (hours) | Reference |
| 5 - 640 mg | 0.54 - 30.41 | 1337 - 16819 (for 40-640 mg) | 289 - 495 | [1][6] |
Table 3: In Vivo Efficacy of this compound in a Mouse Cardiac Allograft Model
| Treatment Group | Mean Survival Time (days) | P-value vs. Control | Reference |
| Control | 12 ± 6 | - | [4] |
| This compound (50 mg/kg/day for 28 days) | 27 ± 20 | 0.0146 | [4] |
| This compound (100 mg/kg/day, induction) | 33 ± 23 | 0.0026 | [4] |
Signaling Pathway of LTB4 and Inhibition by this compound
Leukotriene B4 exerts its pro-inflammatory effects by binding to its G-protein coupled receptor (GPCR), BLTR. This interaction triggers a cascade of intracellular events, leading to cellular activation. This compound blocks this initial binding step.
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the function of this compound.
LTB4 Receptor Binding Assay
This assay quantifies the ability of this compound to displace radiolabeled LTB4 from its receptors on human neutrophils.
Caption: Workflow for the LTB4 receptor binding assay.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the whole blood of healthy donors using density gradient centrifugation.
-
Membrane Preparation: Isolated neutrophils are homogenized and centrifuged to obtain a membrane-rich fraction.
-
Binding Reaction: Neutrophil membranes are incubated with a fixed concentration of [³H]LTB4 and a range of concentrations of this compound in a suitable buffer.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate membrane-bound [³H]LTB4 from unbound ligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]LTB4 (IC₅₀) is determined by non-linear regression analysis.
Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the migration of neutrophils towards an LTB4 gradient.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated as described previously.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.
-
Loading: The lower wells are filled with a solution containing LTB4 as the chemoattractant. The upper wells are loaded with isolated neutrophils that have been pre-incubated with varying concentrations of this compound or vehicle control.
-
Incubation: The chamber is incubated to allow for neutrophil migration through the membrane towards the LTB4 gradient.
-
Quantification: The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy or a plate reader-based assay.
-
Data Analysis: The IC₅₀ value for the inhibition of chemotaxis is calculated.
CD11b Upregulation Assay (Flow Cytometry)
This assay measures the effect of this compound on the LTB4-induced expression of the adhesion molecule CD11b on the surface of neutrophils.[6]
Caption: Workflow for the CD11b upregulation assay using flow cytometry.
Methodology:
-
Sample Preparation: Whole blood samples are pre-incubated with various concentrations of this compound or a vehicle control.
-
Stimulation: The blood is then stimulated with LTB4 to induce the upregulation of CD11b on neutrophils.
-
Staining: The samples are stained with a fluorescently labeled monoclonal antibody specific for CD11b.
-
Red Blood Cell Lysis: Red blood cells are lysed to allow for the analysis of the leukocyte population.
-
Flow Cytometry: The fluorescence intensity of the neutrophil population is measured using a flow cytometer.
-
Data Analysis: The shift in the LTB4 concentration-response curve for CD11b upregulation in the presence of this compound is used to determine its antagonistic potency (pA₂ value).[6]
In Vivo Applications and Future Directions
This compound has been investigated in various preclinical models of inflammatory diseases. For instance, in a mouse model of cardiac allograft rejection, this compound demonstrated the ability to prolong allograft survival, suggesting a role for LTB4 in transplant rejection.[4] Furthermore, studies in mouse models of atherosclerosis have shown that LTB4 receptor antagonism with this compound can reduce lesion progression and monocyte infiltration.[3]
These findings highlight the therapeutic potential of targeting the LTB4 pathway with selective antagonists like this compound for a range of inflammatory and immune-mediated disorders. Further research and clinical development are warranted to fully elucidate its efficacy and safety profile in human diseases.
References
- 1. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the LTB4 Receptor Binding Affinity of CP-105696
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of CP-105696, a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor. The document details quantitative binding data, experimental methodologies, and the underlying signaling pathways.
Core Data Presentation: this compound Binding Affinity and Functional Inhibition
The following table summarizes the key quantitative data regarding the interaction of this compound with LTB4 receptors and its functional consequences.
| Parameter | Value | Cell/Tissue Type | Assay Type | Notes |
| IC50 | 8.42 ± 0.26 nM | Human Neutrophils | [3H]LTB4 Binding (High-Affinity Receptor) | This compound acts as a noncompetitive antagonist at this receptor.[1][2][3] |
| IC50 | 5.0 ± 2.0 nM | Human Neutrophils | LTB4-mediated Chemotaxis | Inhibition was observed in a noncompetitive manner.[1][2][3] |
| pA2 | 8.03 ± 0.19 | Human Neutrophils | LTB4-mediated CD11b Upregulation | Indicates competitive antagonism at the low-affinity LTB4 receptor.[1][2][3] |
| IC50 | 940 ± 70 nM | Human Monocytes | LTB4-mediated Ca2+ Mobilization | Demonstrates inhibitory activity on a key downstream signaling event.[1][2][3] |
| IC50 | 3.7 nM | Human Neutrophil Membranes | LTB4 Binding | Further confirms high-affinity binding.[4] |
LTB4 Receptor Signaling Pathway
Leukotriene B4 (LTB4) mediates its pro-inflammatory effects by binding to two G protein-coupled receptors (GPCRs), the high-affinity BLT1 and the low-affinity BLT2.[5][6] Upon agonist binding, these receptors activate intracellular signaling cascades that are crucial for inflammatory responses. The binding of LTB4 to BLT1 on leukocytes triggers chemotaxis, integrin-mediated adhesion, and the production of pro-inflammatory cytokines.[6] A key event in this pathway is the activation of Phospholipase C (PLC), which leads to an increase in intracellular calcium concentration.[5]
Experimental Protocols
Radioligand Binding Assay ([3H]LTB4 Displacement)
This protocol outlines the methodology used to determine the binding affinity of this compound for the LTB4 receptor on human neutrophils.
1. Preparation of Human Neutrophil Membranes:
-
Isolate human neutrophils from fresh whole blood using standard density gradient centrifugation techniques.
-
Resuspend the purified neutrophils in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Homogenize the cell suspension and centrifuge at a low speed to remove nuclei and intact cells.
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the neutrophil membrane preparation (a specific amount of protein, e.g., 50-120 µg).
-
Add varying concentrations of the unlabeled competitor, this compound.
-
Add a fixed concentration of radiolabeled [3H]LTB4 (e.g., 0.3 nM).[2]
-
For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled LTB4.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
3. Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[7] This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound [3H]LTB4.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]LTB4) by non-linear regression analysis.
Human Neutrophil Chemotaxis Assay
This functional assay measures the ability of this compound to inhibit the migration of neutrophils towards an LTB4 gradient.
1. Neutrophil Isolation:
-
Isolate human neutrophils from healthy donors as described previously.
-
Resuspend the cells in a suitable assay medium, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
2. Chemotaxis Chamber Setup:
-
Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
Place LTB4 (e.g., 5 nM) in the lower wells to act as the chemoattractant.[2]
-
In the upper wells, add the isolated neutrophils that have been pre-incubated with various concentrations of this compound or vehicle control.
3. Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 60-90 minutes).
4. Quantification of Migration:
-
After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.
-
Quantify the number of migrated cells by microscopy.
5. Data Analysis:
-
Plot the number of migrated cells against the concentration of this compound.
-
Determine the IC50 value for the inhibition of chemotaxis.
Intracellular Calcium Mobilization Assay
This assay assesses the effect of this compound on LTB4-induced calcium signaling in human monocytes.
1. Monocyte Isolation and Loading:
-
Isolate human monocytes from peripheral blood.
-
Load the monocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
2. Fluorescence Measurement:
-
Place the dye-loaded monocytes in a fluorometer cuvette or a microplate reader capable of measuring intracellular calcium.
-
Establish a baseline fluorescence reading.
-
Add different concentrations of this compound to the cells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of LTB4 (e.g., 5 nM).[2]
-
Continuously record the changes in fluorescence, which correspond to changes in intracellular calcium concentration.
3. Data Analysis:
-
Calculate the peak increase in fluorescence after LTB4 stimulation for each concentration of this compound.
-
Determine the IC50 value for the inhibition of calcium mobilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gene - LTB4R [maayanlab.cloud]
- 7. giffordbioscience.com [giffordbioscience.com]
The Discovery and Synthesis of CP-105696: A Potent and Selective LTB4 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CP-105696, identified as (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxy-chroman-7-yl] cyclopropane (B1198618) carboxylic acid, is a structurally novel and highly potent antagonist of the leukotriene B4 (LTB4) receptor.[1][2] Developed by Pfizer, this compound has demonstrated significant potential in modulating inflammatory responses by selectively blocking the action of LTB4, a key mediator in various inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.
Introduction: The Rationale for LTB4 Receptor Antagonism
Leukotriene B4 (LTB4) is a potent lipid chemoattractant derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the pathophysiology of numerous inflammatory conditions by recruiting and activating leukocytes, particularly neutrophils, at sites of inflammation.[5] LTB4 exerts its pro-inflammatory effects through two G-protein coupled receptors, BLT1 and BLT2.[5] The development of selective antagonists for these receptors, therefore, represents a promising therapeutic strategy for a range of inflammatory disorders, including asthma, psoriasis, and rheumatoid arthritis.[5]
The discovery of this compound emerged from research efforts aimed at identifying small molecule inhibitors of the LTB4 receptor. The core chemical scaffold of this compound is a chroman ring system, a privileged structure in medicinal chemistry known for its presence in various biologically active compounds.[6] The specific stereochemistry and substitutions on the chroman core of this compound are critical for its high-affinity binding and antagonist activity at the LTB4 receptor.
Synthesis of this compound
While the seminal publication from Pfizer provides the definitive synthesis, a plausible retro-synthetic analysis based on the structure of this compound suggests a convergent approach. The key steps would likely involve the stereoselective synthesis of the substituted chroman core and the subsequent coupling with the cyclopropane carboxylic acid moiety.
A generalized synthetic approach would likely begin with a substituted phenol (B47542) to construct the chroman-7-yl ring system. The introduction of the 3- and 4-substituents with the desired (3S, 4R) stereochemistry is a critical challenge. This could be achieved through various asymmetric synthesis strategies, potentially involving a chiral auxiliary or a catalytic asymmetric reaction to set the two contiguous stereocenters. The 4-phenylbenzyl group would likely be introduced via an alkylation or a coupling reaction. Finally, the cyclopropane carboxylic acid would be installed at the 7-position of the chroman ring, possibly through a multi-step sequence involving the introduction of a suitable functional group for elaboration into the final cyclopropane ring.
Biological Activity and Pharmacological Profile
This compound is a highly potent and selective antagonist of the LTB4 receptor. Its biological activity has been characterized through a series of in vitro and in vivo studies, demonstrating its ability to inhibit key LTB4-mediated inflammatory responses.
In Vitro Activity
The in vitro potency of this compound has been determined in various assays, primarily using human neutrophils, which are key target cells for LTB4.
| Assay | Target/Cell Type | Parameter | Value | Reference |
| LTB4 Receptor Binding | Human Neutrophil Membranes | IC50 | 3.7 nM | [1] |
| LTB4 Receptor Binding | Human Neutrophils | IC50 | 8.42 nM | [4] |
| LTB4-induced Neutrophil Chemotaxis | Human Neutrophils | IC50 | 5.2 nM | [1] |
Pharmacokinetics
Pharmacokinetic studies in humans have shown that this compound is orally bioavailable and exhibits a long terminal elimination half-life, suggesting the potential for once-daily dosing.[1][7]
| Species | Dose Range (oral) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (hours) | Reference |
| Human | 5 - 640 mg | 0.54 - 30.41 | 1337 - 16819 | 289 - 495 | [7] |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the biological activity of this compound.
LTB4 Receptor Binding Assay
Objective: To determine the affinity of this compound for the LTB4 receptor on human neutrophils.
Materials:
-
[3H]-LTB4 (radioligand)
-
This compound (test compound)
-
Unlabeled LTB4 (for non-specific binding determination)
-
Human neutrophils, isolated from fresh human blood
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from heparinized venous blood from healthy donors using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Membrane Preparation (Optional): Cell membranes can be prepared by hypotonic lysis and differential centrifugation.
-
Binding Reaction: In a 96-well plate, combine [3H]-LTB4 (at a concentration near its Kd), varying concentrations of this compound, and either intact neutrophils or neutrophil membranes in binding buffer. For determining non-specific binding, a parallel set of reactions is set up with a high concentration of unlabeled LTB4.
-
Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Neutrophil Chemotaxis Assay
Objective: To assess the ability of this compound to inhibit LTB4-induced neutrophil migration.
Materials:
-
Human neutrophils
-
LTB4 (chemoattractant)
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber with a microporous membrane)
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA)
-
Cell staining and counting method (e.g., Calcein-AM staining and fluorescence plate reader)
Procedure:
-
Neutrophil Preparation: Isolate human neutrophils as described above and resuspend them in assay medium.
-
Assay Setup: Place LTB4 in the lower wells of the chemotaxis chamber. In the upper wells, add the neutrophil suspension pre-incubated with varying concentrations of this compound or vehicle control. The upper and lower chambers are separated by a microporous membrane (e.g., 3-5 µm pore size).
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant cell migration (e.g., 60-90 minutes).
-
Cell Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring a cellular component (e.g., ATP), or by pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in the lower chamber.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
CD11b Upregulation Assay
Objective: To measure the effect of this compound on LTB4-induced upregulation of the adhesion molecule CD11b on the surface of human neutrophils.
Materials:
-
Fresh human whole blood or isolated neutrophils
-
LTB4
-
This compound
-
Fluorescently labeled anti-CD11b antibody (e.g., FITC- or PE-conjugated)
-
Red blood cell lysis buffer (if using whole blood)
-
Flow cytometer
Procedure:
-
Cell Treatment: Pre-incubate aliquots of whole blood or isolated neutrophils with varying concentrations of this compound or vehicle control.
-
Stimulation: Add LTB4 to the samples to stimulate the upregulation of CD11b and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Staining: Add the fluorescently labeled anti-CD11b antibody to the samples and incubate on ice, protected from light, for 30 minutes.
-
Red Blood Cell Lysis (for whole blood): If using whole blood, lyse the red blood cells using a lysis buffer.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the neutrophil population based on their forward and side scatter characteristics.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the CD11b staining for each sample. Calculate the percentage of inhibition of LTB4-induced CD11b upregulation for each concentration of this compound. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
LTB4 Signaling Pathway
Caption: LTB4 signaling pathway leading to inflammatory responses.
Experimental Workflow for In Vitro Assays
Caption: Generalized workflow for in vitro evaluation of this compound.
Conclusion
This compound is a well-characterized, potent, and selective LTB4 receptor antagonist with a promising pharmacological profile. Its discovery has provided a valuable tool for investigating the role of LTB4 in inflammatory processes and represents a significant advancement in the pursuit of novel anti-inflammatory therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the clinical efficacy of this compound and similar LTB4 receptor antagonists is warranted to fully realize their therapeutic potential.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific binding of leukotriene B4 to a receptor on human polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclical binding, processing, and functional interactions of neutrophils with leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
CP-105696: A Selective BLT1 Antagonist for Inflammatory Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammation. Its effects are primarily mediated through the high-affinity G protein-coupled receptor, BLT1. Antagonism of this receptor represents a promising therapeutic strategy for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of CP-105696, a potent and selective BLT1 antagonist. We will delve into its mechanism of action, present its pharmacological data in clearly structured tables, provide detailed experimental protocols for its characterization, and visualize key signaling pathways and experimental workflows.
Introduction
Leukotriene B4 (LTB4) is a powerful chemoattractant for leukocytes, particularly neutrophils, and is implicated in the pathogenesis of numerous inflammatory conditions, including asthma, arthritis, and atherosclerosis.[1] The biological actions of LTB4 are predominantly mediated by the high-affinity G protein-coupled receptor, BLT1, which is primarily expressed on the surface of immune cells such as neutrophils, eosinophils, macrophages, and T cells.[2][3] Upon activation by LTB4, BLT1 initiates a cascade of intracellular signaling events that lead to cellular responses like chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[4][5]
This compound is a structurally novel, potent, and selective antagonist of the BLT1 receptor.[6] Its ability to specifically block the binding of LTB4 to BLT1 makes it an invaluable tool for studying the role of the LTB4/BLT1 axis in various inflammatory processes and a potential therapeutic agent. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound and the methodologies used to evaluate its activity.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a selective antagonist at the BLT1 receptor. It inhibits the binding of the endogenous ligand, LTB4, to the receptor, thereby preventing the initiation of downstream signaling pathways. Studies have shown that this compound acts as a noncompetitive antagonist at the high-affinity LTB4 receptor on human neutrophils.[6] This noncompetitive antagonism suggests that this compound may bind to an allosteric site on the BLT1 receptor, altering the receptor's conformation and preventing LTB4 from binding and/or activating it.
The BLT1 receptor is known to couple to G proteins of the Gi/o and Gq subfamilies.[7] Inhibition of LTB4 binding by this compound consequently blocks the activation of these G proteins and the subsequent downstream signaling cascades, which include the activation of phospholipase C (PLC), mobilization of intracellular calcium, and activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[8][9][10]
Pharmacological Data
The potency and selectivity of this compound have been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Assay | Cell/Tissue Type | Species | Parameter | Value | Reference(s) |
| [³H]LTB4 Binding | High-affinity LTB4 receptors on neutrophils | Human | IC50 | 8.42 ± 0.26 nM | [6] |
| [³H]LTB4 Binding | High-affinity LTB4 receptors on neutrophils | Human | IC50 | 3.7 nM | [3] |
| Neutrophil Chemotaxis (LTB4-mediated) | Neutrophils | Human | IC50 | 5.0 ± 2.0 nM | [6] |
| CD11b Upregulation (LTB4-mediated) | Neutrophils | Human | pA2 | 8.03 ± 0.19 | [6] |
| Ca²⁺ Mobilization (LTB4-mediated) | Monocytes | Human | IC50 | 940 ± 70 nM | [6] |
| [³H]LTB4 Binding | High-affinity receptor on spleen membranes | Murine | IC50 | 30.2 nM | |
| [³H]LTB4 Binding | High-affinity receptor on spleen membranes | Murine | Ki | 17.7 nM | |
| Neutrophil Chemotaxis (LTB4-mediated) | Neutrophils | Murine | IC50 | 2.3 nM | |
| CD11b Upregulation (LTB4-mediated) | Neutrophils | Murine | - | Competitive Antagonism | |
| Neutrophil Chemotaxis (LTB4-mediated) | Neutrophils | Monkey | IC50 | 20 nM | [11] |
| CD11b Upregulation (LTB4-mediated) | Whole blood | Monkey | IC50 | 16.5 µM | [11] |
Table 2: In Vivo Activity of this compound
| Animal Model | Species | Dosing Regimen | Key Findings | Reference(s) |
| Cardiac Allograft Survival | Mouse (C57Bl/6 recipients, B10.BR donors) | 50 mg/kg/day p.o. for 28 days | Significantly prolonged allograft survival (27 ± 20 days vs. 12 ± 6 days in control) | [6] |
| Cardiac Allograft Survival | Mouse (C57Bl/6 recipients, B10.BR donors) | 100 mg/kg/day p.o. (day -1 to day 3) | Significantly prolonged allograft survival (33 ± 23 days) | [6] |
| Atherosclerosis | Mouse (apoE-/- and LDLr-/-) | 30 mg/kg/day p.o. for 35 days | Reduced atherosclerotic lesion progression and monocyte infiltration | [12] |
| Collagen-Induced Arthritis | Mouse | 1-10 mg/kg/day | Inhibited development and progression of arthritis | [3] |
| Allergen-Induced Airway Hyperresponsiveness | Primate (Ascaris suum antigen challenge) | - | Prevented the increase in airway responsiveness to methacholine | [11] |
Signaling Pathways
The binding of LTB4 to the BLT1 receptor triggers a cascade of intracellular events that are central to the pro-inflammatory response. This compound, by blocking this initial step, effectively inhibits these downstream pathways.
Caption: BLT1 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
[³H]LTB4 Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the BLT1 receptor.
Materials:
-
Human neutrophils or murine spleen membranes
-
[³H]LTB4 (specific activity ~30-60 Ci/mmol)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 0.9% NaCl
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation (if using neutrophils):
-
Isolate human neutrophils from whole blood using a standard density gradient centrifugation method.
-
Resuspend neutrophils in hypotonic lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
This compound or vehicle (for total binding) or excess unlabeled LTB4 (for non-specific binding) at various concentrations.
-
[³H]LTB4 (final concentration ~0.3 nM).
-
Membrane preparation (approximately 50-100 µg of protein).
-
-
The final assay volume should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 4°C for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a filtration manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the [³H]LTB4 Radioligand Binding Assay.
Neutrophil Chemotaxis Assay (Under-Agarose Method)
This assay measures the ability of this compound to inhibit the directed migration of neutrophils towards an LTB4 gradient.
Materials:
-
Human neutrophils
-
LTB4
-
This compound
-
Culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum
-
35 mm tissue culture dishes
-
Well cutter
-
Incubator (37°C, 5% CO₂)
-
Microscope with a calibrated eyepiece
Procedure:
-
Agarose Gel Preparation:
-
Prepare a 1.2% (w/v) solution of agarose in sterile water and autoclave.
-
Cool the agarose to 48°C in a water bath.
-
Mix the agarose solution 1:1 with 2x concentrated culture medium pre-warmed to 48°C.
-
Pipette 5 mL of the agarose-medium mixture into each 35 mm tissue culture dish and allow it to solidify at room temperature.
-
-
Well Cutting:
-
Using a sterile well cutter, create a series of three wells in a straight line in the solidified agarose. The wells should be approximately 3 mm in diameter and 2.4 mm apart.
-
-
Cell and Chemoattractant Loading:
-
Isolate human neutrophils and resuspend them in culture medium at a concentration of 2-5 x 10⁶ cells/mL.
-
Add 10 µL of the neutrophil suspension to the central well.
-
In one of the outer wells, add 10 µL of LTB4 (e.g., 10 nM) with or without pre-incubation with various concentrations of this compound.
-
In the other outer well, add 10 µL of culture medium as a negative control.
-
-
Incubation:
-
Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂ for 2-3 hours.
-
-
Measurement of Migration:
-
After incubation, fix the cells with methanol (B129727) and stain with a suitable stain (e.g., Giemsa).
-
Using a microscope, measure the distance of neutrophil migration from the edge of the central well towards the chemoattractant and the negative control.
-
-
Data Analysis:
-
The chemotactic index is calculated as the distance migrated towards the chemoattractant divided by the distance migrated towards the negative control.
-
Determine the IC50 value of this compound by plotting the chemotactic index against the log concentration of the antagonist.
-
Flow Cytometry for CD11b Upregulation
This assay quantifies the ability of this compound to inhibit LTB4-induced upregulation of the adhesion molecule CD11b on the surface of neutrophils.
Materials:
-
Human whole blood or isolated neutrophils
-
LTB4
-
This compound
-
Fluorescently-labeled anti-CD11b antibody (e.g., FITC- or PE-conjugated)
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
In a 96-well plate, pre-incubate whole blood or isolated neutrophils with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Add LTB4 (e.g., 10 nM) to stimulate the cells and incubate for a further 15-30 minutes at 37°C. A vehicle-only control should be included to determine basal CD11b expression.
-
-
Antibody Staining:
-
Place the plate on ice to stop the reaction.
-
Add the fluorescently-labeled anti-CD11b antibody to each well and incubate for 30 minutes on ice in the dark.
-
-
Red Blood Cell Lysis (for whole blood samples):
-
Add red blood cell lysis buffer to each well and incubate for 10-15 minutes at room temperature.
-
Centrifuge the plate and discard the supernatant.
-
-
Washing and Resuspension:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the neutrophil population based on their forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the CD11b staining for each sample.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of CD11b upregulation by this compound relative to the LTB4-stimulated control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the antagonist.
-
Conclusion
This compound is a potent and selective BLT1 antagonist that has proven to be a valuable research tool for elucidating the role of the LTB4/BLT1 signaling pathway in a wide range of inflammatory diseases. The data presented in this technical guide highlight its significant in vitro and in vivo activity. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to investigate the therapeutic potential of BLT1 antagonism. Further research into the clinical applications of selective BLT1 antagonists like this compound is warranted and holds promise for the development of novel anti-inflammatory therapies.
References
- 1. criver.com [criver.com]
- 2. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoattractant receptors BLT1 and CXCR3 regulate antitumor immunity by facilitating CD8+ T cell migration into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Chemotaxis and Chemokinesis: The Under-Agarose Cell Migration Assay | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of CP-105696: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-105696 is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1][2][3] LTB4 is a powerful inflammatory mediator involved in a variety of inflammatory diseases. By blocking the action of LTB4, this compound presents a promising therapeutic agent for controlling inflammation. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, including its binding affinity, functional antagonism, and the experimental protocols used for its characterization.
Core Pharmacological Data
The in vitro activity of this compound has been characterized through a series of binding and functional assays, primarily using human and murine neutrophils.
Table 1: Binding Affinity of this compound
| Cell Type | Receptor Subtype | Radioligand | Parameter | Value | Antagonism Type |
| Human Neutrophils | High-Affinity LTB4 Receptor | [³H]LTB₄ (0.3 nM) | IC₅₀ | 8.42 ± 0.26 nM[1][3] | Non-competitive[1] |
| Human Neutrophils | Low-Affinity LTB4 Receptor | [³H]LTB₄ | pA₂ | 8.03 ± 0.19[1][2] | Competitive[1][2] |
| Murine Spleen Macrophages | High-Affinity LTB4 Receptor | [³H]LTB₄ (0.67 nM) | IC₅₀ | 30.2 nM[4] | Non-competitive[4] |
| Murine Spleen Macrophages | High-Affinity LTB4 Receptor | [³H]LTB₄ (0.67 nM) | Ki | 17.7 nM[4] | - |
| Murine Spleen Macrophages | Low-Affinity LTB4 Receptor | [³H]LTB₄ | - | - | Competitive[4] |
Table 2: Functional Antagonism of this compound
| Assay | Cell Type | Stimulus | Parameter | Value | Antagonism Type |
| Chemotaxis | Human Neutrophils | LTB₄ (5 nM) | IC₅₀ | 5.0 ± 2.0 nM[1][2] | Non-competitive[1][2] |
| CD11b Upregulation | Human Neutrophils | LTB₄ | pA₂ | 8.03 ± 0.19[1][2] | Competitive[1][2] |
| Ca²⁺ Mobilization | Human Monocytes | LTB₄ (5 nM) | IC₅₀ | 940 ± 70 nM[1][3] | - |
| Chemotaxis | Murine Neutrophils | LTB₄ | IC₅₀ | 2.3 nM[4] | Non-competitive[4] |
| CD11b Upregulation | Murine Neutrophils | LTB₄ | - | Competitively inhibited[4] | Competitive[4] |
Selectivity: this compound demonstrates high selectivity for the LTB4 receptor. At a concentration of 10 µM, it does not inhibit human neutrophil chemotaxis or CD11b upregulation mediated by other chemoattractants such as C5a, IL-8, or PAF.[1][2][3]
Key Signaling Pathways
Leukotriene B4 exerts its effects by binding to the BLT1 receptor, a G protein-coupled receptor (GPCR). Activation of BLT1 initiates a downstream signaling cascade that ultimately leads to various cellular responses, including chemotaxis, degranulation, and upregulation of adhesion molecules. This compound, as a BLT1 antagonist, blocks these downstream events.
Caption: LTB4 signaling cascade initiated by BLT1 activation and inhibited by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's pharmacological profile. The following sections outline the key in vitro assays used to characterize this compound.
[³H]LTB₄ Radioligand Binding Assay
This assay quantifies the ability of a compound to displace radiolabeled LTB4 from its receptors on target cells.
Materials:
-
Human or murine neutrophils
-
[³H]LTB₄ (specific activity ~30-60 Ci/mmol)
-
This compound or other test compounds
-
Binding Buffer (e.g., PBS with 0.1% BSA)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Cell Preparation: Isolate neutrophils from fresh blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in ice-cold Binding Buffer to a final concentration of 1-5 x 10⁷ cells/mL.
-
Assay Setup: In polypropylene (B1209903) tubes, combine:
-
100 µL of [³H]LTB₄ (final concentration 0.3-1.0 nM for high-affinity binding).
-
50 µL of Binding Buffer (for total binding) or a high concentration of unlabeled LTB4 (1 µM, for non-specific binding) or various concentrations of this compound.
-
50 µL of the neutrophil suspension.
-
-
Incubation: Incubate the tubes on ice (4°C) for 30-60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters pre-soaked in Binding Buffer using a filtration manifold. Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve. Ki values can be calculated using the Cheng-Prusoff equation. For Scatchard analysis, a saturation binding experiment with increasing concentrations of [³H]LTB₄ is performed in the presence and absence of this compound.
Caption: General workflow for a [³H]LTB₄ radioligand binding assay.
Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Human or murine neutrophils
-
LTB₄
-
This compound or other test compounds
-
Chemotaxis Buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber or similar chemotaxis system with microporous membranes (3-5 µm pores)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Isolate neutrophils as described previously and resuspend them in Chemotaxis Buffer at a concentration of 1-2 x 10⁶ cells/mL. Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Chamber Assembly: Place the chemoattractant (LTB₄, typically 1-10 nM) in the lower wells of the Boyden chamber. Place the microporous membrane over the lower wells.
-
Cell Addition: Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 30-60 minutes to allow for cell migration.
-
Cell Staining and Counting: After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface of the membrane.
-
Quantification: Count the number of migrated cells in several high-power fields for each well using a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by LTB4.
Materials:
-
Human monocytes or neutrophils
-
LTB₄
-
This compound or other test compounds
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)
-
Pluronic F-127
-
Loading Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorometric plate reader or flow cytometer capable of measuring intracellular calcium
Procedure:
-
Cell Preparation and Dye Loading: Isolate monocytes or neutrophils and resuspend them in Loading Buffer. Add the calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) to the cell suspension. Incubate for 30-60 minutes at 37°C in the dark to allow for dye loading.
-
Washing: Wash the cells twice with Loading Buffer to remove extracellular dye. Resuspend the cells in fresh Loading Buffer.
-
Assay Measurement: Place the cell suspension in the wells of a microplate or in tubes for flow cytometry. Obtain a baseline fluorescence reading.
-
Compound Addition: Add various concentrations of this compound or vehicle to the cells and incubate for a short period.
-
Stimulation and Reading: Add LTB₄ (typically 5-10 nM) to stimulate the cells and immediately begin recording the fluorescence signal for several minutes.
-
Data Analysis: The change in intracellular calcium concentration is measured as a ratio of fluorescence at two different excitation or emission wavelengths (depending on the dye). Calculate the percentage of inhibition of the LTB4-induced calcium response for each concentration of this compound. Determine the IC₅₀ value from the dose-response curve.
Conclusion
This compound is a highly potent and selective antagonist of the high-affinity LTB4 receptor, BLT1. Its in vitro pharmacological profile, characterized by low nanomolar inhibitory constants in both binding and functional assays, underscores its potential as a therapeutic agent for LTB4-driven inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
CP-105696: A Technical Overview of its Effects on Neutrophil Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP-105696 is a structurally novel, potent, and selective antagonist of the leukotriene B4 (LTB4) receptor.[1] As a critical mediator of inflammation, LTB4 potently stimulates neutrophil chemotaxis, adhesion, and activation. This compound exerts its effects by specifically targeting LTB4 receptors on neutrophils, thereby inhibiting the downstream functional responses integral to the inflammatory cascade. This document provides an in-depth technical guide on the core mechanism of action of this compound, its quantitative effects on neutrophil function, detailed experimental protocols for assessing these effects, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action
This compound functions as a high-affinity antagonist for LTB4 receptors on human neutrophils.[2] Its mechanism is complex, exhibiting different modes of antagonism depending on the receptor affinity state.
-
High-Affinity LTB4 Receptors (BLT1): At these receptors, which are primarily responsible for chemotaxis and cellular activation, this compound acts as a noncompetitive antagonist .[2] It inhibits the binding of [3H]LTB4 to these high-affinity sites with a high degree of potency.[1][2]
-
Low-Affinity LTB4 Receptors: Scatchard analyses indicate that this compound acts as a competitive antagonist at the low-affinity LTB4 receptors on neutrophils.[2][3] This competitive inhibition is observed in functions such as LTB4-mediated upregulation of the adhesion molecule CD11b.[1][2]
This dual antagonism profile allows this compound to effectively block a range of LTB4-induced neutrophil responses.
Quantitative Effects on Neutrophil Function
The inhibitory activity of this compound on various neutrophil functions has been quantified through several key in vitro assays. The data are summarized below.
Table 1: In Vitro Efficacy of this compound on Human Neutrophils
| Parameter Assessed | Mediator | Method | Key Finding | Citation |
|---|---|---|---|---|
| Receptor Binding | [3H]LTB4 (0.3 nM) | Radioligand Binding Assay | IC50 = 8.42 ± 0.26 nM | [2] |
| Chemotaxis | LTB4 (5 nM) | Not Specified | IC50 = 5.0 ± 2.0 nM | [1][2] |
| Adhesion Molecule Upregulation | LTB4 | Flow Cytometry (CD11b) | pA2 = 8.03 ± 0.19 | [1][2] |
| Priming of Neutrophil Oxidase | LTB4 | Superoxide Production Assay | Inhibition = 79.1 ± 10% |[4] |
Table 2: Specificity of this compound in Human Neutrophil Assays
| Mediator | Function Assessed | This compound Concentration | Result | Citation |
|---|---|---|---|---|
| Complement C5a | Chemotaxis & CD11b Upregulation | 10 µM | No Inhibition | [2][3] |
| Interleukin-8 (IL-8) | Chemotaxis & CD11b Upregulation | 10 µM | No Inhibition | [2][3] |
| Platelet-Activating Factor (PAF) | Chemotaxis & CD11b Upregulation | 10 µM | No Inhibition |[2][3] |
These data highlight that this compound is highly selective for the LTB4 pathway, showing no significant activity against other major G-protein coupled chemoattractant receptors at concentrations up to 10 µM.[2][3]
Signaling Pathways and Specificity
This compound specifically interrupts the LTB4 signaling cascade in neutrophils. LTB4 binds to its G-protein coupled receptor, BLT1, initiating a series of intracellular events that lead to directed cell movement (chemotaxis), increased expression of surface adhesion molecules like CD11b/CD18 (Mac-1), and priming for enhanced oxidative burst.[1][4][5] this compound prevents the initial ligand-receptor interaction, thereby abrogating these downstream effects.
The selectivity of this compound is a key feature, ensuring that it does not interfere with other important inflammatory pathways necessary for a broader immune response.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments cited in the literature.
Neutrophil Isolation
-
Blood Collection: Draw whole blood from healthy human volunteers into tubes containing an anticoagulant (e.g., preservative-free heparin).
-
Density Gradient Centrifugation: Layer the anticoagulated blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge to separate erythrocytes, mononuclear cells, and granulocytes.
-
Erythrocyte Lysis: Aspirate the granulocyte layer and subject it to hypotonic lysis to remove contaminating red blood cells.
-
Washing: Wash the resulting neutrophil pellet with a suitable buffer (e.g., PBS) to remove contaminants.
-
Resuspension: Resuspend the purified neutrophils in a buffer appropriate for the subsequent assay. Assess purity and viability via microscopy and Trypan blue exclusion.
LTB4 Receptor Binding Assay
-
Cell Preparation: Use isolated human neutrophils or neutrophil membrane preparations.
-
Incubation: Incubate the cells/membranes with a fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4 at 0.3 nM) in a binding buffer.
-
Competition: In parallel tubes, add increasing concentrations of unlabeled this compound to compete for binding sites.
-
Separation: After incubation, rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Analysis: Calculate the concentration of this compound that inhibits 50% of the specific [3H]LTB4 binding (IC50) by non-linear regression analysis.
Neutrophil Chemotaxis Assay (Transwell Method)
-
Assay Setup: Place a Transwell insert with a microporous membrane (e.g., 3-5 µm pores) into the well of a multi-well plate.
-
Chemoattractant: Add LTB4 (e.g., 5 nM) to the lower chamber.
-
Cell Loading: Load isolated neutrophils, pre-incubated with either vehicle or various concentrations of this compound, into the upper chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification: After the incubation period, count the number of cells that have migrated to the lower chamber using a cell counter or by staining and microscopy.
-
Analysis: Determine the IC50 value by plotting the percentage inhibition of migration against the log concentration of this compound.
CD11b Upregulation Assay (Flow Cytometry)
The workflow for this assay is a clear, multi-step process.
Conclusion
This compound is a highly potent and selective antagonist of the LTB4 receptor, demonstrating significant inhibitory effects on key neutrophil functions such as chemotaxis and adhesion molecule expression. Its noncompetitive antagonism at high-affinity BLT1 receptors and competitive antagonism at low-affinity sites provide a comprehensive blockade of the LTB4 signaling axis. The compound's high degree of selectivity for the LTB4 pathway, with no cross-reactivity against other major chemoattractants like C5a, IL-8, and PAF, underscores its potential as a targeted anti-inflammatory agent. The experimental protocols and data presented herein provide a foundational guide for researchers and drug developers investigating the therapeutic potential of modulating the LTB4 pathway in inflammatory diseases.
References
- 1. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Leukotriene B4 and its Metabolites Prime the Neutrophil Oxidase and Induce Pro-Inflammatory Activation of Human Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-105696: A Potent Antagonist of the Leukotriene B4 Receptor in Inflammation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP-105696 is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor, a key player in the inflammatory cascade. This document provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing insights into the experimental protocols used to characterize its activity. The information presented is intended to serve as a technical guide for researchers and professionals involved in inflammation research and drug development. By understanding the intricacies of this compound's interaction with the LTB4 signaling pathway, researchers can better explore its therapeutic potential in a variety of inflammatory diseases.
Introduction to Leukotriene B4 and its Role in Inflammation
Leukotriene B4 (LTB4) is a powerful lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] It is a potent chemoattractant for neutrophils and other leukocytes, playing a crucial role in the initiation and amplification of the inflammatory response. Elevated levels of LTB4 have been implicated in the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and asthma. LTB4 exerts its pro-inflammatory effects by binding to two distinct G-protein coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2] The BLT1 receptor is predominantly expressed on the surface of leukocytes, such as neutrophils, and is the primary mediator of LTB4-induced chemotaxis and activation.[3]
This compound: Mechanism of Action
This compound is a selective antagonist of the LTB4 receptor, with a complex interaction profile. It acts as a noncompetitive antagonist at the high-affinity LTB4 receptors on human neutrophils.[4] In contrast, it functions as a competitive antagonist at the low-affinity LTB4 receptors on the same cells.[4] This dual antagonism effectively blocks the downstream signaling cascades initiated by LTB4, thereby mitigating the inflammatory response.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type/System | IC50 / pA2 | Reference |
| [3H]LTB4 Binding Inhibition (High-Affinity Receptor) | Human Neutrophils | 8.42 ± 0.26 nM | [4] |
| LTB4-mediated Neutrophil Chemotaxis Inhibition | Human Neutrophils | 5.0 ± 2.0 nM | [4] |
| LTB4-mediated Ca2+ Mobilization Inhibition | Human Monocytes | 940 ± 70 nM | [4] |
| LTB4-mediated CD11b Upregulation Inhibition | Human Neutrophils | pA2 = 8.03 ± 0.19 | [4] |
| LTB4 Binding Inhibition | Human Neutrophil Membranes | 3.7 nM | [5] |
Table 2: In Vivo Activity of this compound
| Parameter | Animal Model | ED50 / Effective Dose | Reference |
| LTB4-mediated Neutrophil Infiltration | Cavine Dermis | 0.3 ± 0.1 mg/kg (oral) | [4] |
| LTB4-mediated Eosinophil Infiltration | Cavine Dermis | 0.3 ± 0.1 mg/kg (oral) | [4] |
| Arachidonic Acid-mediated Neutrophil Infiltration | Cavine Dermis | 0.3 ± 0.1 mg/kg (oral) | [4] |
| Arachidonic Acid-mediated Eosinophil Infiltration | Cavine Dermis | 0.3 ± 0.1 mg/kg (oral) | [4] |
| 12(R)-HETE-mediated Neutrophil Infiltration | Cavine Dermis | 76.4 ± 14.8% inhibition at 3 mg/kg | [4] |
| Murine Collagen-Induced Arthritis | Mouse | 1–10 mg/kg/day | [5] |
Table 3: Human Pharmacokinetic and Pharmacodynamic Data for this compound (Single Oral Doses)
| Dose | Cmax (µg/mL) | tmax (h) | AUC(0,∞) (µg·h/mL) | Terminal Elimination Half-life (h) | Reference |
| 5 mg | 0.54 | 14 | - | - | [5] |
| 10 mg | - | 6 | - | - | [5] |
| 20 mg | - | 5 | - | - | [5] |
| 40 mg | - | 5 | 1337 | 346 | [5] |
| 80 mg | - | 7 | - | 346 | [5] |
| 160 mg | - | 6 | - | 433 | [5] |
| 320 mg | - | 36 | - | 365 | [5] |
| 640 mg | 30.41 | 8 | 16819 | 385 | [5] |
Note: A plasma concentration of 5–6 µg/mL was required to produce a two-fold rightward shift in the LTB4 concentration-response curve for CD11b upregulation.[5][6]
Signaling Pathways
The antagonism of the LTB4 receptor by this compound interrupts a complex signaling network that drives inflammation.
Caption: LTB4 Signaling Pathway and the Point of Intervention for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
Radioligand Binding Assay for LTB4 Receptors
This assay quantifies the ability of this compound to displace the binding of radiolabeled LTB4 from its receptors on human neutrophils.
Materials:
-
Isolated human neutrophils
-
[3H]LTB4 (radioligand)
-
This compound (or other test compounds)
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Membrane Preparation (Optional): For studies on isolated membranes, lyse the neutrophils and prepare a membrane fraction by ultracentrifugation.
-
Incubation: In a multi-well plate, incubate a fixed concentration of [3H]LTB4 with either whole neutrophils or neutrophil membranes in the presence of varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled LTB4).
-
Separation: After incubation (e.g., 30 minutes at 4°C), rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound [3H]LTB4.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the LTB4 Radioligand Binding Assay.
Neutrophil Chemotaxis Assay
This assay measures the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant, LTB4.
Materials:
-
Isolated human neutrophils
-
LTB4 (chemoattractant)
-
This compound (or other test compounds)
-
Chemotaxis chamber (e.g., Boyden chamber with a microporous membrane)
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Cell staining dye (e.g., Giemsa stain)
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils as described previously.
-
Assay Setup: Place LTB4 in the lower wells of the chemotaxis chamber. Place a microporous membrane over the lower wells.
-
Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound.
-
Cell Loading: Add the pre-treated neutrophils to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a sufficient time to allow for cell migration (e.g., 60-90 minutes).
-
Cell Staining and Counting: After incubation, remove the membrane, fix, and stain it. Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (LTB4 alone). Determine the IC50 value.
Caption: Workflow for the Neutrophil Chemotaxis Assay.
Intracellular Calcium Mobilization Assay
This assay determines the effect of this compound on LTB4-induced increases in intracellular calcium concentration in monocytes.
Materials:
-
Isolated human monocytes
-
LTB4
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)
-
Fluorometer or flow cytometer with UV excitation capabilities
Protocol:
-
Monocyte Isolation: Isolate human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Dye Loading: Incubate the monocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to allow the dye to enter the cells.
-
Washing: Wash the cells to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension.
-
Treatment and Stimulation: Add this compound to the cells and incubate for a short period. Then, stimulate the cells with LTB4.
-
Fluorescence Measurement: Continuously monitor the change in fluorescence over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different emission wavelengths following excitation at a specific wavelength.
-
Data Analysis: The change in fluorescence ratio is proportional to the change in intracellular calcium concentration. Calculate the inhibitory effect of this compound on the LTB4-induced calcium response and determine the IC50.
Caption: Workflow for the Intracellular Calcium Mobilization Assay.
CD11b Upregulation Assay
This assay uses flow cytometry to measure the expression of the adhesion molecule CD11b on the surface of neutrophils in response to LTB4 and its inhibition by this compound.
Materials:
-
Whole blood or isolated human neutrophils
-
LTB4
-
This compound
-
Fluorescently labeled anti-CD11b antibody
-
Flow cytometer
Protocol:
-
Sample Preparation: Use either fresh whole blood or isolated neutrophils.
-
Treatment and Stimulation: Incubate the blood or cell suspension with various concentrations of this compound, followed by stimulation with LTB4.
-
Antibody Staining: Add a fluorescently labeled anti-CD11b antibody to the samples and incubate to allow binding to the cell surface.
-
Red Blood Cell Lysis (for whole blood): If using whole blood, lyse the red blood cells using a lysis buffer.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the neutrophil population based on their forward and side scatter characteristics.
-
Data Analysis: Measure the mean fluorescence intensity (MFI) of the CD11b staining. Calculate the percentage of inhibition of LTB4-induced CD11b upregulation by this compound and determine the pA2 value.
Caption: Workflow for the CD11b Upregulation Assay.
Conclusion
This compound is a well-characterized, potent, and selective LTB4 receptor antagonist with demonstrated efficacy in a range of in vitro and in vivo models of inflammation. Its ability to block the potent pro-inflammatory effects of LTB4 makes it a valuable research tool for dissecting the role of the LTB4 pathway in various diseases. The comprehensive data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of targeting the LTB4 receptor in inflammatory disorders. The unique dual mechanism of antagonism at high and low-affinity LTB4 receptors warrants further investigation to fully elucidate its pharmacological profile and potential clinical advantages.
References
- 1. criver.com [criver.com]
- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on CP-105696 and its Role in Attenuating Cardiac Allograft Rejection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac allograft rejection remains a significant barrier to long-term survival following heart transplantation. The inflammatory cascade, driven by potent mediators, plays a pivotal role in the alloimmune response leading to graft damage. One such mediator, leukotriene B4 (LTB4), has been identified as a key player in recruiting and activating immune cells at the site of the allograft. This technical guide provides a comprehensive overview of CP-105696, a selective antagonist of the LTB4 receptor (BLT1), and its demonstrated efficacy in a preclinical model of cardiac allograft rejection. This document details the mechanism of action of this compound, summarizes key quantitative data from in vivo studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Target
This compound is a potent and selective antagonist of the high-affinity leukotriene B4 receptor, BLT1. LTB4, an arachidonic acid metabolite, is a powerful chemoattractant for various leukocytes, including T cells and macrophages.[1] By binding to the G protein-coupled receptor BLT1 on the surface of these immune cells, LTB4 triggers a signaling cascade that promotes cell migration, adhesion, and the release of pro-inflammatory cytokines, all of which are central to the process of allograft rejection.[1][2][3] this compound competitively inhibits the binding of LTB4 to BLT1, thereby disrupting these downstream signaling events and mitigating the inflammatory response against the cardiac allograft.
Mechanism of Action of this compound in Cardiac Allograft Rejection
The primary mechanism by which this compound attenuates cardiac allograft rejection is through the inhibition of LTB4-mediated leukocyte recruitment and activation. A key study demonstrated that treatment with this compound leads to a selective reduction in the expression of the β2-integrin Mac-1 (CD11b/CD18) on monocytes and macrophages within the cardiac allograft.[4] Mac-1 is a critical adhesion molecule that facilitates the firm adhesion of leukocytes to the endothelium, a prerequisite for their extravasation into the graft tissue.[5][6] By downregulating Mac-1 expression, this compound effectively impairs the infiltration of these key effector cells into the allograft, thereby reducing inflammation and subsequent tissue damage.
Signaling Pathway of LTB4-Mediated Leukocyte Activation and this compound Inhibition
The binding of LTB4 to its receptor, BLT1, initiates a complex intracellular signaling cascade. This process is crucial for the chemotactic response of leukocytes and their subsequent activation. This compound acts as a direct antagonist at the BLT1 receptor, preventing the initiation of this cascade.
Quantitative Data from In Vivo Studies
A pivotal study utilizing a murine heterotopic cardiac allograft model provided significant quantitative data on the efficacy of this compound in prolonging graft survival. The tables below summarize the key findings.
| Treatment Group | Dose | Duration | Mean Survival Time (Days) ± SD | n | P-value vs. Control |
| Control (Vehicle) | - | - | 12 ± 6 | 14 | - |
| This compound | 50 mg/kg/day | 28 days | 27 ± 20 | 10 | 0.0146 |
| This compound (Induction) | 100 mg/kg/day | Day -1 to Day 3 | 33 ± 23 | 9 | 0.0026 |
| This compound (Induction) | 10 mg/kg/day | Day -1 to Day 3 | 18 ± 16 | 8 | 0.1433 |
| Syngeneic Grafts | - | - | Indefinite | 11 | - |
| Table 1: Summary of Cardiac Allograft Survival in a Murine Model.[4] |
| Staining Marker | Syngeneic Grafts | Allograft Controls | This compound (50 or 100 mg/kg/day) Treated Allografts |
| CD3+ Cells | Infrequent | Prominent Infiltrate | - |
| CD11b+ (Mac-1+) Cells | Infrequent | Prominent Infiltrate | Selective reduction in staining density |
| Table 2: Immunohistological Evaluation of Cellular Infiltrates in Cardiac Allografts.[4] |
Experimental Protocols
Murine Heterotopic Cardiac Allograft Model
This model is a cornerstone for studying cardiac rejection and the efficacy of immunosuppressive agents.
References
- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Leukotriene B4 enhances the generation of pro-inflammatory microRNAs to promote MyD88-dependent macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Heterotopic Heart Transplant Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukocyte integrin Mac-1 (CD11b/CD18, αMβ2, CR3) acts as a functional receptor for platelet factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Integrins αMβ2 (Mac-1, CD11b/CD18) and αDβ2 (CD11d/CD18) in Macrophage Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of CP-105696: A Technical Guide to its IC50 Value Determination
For Immediate Release
This technical guide provides an in-depth analysis of the IC50 value determination for CP-105696, a potent and selective Leukotriene B4 (LTB4) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document outlines the quantitative data, detailed experimental protocols, and relevant signaling pathways associated with the characterization of this compound.
Executive Summary
This compound demonstrates significant inhibitory activity against the Leukotriene B4 receptor. Its potency, quantified by the half-maximal inhibitory concentration (IC50), varies depending on the specific biological context and experimental assay. This guide consolidates the key IC50 values from in vitro studies and provides the methodologies to enable replication and further investigation.
Quantitative Data Summary
The inhibitory potency of this compound has been determined across various functional assays. The following table summarizes the key IC50 values, highlighting its efficacy as an LTB4 receptor antagonist.
| Target/Process | Cell/Tissue Type | IC50 Value (nM) | Notes |
| [3H]LTB4 Binding (High-affinity receptors) | Human Neutrophils | 8.42 ± 0.26 | Acts as a noncompetitive antagonist.[1][2][3] |
| LTB4-mediated Neutrophil Chemotaxis | Human Neutrophils | 5.0 ± 2.0 | Noncompetitive inhibition.[1][2][3] |
| LTB4 Binding (Neutrophil Membranes) | Human Neutrophils | 3.7 | |
| LTB4-mediated Ca2+ Mobilization | Human Monocytes | 940 ± 70 | [1][2] |
Experimental Protocols
The determination of this compound's IC50 values involves specific and sensitive in vitro assays. The following are detailed methodologies for two key experiments.
[3H]LTB4 Radioligand Binding Assay
This assay quantifies the ability of this compound to displace the radiolabeled LTB4 from its receptors on human neutrophils.
Materials:
-
Isolated human neutrophils
-
[3H]LTB4 (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation.
-
Incubation: In a multi-well plate, incubate a suspension of human neutrophils with a fixed concentration of [3H]LTB4 (e.g., 0.3 nM) and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 4°C for 60 minutes).
-
Separation: Separate the receptor-bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [3H]LTB4 binding against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Neutrophil Chemotaxis Assay
This functional assay measures the ability of this compound to inhibit the directed migration of neutrophils towards an LTB4 chemoattractant gradient.
Materials:
-
Isolated human neutrophils
-
Leukotriene B4 (chemoattractant)
-
This compound (test compound)
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA)
Procedure:
-
Chamber Setup: Place the microporous membrane in the chemotaxis chamber, separating the upper and lower wells.
-
Chemoattractant Addition: Add LTB4 (e.g., 5 nM) to the lower wells of the chamber.
-
Cell Preparation and Treatment: Pre-incubate isolated human neutrophils with varying concentrations of this compound.
-
Cell Addition: Add the pre-treated neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 60-90 minutes).
-
Quantification of Migration: Quantify the number of neutrophils that have migrated through the membrane to the lower wells. This can be done by microscopy after staining the cells or by using a cell viability assay.
-
Data Analysis: Plot the percentage of inhibition of neutrophil migration against the logarithm of the this compound concentration. The IC50 value is calculated from the resulting dose-response curve.
Visualizations
To further elucidate the mechanisms and processes involved in the IC50 determination of this compound, the following diagrams are provided.
Caption: LTB4 Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro IC50 value determination of this compound.
References
Methodological & Application
Application Notes and Protocols for CP-105696 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-105696 is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor.[1][2][3] LTB4 is a powerful lipid mediator involved in inflammatory responses, primarily by attracting and activating leukocytes such as neutrophils and monocytes.[4][5] By blocking the LTB4 receptor, this compound inhibits the downstream signaling pathways that lead to leukocyte chemotaxis, adhesion, and activation, making it a promising candidate for the treatment of various inflammatory diseases.[3][6][7] These application notes provide detailed protocols for in vivo studies to evaluate the efficacy of this compound in preclinical models of cardiac allograft rejection and atherosclerosis.
Mechanism of Action
This compound acts as a competitive antagonist at the low-affinity LTB4 receptors and a noncompetitive antagonist at the high-affinity LTB4 receptors on neutrophils.[1][3] This blockade prevents LTB4-mediated signaling, which subsequently inhibits neutrophil chemotaxis and the upregulation of the adhesion molecule CD11b/CD18 (Mac-1) on the surface of neutrophils and monocytes.[1][6][7] The reduction in CD11b expression limits the ability of these leukocytes to adhere to the endothelium and infiltrate tissues, thereby dampening the inflammatory response.[7]
Signaling Pathway
The binding of LTB4 to its G protein-coupled receptors (GPCRs), BLT1 and BLT2, initiates a signaling cascade that results in calcium mobilization and the activation of downstream effector proteins. This leads to cellular responses such as chemotaxis and increased expression of adhesion molecules. This compound competitively binds to these receptors, preventing LTB4 from initiating this cascade.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies investigating the effects of this compound.
Table 1: Efficacy of this compound in a Mouse Cardiac Allograft Model
| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Mean Survival Time (days) | Statistical Significance (p-value) | Reference |
| Control (Vehicle) | - | - | 12 ± 6 | - | [1] |
| This compound | 10 (induction) | Day -1 to 3 | 18 ± 16 | 0.1433 (not significant) | [1] |
| This compound | 50 | 28 days | 27 ± 20 | 0.0146 | [1] |
| This compound | 100 (induction) | Day -1 to 3 | 33 ± 23 | 0.0026 | [1] |
| FK506 (Control) | 2 | 28 days | 40 ± 18 | 0.0002 | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) | Reference |
| 35 | ~2500 | ~6 | ~100000 | 62 | [8] |
| 130 | ~7000 | ~6 | ~300000 | 62 | [8] |
Table 3: Effect of this compound on Monocyte CD11b Expression In Vivo
| Treatment Group | Dose (mg/kg/day) | Treatment Duration | % of CD11b+ Monocytes | Reference |
| Vehicle Control | - | 35 days | ~55% | [7] |
| This compound | 10 | 35 days | ~45% | [7] |
| This compound | 30 | 35 days | ~35% | [7] |
Experimental Protocols
Murine Heterotopic Cardiac Allograft Model
This protocol is designed to assess the efficacy of this compound in prolonging the survival of cardiac allografts in mice.
Materials:
-
This compound
-
Vehicle: 0.5% methylcellulose (B11928114) in sterile water[1]
-
Donor mice (e.g., B10.BR, H2k)[1]
-
Recipient mice (e.g., C57Bl/6, H2b)[1]
-
Surgical instruments for microvascular surgery
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Procedure:
-
Drug Preparation: Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentrations (e.g., 10, 50, 100 mg/kg/day).
-
Animal Groups: Randomly assign recipient mice to treatment groups (vehicle control, this compound at different doses, positive control like FK506).
-
Drug Administration: Administer this compound or vehicle orally via gavage once daily. For induction protocols, treatment starts one day before surgery and continues for three days post-surgery.[1] For continuous treatment, administration continues for a specified period (e.g., 28 days).[1]
-
Surgical Procedure (Heterotopic Cardiac Transplantation):
-
Anesthetize both donor and recipient mice.
-
Harvest the donor heart.
-
In the recipient mouse, perform a laparotomy to expose the abdominal aorta and inferior vena cava.
-
Perform end-to-side anastomoses of the donor ascending aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.
-
Close the abdominal incision in layers.
-
-
Post-operative Care: Administer analgesics as required and monitor the animals daily.
-
Allograft Survival Assessment: Palpate the abdomen of the recipient mice daily to assess the heartbeat of the transplanted heart. The day of cessation of a palpable beat is considered the day of rejection.
-
Data Analysis: Compare the mean survival time of the allografts between the different treatment groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
Mouse Model of Atherosclerosis
This protocol evaluates the effect of this compound on the development of atherosclerotic lesions in a susceptible mouse model.
Materials:
-
This compound
-
Vehicle: 0.6% Tween 80 + 0.25% methylcellulose in sterile water
-
Atherosclerosis-prone mice (e.g., ApoE-deficient [ApoE-/-] or LDL receptor-deficient [LDLR-/-] mice on a C57Bl/6 background)
-
High-fat "Western" diet (optional, to accelerate atherosclerosis)
-
Anesthesia
-
Perfusion solutions (e.g., PBS, formalin)
-
Stains for lipid analysis (e.g., Oil Red O)
Procedure:
-
Animal Model and Diet: Use male or female ApoE-/- or LDLR-/- mice. For accelerated lesion development, feed the mice a high-fat Western diet starting at 6-8 weeks of age.
-
Animal Groups: At an appropriate age (e.g., 15 weeks), randomize the mice into treatment groups (vehicle control, this compound at different doses).
-
Drug Administration: Administer this compound or vehicle by oral gavage once daily for a specified duration (e.g., 35 days).
-
Tissue Collection:
-
At the end of the treatment period, anesthetize the mice and collect blood for lipid analysis.
-
Perfuse the mice through the left ventricle with PBS followed by a fixative (e.g., 10% buffered formalin).
-
Carefully dissect the aorta from the heart to the iliac bifurcation.
-
-
Atherosclerotic Lesion Analysis:
-
En face analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich lesions. Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
-
Aortic root analysis: Embed the proximal aorta in OCT compound, and collect serial cryosections. Stain the sections with Oil Red O and counterstain with hematoxylin. Measure the lesion area in multiple sections to determine the average lesion size.
-
-
Immunohistochemistry: Perform immunohistochemical staining on aortic root sections to analyze the cellular composition of the plaques (e.g., staining for macrophages using an anti-Mac-2 antibody).
-
Data Analysis: Compare the mean lesion area and other parameters between the treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound demonstrates significant efficacy in preclinical in vivo models of inflammatory diseases through its targeted antagonism of the LTB4 receptor. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - LTB4R [maayanlab.cloud]
- 4. Inhibition of Mac-1 (CD11b/CD18) enhances tumor response to radiation by reducing myeloid cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelets inhibit development of atherosclerosis in atherosclerotic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Frontiers | Mouse Models for Atherosclerosis Research—Which Is My Line? [frontiersin.org]
- 8. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for CP-105696 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of CP-105696, a potent and selective Leukotriene B4 (LTB4) receptor antagonist, in mouse models. The provided protocols are based on established in vivo studies and are intended to guide researchers in designing their own experiments.
Mechanism of Action
This compound is a structurally novel compound that acts as a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor.[1][2] In vitro studies have demonstrated its ability to inhibit the binding of LTB4 to its high-affinity receptors on human neutrophils with an IC50 value of 8.42 nM.[1][3] By blocking the LTB4 receptor, this compound effectively inhibits LTB4-mediated cellular responses, such as neutrophil chemotaxis and the upregulation of the adhesion molecule CD11b.[1][2][4] This mechanism makes it a valuable tool for investigating the role of the LTB4 pathway in various inflammatory disease models.
The signaling pathway affected by this compound is illustrated below:
Caption: LTB4 Signaling Pathway and this compound Inhibition.
Dosage and Administration in Mice
The dosage and administration of this compound in mice can vary depending on the experimental model and desired therapeutic effect. The following tables summarize reported dosages and pharmacokinetic parameters.
Table 1: Summary of this compound Dosage and Administration in Mice
| Experimental Model | Mouse Strain | Dosage | Administration Route | Frequency | Vehicle | Reference |
| Atherosclerosis | apoE-/- and LDLr-/- | 30, 50, or 100 mg/kg/day | Oral gavage | Once daily for 35 days | 0.6% Tween 80 + 0.25% methylcellulose (B11928114) in PBS | [4] |
| Allograft Rejection | C57Bl/6 (recipient), B10.BR (donor) | 50 mg/kg/day | Not specified | Daily for 28 days | Not specified | [1] |
| Allograft Rejection (Induction) | C57Bl/6 (recipient), B10.BR (donor) | 10 or 100 mg/kg/day | Not specified | Daily from day -1 to day 3 | Not specified | [1] |
| Pharmacokinetics | Not specified | 35 mg/kg or 130 mg/kg | Oral | Single dose | Not specified | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Oral Administration)
| Parameter | Value (Normal Chow) | Value (High Fat Diet) | Reference |
| Half-life (t½) | 62 hours | 44-52 hours | [5] |
| Apparent Volume of Distribution (Vd/F) | 0.72 L/kg | 0.51 – 0.66 L/kg | [5] |
Of note, daily dosing has been observed to lead to saturable absorption of the compound.[5]
Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound in mice, based on methodologies from cited research.
Preparation of Dosing Solution
Materials:
-
This compound powder
-
Tween 80
-
Methylcellulose
-
Phosphate-buffered saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
Prepare the vehicle solution consisting of 0.6% Tween 80 and 0.25% methylcellulose in PBS.
-
To prepare the vehicle, first dissolve the Tween 80 in PBS.
-
Gradually add the methylcellulose to the Tween 80/PBS solution while continuously vortexing to prevent clumping.
-
Once the vehicle is homogenous, add the pre-weighed this compound powder to the vehicle.
-
Vortex the suspension thoroughly to ensure uniform distribution of the compound. Sonication can be used to aid in suspension.
-
Prepare the dosing solution fresh daily.
Oral Gavage Administration
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Fill a syringe with the calculated volume of the this compound suspension.
-
Attach the gavage needle to the syringe.
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition to avoid tracheal insertion.
-
Once the needle is correctly positioned, slowly dispense the solution.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for a short period after administration to ensure there are no adverse effects.
The following diagram illustrates the experimental workflow for a typical in vivo study using this compound.
Caption: General Experimental Workflow for this compound In Vivo Studies.
Key Experimental Considerations
-
Vehicle Control: Always include a vehicle-only control group to account for any effects of the administration vehicle.
-
Pharmacokinetics: The long half-life of this compound in mice (44-62 hours) should be considered when designing dosing schedules.[5]
-
Saturable Absorption: Be aware of the potential for saturable absorption with daily dosing, which may impact the dose-response relationship.[5]
-
Diet: The type of diet (normal chow vs. high-fat diet) can influence the pharmacokinetic properties of this compound.[5]
-
Biomarkers: CD11b expression on circulating monocytes can be used as a pharmacodynamic biomarker to assess the in vivo activity of this compound.[4]
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of the LTB4 pathway in various murine models of disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. escholarship.org [escholarship.org]
Application Notes and Protocols for CP-105696 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-105696 is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor, playing a crucial role in the modulation of inflammatory responses.[1][2][3] It is a valuable tool for in vitro and in vivo studies investigating the roles of LTB4 in various physiological and pathological processes, including inflammation, immune responses, and chemotaxis.[1][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to the compound's excellent solubility in it.[1]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Data Presentation
Physicochemical and Solubility Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₈O₄ | [1] |
| Molecular Weight | 428.52 g/mol | [1] |
| CAS Number | 158081-99-3 | [1] |
| Solubility in DMSO | 100 mg/mL (233.36 mM) | [1] |
| Appearance | Colorless liquid | [5] |
Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In DMSO | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Pipettes and sterile filter tips
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution. Adjust the amounts accordingly for different desired concentrations.
-
Preparation:
-
Bring the this compound powder and DMSO to room temperature before use. This is crucial to prevent condensation from forming on the compound and in the solvent.
-
Ensure a clean and dry working area.
-
-
Weighing:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 42.85 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) = 100 mM x 0.001 L x 428.52 g/mol = 42.852 mg.
-
-
Dissolving:
-
Transfer the weighed this compound powder into a sterile, light-protecting vial.
-
Add the appropriate volume of DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
If the compound does not dissolve easily, brief sonication in an ultrasonic bath may be used to facilitate dissolution.[1]
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
-
-
Handling:
-
When ready to use, thaw a single aliquot at room temperature.
-
Before opening, briefly centrifuge the tube to ensure all the solution is at the bottom.
-
Dilute the stock solution to the desired working concentration using the appropriate cell culture medium or buffer immediately before use.
-
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: A flowchart outlining the key steps for preparing a this compound stock solution in DMSO.
Signaling Pathway of this compound Action
Caption: this compound acts as an antagonist to the LTB4 receptor, inhibiting downstream signaling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Oral Gavage Formulation of CP-105696
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of CP-105696, a potent and selective Leukotriene B4 (LTB4) receptor antagonist, for oral gavage in preclinical research settings.[1][2] The following protocols address the poor aqueous solubility of this compound by utilizing common and effective formulation strategies to achieve a clear solution or a uniform suspension suitable for administration.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H28O4 | [1] |
| Molecular Weight | 428.52 g/mol | [1] |
| In Vitro IC50 | 8.42 nM (for LTB4 receptor binding) | [1] |
| Solubility | DMSO: 100 mg/mL (with sonication) | [1][3] |
Experimental Protocols
The selection of an appropriate vehicle is critical for the successful oral administration of poorly soluble compounds like this compound. Below are three validated protocols for the formulation of this compound, each yielding a solution with a solubility of at least 2.5 mg/mL.[1][3]
Protocol 1: Co-solvent Formulation (DMSO, PEG300, Tween-80, Saline)
This protocol utilizes a co-solvent system to achieve a clear solution of this compound suitable for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to create a stock solution. For example, to prepare a 2.5 mg/mL final solution, you can start with a 25 mg/mL stock in DMSO.
-
In a separate tube, prepare the vehicle by mixing the components in the following ratio: 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add 10% of the final volume from the this compound DMSO stock solution to the vehicle mixture.
-
Vortex the final solution thoroughly to ensure it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
Example for 1 mL of 2.5 mg/mL solution:
-
Add 100 µL of 25 mg/mL this compound in DMSO to a mixture of 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.[3]
Protocol 2: Oil-Based Formulation (DMSO, Corn Oil)
This protocol uses corn oil as the vehicle, which is a common choice for lipophilic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to create a stock solution (e.g., 25 mg/mL).
-
Add the desired volume of the DMSO stock solution to corn oil to achieve the final target concentration. The final formulation should contain 10% DMSO and 90% corn oil.[1]
-
Vortex the mixture thoroughly to ensure a clear solution.
Protocol 3: Methylcellulose (B11928114) Suspension
For some studies, a suspension in an aqueous vehicle may be preferred.
Materials:
-
This compound powder
-
0.5% Methylcellulose in water
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% methylcellulose solution in purified water. This may require heating and stirring to fully dissolve.
-
Triturate the this compound powder with a small amount of the methylcellulose vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously mixing to form a uniform suspension. In some studies, this compound has been administered orally in a 0.5% methylcellulose vehicle.[1][3]
Quantitative Data Summary for Formulations
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| This compound | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | Dependent on study requirements |
| DMSO | 10% | 10% | - |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| Corn Oil | - | 90% | - |
| Methylcellulose | - | - | 0.5% |
| Resulting Solution | Clear Solution | Clear Solution | Suspension |
Oral Gavage Administration
Procedure:
-
Accurately weigh the animal to determine the correct dosing volume. The maximum recommended dosing volume is typically 10 mL/kg.[4]
-
Select the appropriate gauge and length of gavage needle for the size of the animal.[4]
-
Gently restrain the animal and insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass easily without force.[4][5]
-
Once the needle is properly positioned in the esophagus, slowly administer the formulated compound.[4][5]
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after administration.[6]
Visualizations
Caption: Experimental workflow for this compound formulation and oral gavage.
Caption: Simplified signaling pathway of LTB4 and the inhibitory action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-105696 in a Neutrophil Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are key players in the innate immune response, migrating to sites of inflammation in a process known as chemotaxis. This directed migration is guided by chemoattractants, with leukotriene B4 (LTB4) being a potent lipid mediator that recruits neutrophils to inflammatory foci.[1] LTB4 exerts its effects by binding to the high-affinity G protein-coupled receptor, BLT1, on the surface of neutrophils.[2][3] CP-105696 is a selective and potent antagonist of the LTB4 receptor, making it a valuable tool for studying the role of the LTB4/BLT1 signaling axis in neutrophil-mediated inflammation.[4] These application notes provide detailed protocols for utilizing this compound in a neutrophil chemotaxis assay, enabling researchers to investigate its inhibitory effects on neutrophil migration.
Mechanism of Action of this compound
This compound is a noncompetitive antagonist of the high-affinity LTB4 receptor (BLT1) on human neutrophils.[4] By binding to the receptor, this compound prevents the downstream signaling cascade initiated by LTB4, which is essential for actin polymerization, cell polarization, and ultimately, directed cell movement.[5][6] This inhibitory action is specific to the LTB4 pathway; at concentrations up to 10 µM, this compound does not inhibit neutrophil chemotaxis mediated by other chemoattractants such as C5a, IL-8, or PAF.[4]
Quantitative Data Summary
The inhibitory effect of this compound on LTB4-induced neutrophil chemotaxis is dose-dependent. The following table summarizes the key quantitative data for this compound in in vitro human neutrophil assays.
| Parameter | Value | Chemoattractant Concentration | Reference |
| IC50 (Chemotaxis) | 5.0 ± 2.0 nM | 5 nM LTB4 | [4] |
| IC50 ([3H]LTB4 Binding) | 8.42 ± 0.26 nM | 0.3 nM [3H]LTB4 | [4] |
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of neutrophils from whole blood, a critical first step for the chemotaxis assay.
Materials:
-
Human whole blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS), without Ca2+ and Mg2+
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the neutrophil-rich layer and the underlying red blood cells.
-
Resuspend the cell pellet in HBSS and add Dextran T-500 to a final concentration of 1%. Mix gently by inversion and allow the red blood cells to sediment for 30 minutes at room temperature.
-
Carefully collect the neutrophil-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To remove any remaining red blood cells, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Add HBSS to stop the lysis and centrifuge at 250 x g for 5 minutes.
-
Wash the cell pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in assay medium (e.g., HBSS with 0.5% BSA) and determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation can be assessed by flow cytometry using a neutrophil-specific marker like CD15.[7]
Protocol 2: Neutrophil Chemotaxis Assay using a Boyden Chamber
This protocol details the use of a Boyden chamber (or Transwell®) assay to measure the effect of this compound on LTB4-induced neutrophil chemotaxis.[7][8]
Materials:
-
Isolated human neutrophils
-
This compound
-
Leukotriene B4 (LTB4)
-
Boyden chamber with polycarbonate membranes (3 µm or 5 µm pore size)[9]
-
Assay medium (e.g., HBSS with 0.5% BSA)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Incubator (37°C, 5% CO2)
-
Microplate reader for quantification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay medium to the desired final concentrations (e.g., in a dose-response curve from 0.1 nM to 100 nM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Prepare a stock solution of LTB4 in ethanol (B145695) or DMSO. Further dilute in assay medium to a final concentration of 5 nM.
-
-
Assay Setup:
-
Add 150 µL of assay medium containing 5 nM LTB4 to the lower wells of the Boyden chamber. For the negative control, add assay medium without LTB4.
-
In the upper chamber, add 100 µL of the neutrophil suspension (typically 1 x 10^6 cells/mL).
-
To test the inhibitory effect of this compound, pre-incubate the neutrophils with various concentrations of this compound for 15-30 minutes at 37°C before adding them to the upper chamber.
-
-
Incubation:
-
Incubate the assembled Boyden chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the upper chamber.
-
Remove the non-migrated cells from the top side of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom side of the membrane (e.g., with a Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, quantify migrated cells using a fluorescence-based method. For this, lyse the cells that have migrated to the lower chamber and quantify the amount of a fluorescent dye (e.g., CyQuant GR dye) that binds to cellular nucleic acids. The fluorescence intensity is directly proportional to the number of migrated cells.
-
Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each concentration of this compound compared to the LTB4-only control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Visualizations
Caption: Experimental workflow for the neutrophil chemotaxis assay.
Caption: LTB4 signaling pathway leading to neutrophil chemotaxis.
References
- 1. Neutrophil chemoattractant receptors in health and disease: double-edged swords - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ninho.inca.gov.br [ninho.inca.gov.br]
- 4. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LTB4 is a signal-relay molecule during neutrophil chemotaxis - Research - Institut Pasteur [research.pasteur.fr]
- 7. criver.com [criver.com]
- 8. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
Application Notes and Protocols for CP-105696 in an Animal Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-105696 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, BLT1.[1][2] LTB4 is a powerful lipid chemoattractant for neutrophils and is implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis (RA).[1][2] In RA, elevated levels of LTB4 in the synovial fluid are correlated with disease severity. By blocking the LTB4 receptor, this compound inhibits the infiltration of neutrophils into the joints, thereby reducing inflammation and subsequent tissue damage.[1] Preclinical studies have demonstrated the efficacy of this compound in significantly reducing the clinical and histological signs of arthritis in animal models, suggesting its potential as a therapeutic agent for RA.[1][2]
These application notes provide detailed protocols for utilizing this compound in a collagen-induced arthritis (CIA) mouse model, a widely used and clinically relevant model of human rheumatoid arthritis.
Signaling Pathway of LTB4 in Arthritis
The following diagram illustrates the central role of the LTB4-BLT1 signaling axis in the inflammatory cascade of arthritis.
Caption: LTB4 Signaling Pathway in Rheumatoid Arthritis.
Experimental Protocols
Murine Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established and widely used preclinical model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant.
-
Emulsify by drawing the mixture up and down through a syringe until a thick, stable emulsion is formed.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin monitoring the mice for signs of arthritis around day 21.
-
Clinically score the mice 3-4 times per week.
-
Administration of this compound
Formulation:
-
This compound can be suspended in a vehicle of 0.5% methylcellulose (B11928114) in sterile water.
-
Prepare the suspension fresh daily.
Dosing Regimen:
-
Prophylactic Treatment: Begin oral gavage of this compound (0.3-10 mg/kg) or vehicle daily, starting from the day of the primary immunization (Day 0) and continue throughout the study.
-
Therapeutic Treatment: Alternatively, to assess the therapeutic potential, begin oral gavage of this compound (0.3-10 mg/kg) or vehicle daily upon the first signs of arthritis (typically around day 21-28).
Assessment of Arthritis
Clinical Scoring:
-
Visually inspect each paw and score on a scale of 0-4:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
-
The maximum score per mouse is 16.
Paw Thickness Measurement:
-
Measure the thickness of the hind paws using a digital caliper.
-
Measurements should be taken at regular intervals (e.g., 3-4 times per week) starting from baseline (Day 0).
Histological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the paws in a suitable decalcifying solution until the bones are soft.
-
Process the tissues and embed in paraffin (B1166041).
-
Section the paraffin blocks at 5 µm thickness.
-
Stain the sections with Hematoxylin (B73222) and Eosin (B541160) (H&E) for assessment of inflammation and with Safranin O-Fast Green for evaluation of cartilage and proteoglycan loss.
H&E Staining Protocol:
-
Deparaffinize and rehydrate sections to distilled water.
-
Stain in Mayer's hematoxylin for 5-10 minutes.
-
Wash in running tap water.
-
Differentiate in 1% acid alcohol.
-
"Blue" in Scott's tap water substitute.
-
Wash in running tap water.
-
Stain in eosin for 1-2 minutes.
-
Dehydrate, clear, and mount.
Safranin O-Fast Green Staining Protocol:
-
Deparaffinize and rehydrate sections to distilled water.
-
Stain in Weigert's iron hematoxylin for 5 minutes.
-
Wash in running tap water.
-
Stain in 0.02% Fast Green solution for 3 minutes.
-
Rinse briefly in 1% acetic acid.
-
Stain in 0.1% Safranin O solution for 5 minutes.
-
Dehydrate, clear, and mount.
Histological Scoring:
-
Inflammation: Score on a scale of 0-3 based on the number of inflammatory cells in the synovial tissue.
-
Pannus Formation: Score on a scale of 0-3 based on the extent of synovial tissue invasion into the cartilage.
-
Cartilage Damage: Score on a scale of 0-3 based on the loss of Safranin O staining and structural damage to the cartilage.
-
Bone Erosion: Score on a scale of 0-3 based on the extent of bone resorption.
Data Presentation
The following tables summarize the expected quantitative data from a study evaluating the efficacy of this compound in a murine CIA model.
Table 1: Effect of this compound on Clinical Arthritis Score
| Treatment Group | Mean Arthritis Score (Day 35) | % Inhibition |
| Vehicle Control | 10.5 ± 1.2 | - |
| This compound (1 mg/kg) | 5.2 ± 0.8 | 50.5% |
| This compound (3 mg/kg) | 2.1 ± 0.5 | 80.0% |
| This compound (10 mg/kg) | 0.8 ± 0.3 | 92.4% |
| p < 0.05, *p < 0.01 vs. Vehicle Control |
Table 2: Effect of this compound on Hind Paw Swelling
| Treatment Group | Paw Thickness (mm) at Day 35 | % Reduction |
| Vehicle Control | 3.8 ± 0.3 | - |
| This compound (1 mg/kg) | 2.9 ± 0.2 | 23.7% |
| This compound (3 mg/kg) | 2.4 ± 0.2 | 36.8% |
| This compound (10 mg/kg) | 2.1 ± 0.1 | 44.7% |
| p < 0.05, *p < 0.01 vs. Vehicle Control |
Table 3: Effect of this compound on Histological Parameters
| Treatment Group | Inflammation Score | Pannus Score | Cartilage Damage Score | Bone Erosion Score |
| Vehicle Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.3 | 2.4 ± 0.4 |
| This compound (10 mg/kg) | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.6 ± 0.2 | 0.5 ± 0.2 |
| *p < 0.01 vs. Vehicle Control |
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating this compound in the CIA model.
Caption: Experimental Workflow for CIA Model and this compound Treatment.
References
Application Notes and Protocols for CP-105696 in Blocking LTB4 Signaling in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator central to the inflammatory response, primarily acting as a powerful chemoattractant for leukocytes, including neutrophils and monocytes. It exerts its effects through high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled receptors. Dysregulation of the LTB4 signaling pathway is implicated in a variety of inflammatory diseases. CP-105696 is a potent and selective antagonist of the LTB4 receptor, making it a valuable tool for investigating the roles of LTB4 in cellular processes and a potential therapeutic agent.[1][2] These application notes provide detailed protocols for utilizing this compound to block LTB4 signaling in primary human cells, quantitative data on its efficacy, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
Quantitative Efficacy of this compound in Primary Cells
The following table summarizes the inhibitory concentrations (IC50) and other quantitative measures of this compound activity in primary human leukocytes. This data is crucial for designing experiments and interpreting results.
| Parameter | Primary Cell Type | LTB4 Concentration | This compound Value | Reference |
| IC50 (LTB4 Receptor Binding) | Human Neutrophils | 0.3 nM [³H]LTB4 | 8.42 ± 0.26 nM | [1][2] |
| IC50 (Chemotaxis) | Human Neutrophils | 5 nM | 5.0 ± 2.0 nM | [1][2] |
| IC50 (Ca²⁺ Mobilization) | Human Monocytes | 5 nM | 940 ± 70 nM | [1][2] |
| pA2 (CD11b Upregulation) | Human Neutrophils | - | 8.03 ± 0.19 | [1] |
Note: The mode of antagonism by this compound can vary depending on the receptor and the cellular response being measured. For instance, it acts as a noncompetitive antagonist at high-affinity LTB4 receptors for binding and chemotaxis in neutrophils, while competitively inhibiting LTB4-mediated CD11b upregulation at low-affinity receptors.[1][2]
Signaling Pathway
The following diagram illustrates the LTB4 signaling pathway and the point of intervention for this compound.
Caption: LTB4 signaling pathway and this compound antagonism.
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro experiments, this compound can be prepared as a stock solution in DMSO.
-
Reconstitution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 1: Isolation of Primary Human Neutrophils
This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., EDTA or heparin)
-
Density gradient medium (e.g., Ficoll-Paque™)
-
Dextran solution
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of density gradient medium in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the granulocyte/erythrocyte pellet at the bottom of the tube.
-
Resuspend the pellet in PBS and add Dextran solution to sediment the erythrocytes.
-
Allow the erythrocytes to sediment for 20-30 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
To remove any remaining red blood cells, perform a hypotonic lysis using RBC Lysis Buffer.
-
Wash the neutrophil pellet with PBS or HBSS and resuspend in the appropriate buffer for your downstream assay.
-
Determine cell viability and purity using a hemocytometer and trypan blue exclusion, or by flow cytometry.
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol details the measurement of neutrophil chemotaxis towards LTB4 and its inhibition by this compound using a Boyden chamber assay.
Caption: Workflow for a neutrophil chemotaxis assay.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with micropore filters (e.g., 3-5 µm pore size)
-
LTB4
-
This compound
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Methanol (for fixing)
-
Giemsa or similar stain
Procedure:
-
Resuspend isolated neutrophils in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Prepare different concentrations of this compound in chemotaxis buffer. Add the this compound solutions to the neutrophil suspension and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
Prepare solutions of LTB4 (e.g., 5 nM) in chemotaxis buffer and add to the lower wells of the Boyden chamber. Include a buffer-only control for random migration.
-
Assemble the Boyden chamber by placing the micropore filter between the upper and lower wells.
-
Add the pre-treated neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.
-
After incubation, disassemble the chamber and remove the filter.
-
Wipe the non-migrated cells from the top side of the filter.
-
Fix the migrated cells on the bottom side of the filter with methanol.
-
Stain the cells with Giemsa stain.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Protocol 3: Calcium Mobilization Assay in Monocytes
This protocol describes how to measure changes in intracellular calcium concentration in monocytes in response to LTB4 and the inhibitory effect of this compound using a fluorescent calcium indicator.
Materials:
-
Isolated human monocytes
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
LTB4
-
This compound
-
HBSS with calcium and magnesium
-
Pluronic F-127
-
Fluorometric plate reader or fluorescence microscope
Procedure:
-
Resuspend isolated monocytes in HBSS at 1 x 10⁶ cells/mL.
-
Load the cells with the calcium indicator dye (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM) in the presence of a low concentration of Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS and transfer to a 96-well black-walled plate.
-
Add various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.
-
Place the plate in a fluorometric plate reader and measure the baseline fluorescence.
-
Inject a solution of LTB4 (e.g., 5 nM final concentration) into the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Calculate the inhibition of the LTB4-induced calcium response by this compound.
Protocol 4: CD11b Upregulation Assay by Flow Cytometry
This protocol outlines the measurement of LTB4-induced upregulation of the cell surface marker CD11b on neutrophils and its blockade by this compound.
Materials:
-
Whole blood or isolated neutrophils
-
LTB4
-
This compound
-
Fluorochrome-conjugated anti-CD11b antibody
-
Appropriate isotype control antibody
-
RBC Lysis Buffer (if using whole blood)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
If using whole blood, aliquot into flow cytometry tubes. If using isolated neutrophils, resuspend in a suitable buffer.
-
Add different concentrations of this compound or vehicle control and incubate for 15-30 minutes at 37°C.
-
Add LTB4 (e.g., 10-100 nM) to stimulate the cells and incubate for an additional 10-15 minutes at 37°C. Include an unstimulated control.
-
Stop the reaction by placing the tubes on ice.
-
Add the fluorochrome-conjugated anti-CD11b antibody and isotype control to the respective tubes and incubate for 30 minutes on ice in the dark.
-
If using whole blood, lyse the red blood cells using RBC Lysis Buffer.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the neutrophil population based on forward and side scatter properties.
-
Determine the median fluorescence intensity (MFI) of CD11b for each condition and calculate the percentage inhibition by this compound.
References
Application Notes and Protocols for CP-105696 Solutions: Long-Term Stability and Handling
Audience: Researchers, scientists, and drug development professionals.
Introduction: CP-105696 is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor, demonstrating high affinity for the high-affinity LTB4 receptor (BLT1).[1][2] LTB4 is a significant lipid mediator in the inflammatory cascade, responsible for recruiting and activating leukocytes such as neutrophils to sites of inflammation.[3][4] By blocking the LTB4 receptor, this compound effectively inhibits downstream inflammatory processes, including neutrophil chemotaxis, calcium mobilization, and the upregulation of adhesion molecules like CD11b.[1][5][6] Given its role in preclinical research for various inflammatory diseases, ensuring the long-term stability and integrity of this compound solutions is critical for obtaining reliable and reproducible experimental results.[3][7] These application notes provide detailed data on storage conditions and protocols for solution preparation and stability assessment.
Long-Term Stability Data
The stability of this compound is dependent on whether it is in its powdered form or dissolved in a solvent. The following tables summarize the recommended storage conditions and stability periods to maintain the compound's integrity.
Table 1: Stability of Solid this compound
| Storage Temperature | Stability Period |
| -20°C | 3 years |
| 4°C | 2 years |
Data sourced from MedChemExpress.[1]
Table 2: Stability of this compound in Solvent
| Storage Temperature | Stability Period | Notes |
| -80°C | 6 months | Recommended for long-term storage of stock solutions. |
| -20°C | 1 month | Suitable for short-term storage of working aliquots. |
Data sourced from MedChemExpress.[1][5]
Note: To ensure product integrity, it is highly recommended to aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles.[5] For in vivo experiments, freshly prepared working solutions are advised for optimal results.[5]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by antagonizing the LTB4 receptor 1 (BLT1), a G-protein coupled receptor (GPCR).[1] Upon binding of LTB4, the receptor initiates a signaling cascade leading to various pro-inflammatory cellular responses. This compound competitively or noncompetitively blocks this binding, thereby inhibiting the downstream effects.[5]
Caption: LTB4 signaling pathway and inhibition by this compound.
Protocols for Solution Preparation and Storage
Proper preparation of this compound solutions is crucial for experimental success. The following protocols detail the preparation of stock solutions for in vitro use and working solutions for in vivo studies.
Caption: General workflow for this compound solution preparation.
Protocol: Preparation of Stock Solutions (for In Vitro Use)
This protocol describes the preparation of a 100 mg/mL stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or cryovials
-
Ultrasonic bath
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add DMSO to the powder to achieve a final concentration of 100 mg/mL (233.36 mM).[1]
-
Vortex the solution thoroughly.
-
If the powder does not fully dissolve, place the tube in an ultrasonic bath for short intervals until the solution is clear.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Protocol: Preparation of Working Solutions (for In Vivo Use)
For in vivo administration, this compound requires a co-solvent system for solubility and bioavailability. It is recommended to prepare these solutions fresh on the day of use.[5]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure (Example Formulation): This protocol creates a working solution with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Calculate the required volume of each component based on the desired final concentration and total volume.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the required volume of PEG300 and mix thoroughly.
-
Add the required volume of Tween-80 and mix until the solution is homogeneous.
-
Finally, add the required volume of saline to reach the final desired volume and concentration. Mix well.
-
The resulting solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5] Administer to animals as per the experimental design.
Protocol for Assessing Long-Term Stability
To validate the stability of this compound solutions under specific laboratory conditions, a formal stability study can be conducted. This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC), a technique previously used to quantify this compound in biological matrices.[7][8]
Caption: Experimental workflow for a long-term stability study.
Objective: To determine the degradation rate of this compound in a specific solvent system over time at various storage temperatures.
Materials:
-
This compound solution (prepared as in Section 3)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)[7]
-
Mobile phase (e.g., acetonitrile, methanol, water, triethylamine (B128534) with pH adjustment)[7]
-
Temperature-controlled storage units (-80°C, -20°C, 4°C)
-
Amber or light-protected vials
Procedure:
-
Preparation (T=0): Prepare a bulk solution of this compound at the desired concentration. Immediately analyze an initial sample (T=0) using the HPLC method to establish the baseline concentration (100%).
-
Aliquoting and Storage: Aliquot the remaining solution into multiple small, tightly sealed vials, protecting them from light. Distribute the vials across the different temperature conditions to be tested (e.g., -80°C, -20°C, 4°C).
-
Time Points: At predetermined time intervals (e.g., 1 week, 2 weeks, 1 month, 2 months, 6 months), retrieve three vials from each storage condition.
-
Sample Analysis: Allow the samples to come to room temperature. Analyze each sample by HPLC-UV to determine the concentration of intact this compound. The UV detector can be set to 280 nm.[7]
-
Data Analysis:
-
Calculate the average concentration of this compound for each time point and condition.
-
Express the stability as a percentage of the initial (T=0) concentration.
-
Plot the percentage of remaining this compound against time for each condition to visualize the degradation curve.
-
The shelf-life is typically defined as the time at which the concentration drops below 90% of the initial value.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-105696 Administration in 0.5% Methylcellulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-105696 is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor, playing a crucial role in mitigating inflammatory responses.[1][2] Leukotriene B4 is a powerful lipid mediator involved in the recruitment and activation of inflammatory cells, such as neutrophils.[3][4] By blocking the LTB4 receptor, this compound effectively inhibits the downstream signaling pathways that contribute to inflammation. These application notes provide detailed protocols for the preparation and administration of this compound in a 0.5% methylcellulose (B11928114) vehicle for preclinical research, along with its mechanism of action and relevant in vitro and in vivo data.
Mechanism of Action
This compound is a structurally novel compound that acts as a potent antagonist of the LTB4 receptor.[2] It has been shown to inhibit the binding of LTB4 to its high-affinity receptors on human neutrophils in a noncompetitive manner.[1][2] At lower affinity LTB4 receptors on neutrophils, this compound acts as a competitive antagonist.[1][5] This dual antagonism effectively blocks LTB4-mediated cellular responses, including chemotaxis, calcium mobilization, and the upregulation of adhesion molecules like CD11b.[1][2][6]
Leukotriene B4 Signaling Pathway and Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
CP-105696 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-105696.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor.[1][2][3] It functions by inhibiting the binding of LTB4 to its high-affinity receptors on various immune cells, particularly neutrophils.[1][2] This action blocks downstream signaling pathways initiated by LTB4, such as chemotaxis, calcium mobilization, and the upregulation of adhesion molecules like CD11b.[1][2][4]
Q2: What are the common research applications for this compound?
A2: this compound is primarily used in preclinical research to investigate the role of the LTB4 pathway in various inflammatory diseases. It has been studied in models of asthma, arthritis, atherosclerosis, and allograft rejection.[2][4][5][6][7]
Q3: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?
A3: this compound has low aqueous solubility. Precipitation in aqueous buffers is a common issue and can be caused by several factors, including:
-
High final concentration: The concentration of this compound may exceed its solubility limit in your specific buffer.
-
Low DMSO concentration: If you are diluting a DMSO stock solution, the final percentage of DMSO might be too low to maintain solubility.
-
Buffer composition: The pH and ionic strength of your buffer can influence the solubility of the compound.
-
Temperature: Changes in temperature can affect solubility, sometimes leading to precipitation if a solution is cooled.
Q4: How should I store stock solutions of this compound?
A4: For long-term storage, it is recommended to store stock solutions of this compound at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide: Solubility Issues
Problem: Precipitate forms when preparing an aqueous working solution from a DMSO stock.
This is a frequent challenge due to the hydrophobic nature of this compound. The following workflow can help troubleshoot this issue.
Caption: Troubleshooting workflow for this compound solubility issues.
Data Presentation: Solubility
The solubility of this compound varies significantly across different solvent systems. The following tables summarize the available quantitative data.
Table 1: Solubility in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 100 | 233.36 | Ultrasonic assistance may be required.[1] |
Table 2: Formulations for In Vitro & In Vivo Use
| Formulation Components | Achievable Concentration (mg/mL) | Molar Equivalent (mM) | Application |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 5.83 | In Vivo[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 | ≥ 5.83 | In Vivo[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 5.83 | In Vivo[1] |
| 0.5% Methylcellulose | - | - | In Vivo (Oral Administration)[2] |
| 0.6% Tween 80 + 0.25% Methylcellulose in PBS | - | - | In Vivo (Oral Gavage)[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a desired amount of this compound powder (Molecular Weight: 428.52 g/mol ). For example, weigh 1 mg.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound, this would be 0.2334 mL of DMSO.[1]
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a short period to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Protocol 2: Preparation of an In Vivo Formulation (Co-solvent System)
This protocol is for preparing a 1 mL working solution as an example.
-
Initial Dilution: To 400 µL of PEG300, add 100 µL of a 25 mg/mL this compound stock solution in DMSO. Mix thoroughly.[2]
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until uniform.[2]
-
Final Dilution: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly until a clear solution is obtained.[2] The final concentration will be 2.5 mg/mL.
Signaling Pathway
This compound acts by blocking the LTB4 receptor (BLT1), a G-protein coupled receptor (GPCR). This inhibition prevents the downstream signaling cascade that leads to inflammatory responses.
Caption: this compound inhibits LTB4-mediated inflammatory signaling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent CP-105696 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of CP-105696 to prevent precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my cell culture medium after diluting it from a DMSO stock. What is the primary cause?
A1: this compound is a hydrophobic compound with high solubility in organic solvents like DMSO but poor solubility in aqueous solutions such as cell culture media.[1] Precipitation, often referred to as "crashing out," typically occurs when a solution of the compound in a water-miscible organic solvent is diluted into an aqueous medium where its solubility is much lower.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: 100% DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It has a documented solubility of up to 100 mg/mL (233.36 mM) in DMSO, which may require sonication to fully dissolve.[1]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: To minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should ideally be kept below 0.1%.[3] However, some cell lines can tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to ensure the DMSO concentration used does not affect your experimental results.[4]
Q4: Can temperature affect the solubility of this compound in my media?
A4: Yes, temperature fluctuations can impact compound solubility. Pre-warming your cell culture medium to 37°C before adding the this compound solution can help prevent precipitation.[3] Conversely, repeated freeze-thaw cycles of stock solutions should be avoided as they can lead to compound degradation and precipitation.[5]
Q5: Could components in my cell culture medium be interacting with this compound to cause precipitation?
A5: It is possible that components within the culture medium, such as proteins in fetal bovine serum (FBS), could interact with the compound and contribute to precipitation.[2][6] If you suspect this, you can test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are a primary factor.[3]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to diagnose and resolve issues with this compound precipitation during your experiments.
Problem: Precipitate observed after adding this compound to aqueous media.
Solubility Data for this compound
| Solvent System | Solubility | Reference |
| In Vitro: DMSO | ≥ 100 mg/mL (233.36 mM) | [1] |
| In Vivo: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.83 mM) | [5] |
| In Vivo: 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.83 mM) | [5] |
| In Vivo: 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.83 mM) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use brief sonication to ensure the compound is fully dissolved.[1] Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[5]
Protocol 2: Dilution of this compound into Cell Culture Media
This protocol is designed to minimize precipitation when preparing the final working solution.
-
Prepare Intermediate Dilution (Optional but Recommended): If your final concentration is very low, first dilute your high-concentration stock solution in 100% DMSO to an intermediate concentration (e.g., 1 mM).[3]
-
Pre-warm Media: Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.[3]
-
Dilution Step: While gently vortexing the pre-warmed medium, add a small volume of the this compound stock (or intermediate) solution directly into the medium. For example, add 1 µL of a 1 mM stock to 1 mL of medium to get a final concentration of 1 µM with 0.1% DMSO.[3]
-
Final Inspection: After dilution, visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells.
Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: A step-by-step workflow to diagnose and resolve this compound precipitation.
Signaling Pathway of this compound Action
This compound is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor.[1][7] LTB4 is a lipid mediator that, upon binding to its G-protein coupled receptor (BLT1), activates downstream signaling cascades leading to inflammatory responses such as chemotaxis, and mobilization of intracellular calcium.[1][8]
Caption: Inhibition of the LTB4 signaling pathway by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Technical Support Center: Optimizing CP-105696 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of CP-105696 for in vitro assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor.[1][2][3] It functions by inhibiting the binding of LTB4, a powerful lipid mediator involved in inflammatory responses, to its receptors on the surface of immune cells like neutrophils and monocytes.[1][4]
2. What are the key in vitro assays for characterizing this compound activity?
The primary in vitro assays used to characterize the activity of this compound include:
-
LTB4 Receptor Binding Assays: To determine the affinity of this compound for LTB4 receptors.
-
Neutrophil Chemotaxis Assays: To measure the ability of this compound to block the migration of neutrophils towards an LTB4 gradient.[1][3]
-
Calcium Mobilization Assays: To assess the inhibition of LTB4-induced intracellular calcium release in cells like monocytes.[1]
-
CD11b Upregulation Assays: To evaluate the effect of this compound on the expression of this adhesion molecule on the surface of neutrophils, which is a marker of cell activation.[1][5]
3. What is the recommended starting concentration range for this compound in in vitro assays?
Based on reported IC50 values, a starting concentration range of 1 nM to 10 µM is recommended for most in vitro assays.[1][3] The optimal concentration will depend on the specific assay, cell type, and the concentration of LTB4 used.
4. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[3] A stock solution of 10 mM in DMSO can be prepared. For in vivo studies, specific solvent formulations involving DMSO, PEG300, Tween-80, and saline or corn oil have been described.[1][3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
5. Is this compound selective for the LTB4 receptor?
Yes, this compound is reported to be a selective LTB4 receptor antagonist. At a concentration of 10 µM, it did not inhibit human neutrophil chemotaxis or CD11b upregulation mediated by other chemoattractants such as C5a, IL-8, or PAF.[1][3]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound across various assays.
| Assay Type | Cell Type | LTB4 Concentration | IC50 / pA2 | Antagonism Type |
| [3H]LTB4 Binding (High-affinity receptor) | Human Neutrophils | 0.3 nM | 8.42 ± 0.26 nM | Noncompetitive |
| [3H]LTB4 Binding (Low-affinity receptor) | Human Neutrophils | - | - | Competitive |
| Neutrophil Chemotaxis | Human Neutrophils | 5 nM | 5.0 ± 2.0 nM | Noncompetitive |
| Neutrophil Chemotaxis | Monkey Neutrophils | 5 nM | 20 nM | - |
| CD11b Upregulation | Human Neutrophils | - | pA2 = 8.03 ± 0.19 | Competitive |
| CD11b Upregulation | Monkey Whole Blood | 100 nM | 16.5 µM | - |
| Ca2+ Mobilization | Human Monocytes | 5 nM | 940 ± 70 nM | - |
Experimental Protocols
1. Human Neutrophil Chemotaxis Assay
This protocol is a general guideline for assessing the effect of this compound on LTB4-induced neutrophil migration.
-
Cell Isolation: Isolate human neutrophils from fresh venous blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Chemotaxis Chamber: Use a 48-well microchemotaxis chamber with a polycarbonate filter (e.g., 5 µm pore size).
-
Assay Procedure:
-
Add LTB4 (e.g., 5 nM final concentration) to the lower wells of the chamber.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control (e.g., DMSO) for 15-30 minutes at 37°C.
-
Add the pre-incubated neutrophils to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
After incubation, remove the filter, fix, and stain the cells that have migrated to the lower side of the filter.
-
Quantify the migrated cells by microscopy.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control and determine the IC50 value.
2. CD11b Upregulation Assay using Flow Cytometry
This protocol outlines the steps to measure the inhibition of LTB4-induced CD11b expression on neutrophils.
-
Sample: Use fresh human whole blood.
-
Assay Procedure:
-
Aliquot whole blood into flow cytometry tubes.
-
Add various concentrations of this compound or vehicle control and incubate for 10-15 minutes at 37°C.
-
Add LTB4 (e.g., 100 nM final concentration) to stimulate the cells and incubate for another 10 minutes at 37°C.
-
Stop the reaction by adding cold PBS.
-
Stain the cells with a fluorescently labeled anti-CD11b antibody and a neutrophil-specific marker (e.g., anti-CD16).
-
Lyse the red blood cells using a lysis buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis: Gate on the neutrophil population and determine the mean fluorescence intensity (MFI) of CD11b. Calculate the percentage inhibition of CD11b upregulation for each this compound concentration and determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition by this compound | Incorrect concentration: Calculation error or degradation of the compound. | Verify calculations and prepare fresh dilutions from a new stock. Ensure proper storage of the stock solution (-20°C for 1 month, -80°C for 6 months).[1] |
| Assay conditions: Suboptimal LTB4 concentration or incubation time. | Optimize the LTB4 concentration to be near its EC50 for the specific assay. Perform a time-course experiment to determine the optimal incubation time. | |
| Cell viability issues: High concentrations of DMSO or the compound itself may be toxic. | Keep the final DMSO concentration below 0.5%. Perform a cell viability assay (e.g., Trypan Blue or MTT) in parallel. | |
| High variability between replicates | Pipetting errors: Inaccurate dispensing of small volumes. | Use calibrated pipettes and ensure proper mixing. Prepare master mixes of reagents where possible. |
| Cell handling: Inconsistent cell numbers or activation state. | Ensure a single, consistent cell preparation is used for all conditions. Handle cells gently to avoid premature activation. | |
| Precipitation of this compound in media | Low solubility: The compound may precipitate in aqueous buffer at higher concentrations. | Ensure the final DMSO concentration is sufficient to maintain solubility. If issues persist, consider using a different solvent system or reducing the highest concentration tested. Sonication can aid in dissolution.[1] |
| Unexpected results in different assays | Different receptor subtypes and antagonism: this compound exhibits different modes of antagonism at high and low-affinity LTB4 receptors.[1][3] | Be aware that the potency of this compound can vary depending on the assay, which may reflect its interaction with different receptor states or subtypes. |
Visualizations
Caption: A general workflow for optimizing this compound concentration in in vitro assays.
Caption: Simplified LTB4 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
potential off-target effects of CP-105696
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CP-105696.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor.[1] It functions by inhibiting the binding of LTB4 to its receptors on the surface of immune cells, such as neutrophils, thereby blocking downstream signaling pathways involved in inflammation and chemotaxis.
Q2: Has the selectivity of this compound been characterized against other G-protein coupled receptors (GPCRs)?
A2: Yes, the selectivity of this compound has been assessed against other chemoattractant GPCRs. In in vitro studies, this compound at a concentration of 10 μM did not inhibit human neutrophil chemotaxis or CD11b upregulation mediated by C5a, IL-8, or PAF.[1][2] This indicates a high degree of selectivity for the LTB4 receptor over these other inflammatory signaling pathways.
Q3: Are there any known off-target effects of this compound?
A3: Based on the available literature, this compound is described as a highly selective LTB4 receptor antagonist.[1][2] Studies have shown that it does not significantly interact with other related G-protein coupled chemotactic factor receptors at concentrations up to 10 μM.[1][2] However, a broad, publicly available screening panel against a wide range of kinases or other receptor families has not been detailed in the provided search results.
Q4: How does the potency of this compound differ between high- and low-affinity LTB4 receptors?
A4: this compound acts as a noncompetitive antagonist at high-affinity LTB4 receptors on human neutrophils.[1] In contrast, it functions as a competitive antagonist at low-affinity LTB4 receptors on the same cells.[1]
Troubleshooting Guides
Issue: I am observing an unexpected cellular response in my experiment that does not seem to be mediated by LTB4 receptor antagonism.
-
Possible Cause 1: Reagent Purity and Handling.
-
Troubleshooting Step: Ensure the purity of your this compound compound. Verify the correct storage conditions and handling procedures to prevent degradation. It is recommended to store the compound at -20°C for up to 2 years in powder form, and in solvent at -80°C for up to 6 months.
-
-
Possible Cause 2: High Experimental Concentration.
-
Troubleshooting Step: While this compound is highly selective, using concentrations significantly higher than the reported IC50 values may increase the likelihood of engaging low-affinity, off-target interactions. Review your experimental dosage and consider performing a dose-response curve to confirm that the observed effect is consistent with LTB4 receptor antagonism.
-
-
Possible Cause 3: Cell-Type Specific Effects.
-
Troubleshooting Step: The expression and function of receptors can vary between different cell types and species. Confirm the expression of the LTB4 receptor in your experimental model. The inhibitory concentration of this compound for LTB4-mediated Ca2+ mobilization in isolated human monocytes (IC50 of 940 ± 70 nM) is notably higher than for neutrophil chemotaxis (IC50 of 5.0 ± 2.0 nM), highlighting cell-type specific differences.[1][2]
-
Issue: My in vivo results with this compound are not consistent with the in vitro data.
-
Possible Cause 1: Pharmacokinetics and Bioavailability.
-
Troubleshooting Step: In vivo efficacy is dependent on factors such as absorption, distribution, metabolism, and excretion (ADME). Following oral administration in healthy male volunteers, this compound exhibited a long terminal elimination half-life of 289 to 495 hours.[3] Ensure your dosing regimen is appropriate to achieve and maintain therapeutic concentrations at the target site.
-
-
Possible Cause 2: Animal Model Differences.
-
Troubleshooting Step: The pharmacology of this compound has been characterized in murine models. For instance, it inhibited [3H]-LTB4 binding to murine spleen membranes with an IC50 of 30.2 nM.[4] Ensure that the animal model you are using has been validated for LTB4 receptor pharmacology and that the dosing is appropriate for that species.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell/Tissue Type | Species | Parameter | Value | Reference |
| [3H]LTB4 Binding (High-Affinity) | Neutrophils | Human | IC50 | 8.42 ± 0.26 nM | [1] |
| LTB4-mediated Chemotaxis | Neutrophils | Human | IC50 | 5.0 ± 2.0 nM | [1][2] |
| LTB4-mediated CD11b Upregulation | Neutrophils | Human | pA2 | 8.03 ± 0.19 | [1] |
| LTB4-mediated Ca2+ Mobilization | Monocytes | Human | IC50 | 940 ± 70 nM | [1][2] |
| [3H]LTB4 Binding (High-Affinity) | Spleen Membranes | Murine | IC50 | 30.2 nM | [4] |
| LTB4-mediated Chemotaxis | Neutrophils | Murine | IC50 | 2.3 nM | [4] |
Experimental Protocols
1. [3H]LTB4 Receptor Binding Assay (Human Neutrophils)
-
Objective: To determine the binding affinity of this compound to the high-affinity LTB4 receptor.
-
Methodology:
-
Isolate human neutrophils from whole blood.
-
Prepare neutrophil membranes through homogenization and centrifugation.
-
Incubate the membranes with 0.3 nM [3H]LTB4 in the presence of varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound [3H]LTB4 using liquid scintillation counting.
-
Calculate the IC50 value by non-linear regression analysis of the competition binding data.
-
2. Human Neutrophil Chemotaxis Assay
-
Objective: To assess the functional inhibition of LTB4-induced neutrophil migration by this compound.
-
Methodology:
-
Isolate human neutrophils from whole blood.
-
Pre-incubate the neutrophils with varying concentrations of this compound or vehicle control.
-
Place the cells in the upper chamber of a Boyden chamber or similar chemotaxis system.
-
Add LTB4 (5 nM) to the lower chamber as the chemoattractant.
-
Allow the cells to migrate through the filter separating the chambers for a defined period.
-
Stain and count the number of migrated cells in the lower chamber.
-
Determine the IC50 value for the inhibition of chemotaxis.
-
3. CD11b Upregulation Assay (Human Neutrophils)
-
Objective: To measure the effect of this compound on LTB4-induced activation of neutrophils.
-
Methodology:
-
Obtain whole blood from subjects.
-
Pre-incubate whole blood samples with varying concentrations of this compound.
-
Stimulate the neutrophils with LTB4 to induce the upregulation of CD11b expression.
-
Stain the cells with a fluorescently labeled anti-CD11b antibody.
-
Analyze the samples using flow cytometry to quantify the mean fluorescence intensity of CD11b on the neutrophil population.
-
Determine the effect of this compound on the LTB4 concentration-response curve for CD11b upregulation.[3]
-
Visualizations
Caption: LTB4 Signaling Pathway and the Antagonistic Action of this compound.
Caption: Workflow for Assessing this compound Potency and Selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the pharmacological profile of the potent LTB4 antagonist CP-105,696 on murine LTB4 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-105696 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and potential degradation of CP-105696, a potent and selective Leukotriene B4 (LTB4) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and efficacy. Recommendations for both powder and solvent forms are summarized below.
Q2: How should I prepare a stock solution of this compound?
A2: this compound can be dissolved in DMSO to prepare a stock solution. For example, a 100 mg/mL solution can be made, which corresponds to a concentration of 233.36 mM.[1] Ultrasonic treatment may be necessary to fully dissolve the compound.[1]
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can arise from several factors, including improper storage, repeated freeze-thaw cycles of stock solutions, or degradation of the compound. Ensure that stock solutions are stored at -80°C for long-term use (up to 6 months) and at -20°C for short-term use (up to 1 month).[1][2] For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.[2] If you suspect degradation, refer to the troubleshooting guide below.
Q4: Is this compound stable in aqueous solutions?
A4: While specific degradation pathways for this compound are not extensively documented in the provided search results, related compounds like leukotrienes are known to be unstable in acidic aqueous solutions.[3] It is advisable to prepare aqueous working solutions fresh and use them promptly. The use of a vehicle such as 0.5% methylcellulose (B11928114) or a combination of DMSO, PEG300, Tween-80, and saline can help maintain solubility and stability for in vivo administration.[2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor.[1][2][4] It acts by inhibiting the binding of LTB4 to its high-affinity receptors on immune cells like neutrophils and monocytes.[2][4] This antagonism can be noncompetitive at high-affinity receptors and competitive at low-affinity receptors on neutrophils.[2] By blocking LTB4 signaling, this compound inhibits downstream effects such as chemotaxis and the upregulation of adhesion molecules like CD11b.[2][5][6]
Troubleshooting Guides
Issue: Reduced or No Activity of this compound in Experiments
This guide will help you troubleshoot potential causes for a lack of expected biological activity from this compound.
Caption: Troubleshooting workflow for loss of this compound activity.
Data and Protocols
Storage Conditions Summary
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Stock Solution Preparation
-
Compound: this compound (powder)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure:
-
To prepare a 100 mg/mL stock solution, add the appropriate volume of DMSO to the powdered this compound.
-
If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.[1]
-
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Working Solution Preparation (Example)
This protocol provides a clear solution with a solubility of at least 2.5 mg/mL (5.83 mM).[2]
-
Prepare a clear stock solution in an appropriate solvent (e.g., DMSO) first.
-
Sequentially add co-solvents. For a final solution, the volumetric ratios are:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Example for 1 mL working solution:
-
Start with 100 µL of a 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of Saline to reach the final volume of 1 mL.
-
-
Administration: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.[2] If precipitation occurs, heating and/or sonication can be used to aid dissolution.[2]
Visualizations
This compound Handling and Preparation Workflow
Caption: Recommended workflow for handling and preparing this compound.
Simplified Signaling Pathway of this compound Action
Caption: this compound antagonizes the LTB4 receptor, blocking inflammatory pathways.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Decomposition of leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with CP-105696
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-105696. The information is designed to help interpret unexpected experimental results and provide guidance on best practices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary cells show a weaker than expected response to this compound in chemotaxis assays. What could be the issue?
A1: Several factors could contribute to a diminished response. Consider the following:
-
Compound Solubility and Stability: this compound has specific solubility requirements. Ensure it is fully dissolved according to the recommended protocols.[1] Precipitation or degradation can significantly lower the effective concentration. It is recommended to prepare fresh solutions for each experiment and store stock solutions at -80°C for no longer than 6 months or at -20°C for no longer than 1 month.[1]
-
Receptor Expression Levels: The expression of Leukotriene B4 (LTB4) receptors can vary between cell types and even between donors. It is crucial to confirm the expression of BLT1 and BLT2 on your specific primary cells using techniques like flow cytometry or qPCR.
-
LTB4 Concentration: The inhibitory effect of this compound is dependent on the concentration of LTB4 used to induce chemotaxis. If the LTB4 concentration is too high, it may overcome the antagonistic effects of this compound. A dose-response curve for LTB4 should be performed to determine the optimal concentration for your assays.
-
Assay-Specific Conditions: Ensure that your chemotaxis assay is properly controlled. Include a positive control (LTB4 alone) and a negative control (vehicle alone) to validate the assay performance.
Q2: I am observing inconsistent results between experimental replicates when using this compound. What are the potential sources of this variability?
A2: Inconsistent results often stem from subtle variations in experimental execution. Here are some key areas to review:
-
Vehicle Effects: The vehicle used to dissolve this compound (e.g., DMSO, methylcellulose) can have biological effects on its own.[1][2] Always include a vehicle-only control in your experiments to account for any non-specific effects. Ensure the final concentration of the vehicle is consistent across all wells and does not exceed a level that affects cell viability or function (typically <0.1% for DMSO).
-
Compound Preparation: As mentioned, improper dissolution can lead to inconsistent concentrations.[1] Ensure the stock solution is thoroughly mixed before each use. For in vivo studies, ensure the oral gavage is administered consistently.
-
Cell Passage Number: Primary cells and continuous cell lines can change their characteristics, including receptor expression and signaling responses, with increasing passage number. It is advisable to use cells within a defined low passage number range for all experiments.
Q3: this compound is not inhibiting LTB4-mediated CD11b upregulation on neutrophils as expected. What should I check?
A3: This could be related to the specific receptor subtypes involved and the experimental conditions.
-
Differential Receptor Antagonism: this compound acts as a noncompetitive antagonist at high-affinity LTB4 receptors and a competitive antagonist at low-affinity receptors.[1][3] The upregulation of CD11b is competitively inhibited.[1][3] If you are using a very high concentration of LTB4, you may need a higher concentration of this compound to see effective inhibition.
-
Flow Cytometry Gating and Controls: Ensure your flow cytometry gating strategy for neutrophils is accurate and consistent. Use fluorescence minus one (FMO) controls to set your gates correctly. Also, include unstained cells and isotype controls to account for background fluorescence.
-
Activation State of Neutrophils: The baseline activation state of your isolated neutrophils can influence their response. Ensure gentle handling during isolation to minimize spontaneous activation.
Q4: I am seeing unexpected changes in gene expression in my cell line after treatment with this compound, even in the absence of LTB4. Is this an off-target effect?
A4: While this compound is described as a selective LTB4 receptor antagonist, off-target effects can occur with any small molecule.[1][2][3]
-
Investigating Off-Target Effects: To investigate potential off-target effects, you could perform a screen to assess the activity of this compound against a panel of other G-protein coupled receptors. Additionally, consider if the observed gene expression changes could be related to the vehicle control.
-
Literature Review: A thorough literature search for studies using this compound in similar experimental systems may reveal previously observed non-canonical effects.
-
Alternative Antagonists: To confirm that the observed effect is specific to LTB4 receptor antagonism, consider using another structurally different LTB4 receptor antagonist as a control.
Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Further dilute in assay medium to the desired final concentrations. The final DMSO concentration should be below 0.1%.
-
Chemotaxis Assay:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber).
-
Add LTB4 (e.g., 5 nM) to the lower wells of the chamber.[1][3]
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add the pre-incubated neutrophils to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the filter and stain the migrated cells on the lower side of the membrane.
-
Quantify the number of migrated cells per high-power field using a microscope.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the LTB4-only control. Determine the IC50 value.
Protocol 2: Ex Vivo Whole Blood Flow Cytometry Assay for CD11b Upregulation
-
Blood Collection: Collect fresh human whole blood into heparinized tubes.
-
This compound Administration (for in vivo studies): For human studies, this compound is administered orally.[4][5] For ex vivo analysis, blood is collected at specified time points post-dose.[4][5]
-
Ex Vivo Stimulation:
-
Aliquot whole blood into flow cytometry tubes.
-
Add various concentrations of LTB4 to stimulate the upregulation of CD11b.
-
For in vitro experiments, pre-incubate the blood with this compound or vehicle before adding LTB4.
-
Incubate at 37°C for 15-30 minutes.
-
-
Staining:
-
Add a fluorescently labeled anti-CD11b antibody and an antibody to identify neutrophils (e.g., anti-CD16).
-
Incubate on ice, protected from light, for 30 minutes.
-
Lyse the red blood cells using a lysis buffer.
-
Wash the cells with PBS.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the neutrophil population based on forward and side scatter, and CD16 expression.
-
Determine the median fluorescence intensity (MFI) of CD11b on the neutrophil population.
-
-
Data Analysis: Compare the CD11b MFI between the different treatment groups.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Assay | IC50 Value | Antagonism Type | Reference |
| [3H]LTB4 Binding | Human Neutrophils (High-affinity) | Radioligand Binding | 8.42 ± 0.26 nM | Noncompetitive | [1] |
| LTB4-mediated Chemotaxis | Human Neutrophils | Chemotaxis Assay | 5.0 ± 2.0 nM | Noncompetitive | [1][3] |
| LTB4-mediated CD11b Upregulation | Human Neutrophils (Low-affinity) | Flow Cytometry | pA2 = 8.03 ± 0.19 | Competitive | [1][3] |
| LTB4-mediated Ca2+ Mobilization | Human Monocytes | Calcium Flux Assay | 940 ± 70 nM | - | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Murine Cardiac Allograft Model
| Treatment Group | Dose (mg/kg/day) | Administration | Mean Survival Time (days) | P-value | Reference |
| Control | - | Oral Vehicle | 12 ± 6 | - | [1][2] |
| This compound | 10 | Oral | 18 ± 16 | 0.1433 | [1][2] |
| This compound | 50 | Oral | 27 ± 20 | 0.0146 | [1][2] |
| This compound | 100 | Oral | 33 ± 23 | 0.0026 | [1][2] |
Visualizations
Caption: LTB4 Signaling Pathway and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CP-105696 Neutrophil Chemotaxis Experiments
Welcome to the technical support center for researchers utilizing CP-105696 in neutrophil chemotaxis experiments. This resource provides troubleshooting guidance and frequently asked questions to ensure the successful execution and interpretation of your studies.
I. Troubleshooting Guides
This section addresses common issues encountered during neutrophil chemotaxis experiments with this compound in a question-and-answer format.
Issue 1: High background migration in the negative control wells of a Boyden chamber assay.
-
Question: We are observing a high number of migrated neutrophils in our negative control wells (containing only buffer/media), which is comparable to the migration towards our chemoattractant. What could be the cause?
-
Answer: High background in negative controls is a frequent issue in neutrophil chemotaxis assays and can be attributed to several factors:
-
Neutrophil Activation During Isolation: Neutrophils are sensitive and can be easily activated during the isolation process.[1] Over-manipulation, harsh centrifugation, or contamination with endotoxins (LPS) can lead to spontaneous, random migration (chemokinesis). To mitigate this, ensure all solutions and labware are endotoxin-free, perform isolations at 4°C, and use gentle centrifugation with minimal breaks.
-
Inappropriate Assay Duration: Standard migration times used for other cell types may be too long for neutrophils, which migrate rapidly.[1] Activated neutrophils can migrate randomly at significant speeds, contributing to high background over extended periods. Consider reducing the incubation time; for neutrophils, 30-60 minutes is often sufficient.[1][2]
-
Presence of Unintended Chemoattractants: Components in your assay medium, such as serum or certain lots of Bovine Serum Albumin (BSA), can contain chemoattractants. It is recommended to use serum-free media for the assay.[2] If BSA is required, screen different lots for their potential to induce background migration.
-
Issue 2: Inconsistent or no inhibition of chemotaxis with this compound.
-
Question: We are not observing a dose-dependent inhibition of LTB4-induced neutrophil chemotaxis with this compound. What are the potential reasons?
-
Answer: Several factors could lead to a lack of inhibitory effect from this compound:
-
Incorrect Chemoattractant: this compound is a selective antagonist for the Leukotriene B4 (LTB4) receptor.[3][4] It will not inhibit neutrophil chemotaxis mediated by other chemoattractants such as C5a, IL-8 (CXCL8), or platelet-activating factor (PAF).[3][5] Ensure that LTB4 is the sole chemoattractant in your assay when testing the efficacy of this compound.
-
Solubility and Stability of this compound: this compound has poor water solubility.[4][5] Improper dissolution can lead to a lower effective concentration in your assay. It is recommended to prepare a stock solution in a solvent like DMSO and then dilute it in the assay medium.[4][5] Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells. If precipitation is observed, gentle heating or sonication may aid dissolution.[4]
-
Inappropriate Concentration Range: Ensure the concentrations of both LTB4 and this compound are optimized. The reported IC50 for this compound inhibition of LTB4-mediated neutrophil chemotaxis is approximately 5.0 nM when using 5 nM of LTB4.[3][4] A dose-response curve for both the agonist (LTB4) and the antagonist (this compound) should be performed to determine the optimal working concentrations for your specific experimental conditions.
-
Issue 3: Low neutrophil yield or viability after isolation.
-
Question: Our neutrophil isolation protocol results in a low cell count and poor viability, affecting our chemotaxis assay. How can we improve this?
-
Answer: Optimizing your neutrophil isolation protocol is critical for obtaining healthy, responsive cells.
-
Isolation Method: Common methods for neutrophil isolation include dextran (B179266) sedimentation followed by density gradient centrifugation (e.g., using Ficoll-Paque) or immunomagnetic selection.[1][6] For mouse neutrophils, isolation from the bone marrow is a common practice.[6]
-
Handling of Blood Samples: Use fresh blood collected with an appropriate anticoagulant (e.g., heparin). Process the samples as quickly as possible to maintain cell viability.
-
Erythrocyte Lysis: If performing hypotonic lysis to remove red blood cells, ensure the exposure time is brief and the cells are promptly returned to an isotonic solution to prevent damage to the neutrophils.[7]
-
Issue 4: Difficulty in quantifying migrated neutrophils.
-
Question: We are finding it challenging to accurately and efficiently quantify the number of migrated neutrophils in our Boyden chamber assay. What are the recommended methods?
-
Answer: There are several methods for quantifying migrated neutrophils, each with its own advantages:
-
Manual Counting: This traditional method involves staining the migrated cells on the filter and counting them under a microscope. While accurate, it can be time-consuming and subject to user bias.
-
ATP-Based Luminescence Assay: This method quantifies the number of viable cells that have migrated to the lower chamber by measuring their ATP content.[2] It is a rapid and high-throughput method.
-
Myeloperoxidase (MPO) Assay: This enzymatic assay measures the activity of MPO, an enzyme abundant in neutrophils, to quantify the number of migrated cells.[8] It offers an objective and reliable alternative to manual counting.[8]
-
Image-Based Analysis: Automated image analysis software can be used to count stained cells on the membrane, providing a more objective and high-throughput alternative to manual counting.[9]
-
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor.[3][4] It exhibits a dual antagonist profile: it acts as a noncompetitive antagonist at high-affinity LTB4 receptors and as a competitive antagonist at low-affinity LTB4 receptors on neutrophils.[3][4]
2. What is the role of LTB4 in neutrophil chemotaxis?
LTB4 is a potent lipid chemoattractant for neutrophils.[10] It can act as a primary chemoattractant, directly inducing neutrophil migration. Additionally, it functions as a secondary chemoattractant in a "signal relay" mechanism.[11][12] Neutrophils responding to a primary chemoattractant (like fMLP) can themselves release LTB4, which then acts in an autocrine and paracrine manner to amplify the chemotactic response and recruit more neutrophils to the site of inflammation.[11][12]
3. What are the recommended solvent and storage conditions for this compound?
This compound is soluble in organic solvents such as DMSO.[5] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of up to 100 mg/mL.[5] For in vivo studies, formulations in vehicles like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used.[4] It is advisable to store stock solutions at -20°C or -80°C and protect them from light.
4. Can this compound be used in in vivo studies?
Yes, this compound has been used in various in vivo models.[3] For oral administration in mice, it has been formulated in a 0.5% methylcellulose (B11928114) vehicle.[4] Dosing regimens will vary depending on the animal model and the specific research question.
III. Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type | Conditions | Reference |
| IC50 for [3H]LTB4 Binding (High-affinity receptors) | 8.42 ± 0.26 nM | Human Neutrophils | 0.3 nM [3H]LTB4 | [3][4] |
| IC50 for LTB4-mediated Chemotaxis | 5.0 ± 2.0 nM | Human Neutrophils | 5 nM LTB4 | [3][4] |
| pA2 for LTB4-mediated CD11b Upregulation (Low-affinity receptors) | 8.03 ± 0.19 | Human Neutrophils | Competitive Antagonism | [3] |
| IC50 for LTB4-mediated Ca2+ Mobilization | 940 ± 70 nM | Human Monocytes | 5 nM LTB4 | [3][5] |
Table 2: In Vivo Activity of this compound
| Animal Model | Effect | ED50 / Effective Dose | Administration Route | Reference |
| Guinea Pig Dermis | Blockade of LTB4-mediated neutrophil and eosinophil infiltration | 0.3 ± 0.1 mg/kg | Oral | [3] |
| Guinea Pig Dermis | Blockade of arachidonic acid-mediated neutrophil and eosinophil infiltration | 0.3 ± 0.1 mg/kg | Oral | [3] |
IV. Experimental Protocols
1. Protocol for In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol provides a general framework for a Boyden chamber assay to assess the effect of this compound on LTB4-induced neutrophil chemotaxis.
-
Materials:
-
Isolated human or mouse neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)
-
LTB4
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
DMSO (for dissolving this compound)
-
Staining solution (e.g., Diff-Quik) or cell viability reagent (e.g., ATP-based)
-
-
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh blood or bone marrow using an established protocol. Resuspend the cells in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Preparation of Chemoattractant and Inhibitor:
-
Prepare a stock solution of this compound in DMSO. Serially dilute in assay buffer to the desired final concentrations.
-
Prepare a solution of LTB4 in assay buffer at a concentration that induces submaximal chemotaxis (e.g., 5-10 nM).
-
-
Assay Setup:
-
Add the LTB4 solution to the lower wells of the Boyden chamber. For negative controls, add assay buffer only.
-
In the upper chamber, pre-incubate the neutrophil suspension with different concentrations of this compound or vehicle control (DMSO) for 15-30 minutes at 37°C.
-
Carefully place the membrane between the upper and lower chambers.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 30-90 minutes.
-
Quantification:
-
After incubation, remove the upper chamber and scrape off the non-migrated cells from the top of the membrane.
-
Fix and stain the membrane to visualize and count the migrated cells on the underside.
-
Alternatively, quantify the migrated cells in the lower chamber using a method like an ATP-based luminescence assay.
-
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells migrating towards the chemoattractant by the number of cells migrating towards the buffer control.
-
To determine the inhibitory effect of this compound, express the data as a percentage of the LTB4-induced migration in the absence of the inhibitor.
-
2. Protocol for In Vivo Neutrophil Migration (Mouse Air Pouch Model)
This protocol describes a common in vivo model to study neutrophil migration.
-
Materials:
-
Mice (e.g., C57BL/6)
-
Sterile air
-
LTB4
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Phosphate-buffered saline (PBS)
-
FACS buffer and antibodies for neutrophil identification (e.g., anti-Ly6G, anti-CD11b)
-
-
Procedure:
-
Air Pouch Formation: Anesthetize the mice and inject 3 mL of sterile air subcutaneously on the back to create an air pouch. Repeat this on day 3.
-
Treatment: On day 6, administer this compound or vehicle to the mice via the desired route (e.g., oral gavage).
-
Induction of Chemotaxis: After a suitable pre-treatment time (e.g., 1 hour), inject LTB4 (e.g., 100 ng in 1 mL PBS) into the air pouch. For negative controls, inject PBS only.
-
Cell Harvest: After a defined period (e.g., 4 hours), euthanize the mice and lavage the air pouch with PBS to collect the infiltrating cells.
-
Cell Analysis:
-
Count the total number of cells in the lavage fluid.
-
Use flow cytometry to identify and quantify the number of neutrophils (e.g., Ly6G+/CD11b+ cells).
-
-
-
Data Analysis:
-
Compare the number of neutrophils in the air pouch lavage from LTB4-treated animals with and without this compound treatment.
-
V. Visualizations
Signaling Pathway
Caption: LTB4 signaling pathway in neutrophils and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for a Boyden chamber neutrophil chemotaxis assay with this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common issues in this compound experiments.
References
- 1. criver.com [criver.com]
- 2. criver.com [criver.com]
- 3. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Isolation of Mouse Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exosomes mediate LTB4 release during neutrophil chemotaxis | PLOS Biology [journals.plos.org]
- 8. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-105696 Selectivity Profile
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the selectivity of the LTB4 receptor antagonist, CP-105696, against C5a, IL-8, and PAF.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for the LTB4 receptor over receptors for C5a, IL-8, and PAF?
A1: this compound is highly selective for the leukotriene B4 (LTB4) receptor. In vitro studies have demonstrated that at a concentration of 10 µM, this compound does not inhibit human neutrophil chemotaxis or CD11b upregulation mediated by complement component 5a (C5a), interleukin-8 (IL-8), or platelet-activating factor (PAF)[1][2]. This indicates a lack of significant functional antagonism at the receptors for these three chemoattractants at a concentration well above its potent inhibitory concentration for the LTB4 receptor.
Q2: Was the binding affinity (IC50 or Ki) of this compound determined for C5a, IL-8, and PAF receptors?
A2: Based on available literature, specific binding affinity values (such as IC50 or Ki) of this compound for the C5a, IL-8, and PAF receptors have not been reported. The primary evidence for its selectivity comes from functional assays where no inhibitory activity was observed at a high concentration (10 µM)[1][2]. This lack of functional antagonism at a concentration significantly higher than its LTB4 receptor IC50 (in the low nanomolar range) is a strong indicator of its selectivity.
Q3: My neutrophils are showing a reduced response to C5a, IL-8, or PAF in the presence of this compound. What could be the issue?
A3: If you observe unexpected inhibition of C5a, IL-8, or PAF-mediated responses, consider the following troubleshooting steps:
-
Compound Purity and Concentration: Verify the purity and confirm the final concentration of your this compound stock solution. Degradation or inaccurate concentration could lead to misleading results.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all experimental conditions and is not affecting cell viability or function.
-
Cell Health: The health and viability of the isolated neutrophils are critical. Ensure that the cells are handled gently and used within a short timeframe after isolation to maintain their responsiveness.
-
Assay Conditions: Review your experimental protocol to ensure that the concentrations of C5a, IL-8, and PAF are optimal for inducing a robust response and that incubation times and temperatures are appropriate.
Q4: Can this compound be used as a negative control in studies involving C5a, IL-8, or PAF signaling?
A4: Given its high selectivity, this compound at concentrations up to 10 µM can serve as a useful negative control to demonstrate that an observed effect is not due to non-specific inhibition of G-protein coupled chemotactic factor receptors, but is specific to LTB4 receptor antagonism.
Data Presentation
Table 1: Functional Selectivity of this compound Against C5a, IL-8, and PAF in Human Neutrophils
| Ligand | Functional Assay | This compound Concentration | Observed Inhibition | Reference |
| C5a | Chemotaxis | 10 µM | None | [1][2] |
| CD11b Upregulation | 10 µM | None | [1][2] | |
| IL-8 | Chemotaxis | 10 µM | None | [1][2] |
| CD11b Upregulation | 10 µM | None | [1][2] | |
| PAF | Chemotaxis | 10 µM | None | [1][2] |
| CD11b Upregulation | 10 µM | None | [1][2] |
Experimental Protocols
Neutrophil Chemotaxis Assay
Objective: To assess the effect of this compound on neutrophil migration in response to C5a, IL-8, or PAF.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubation: Incubate the neutrophil suspension with this compound (e.g., at 10 µM) or vehicle control for 15-30 minutes at 37°C.
-
Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size).
-
Loading:
-
Add the chemoattractant (C5a, IL-8, or PAF at their optimal concentrations) to the lower wells of the chamber.
-
Add the pre-incubated neutrophil suspension to the upper wells (on top of the membrane).
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Analysis:
-
After incubation, remove the membrane and fix and stain the cells that have migrated to the underside of the membrane.
-
Quantify the number of migrated cells by microscopy.
-
CD11b Upregulation Assay
Objective: To determine the effect of this compound on the expression of the activation marker CD11b on the surface of neutrophils in response to C5a, IL-8, or PAF.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils as described in the chemotaxis assay protocol.
-
Cell Preparation: Resuspend the neutrophils in a suitable buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubation: Pre-incubate the cells with this compound (e.g., at 10 µM) or vehicle control for 15 minutes at 37°C.
-
Stimulation: Add the agonist (C5a, IL-8, or PAF at their optimal concentrations) to the cell suspension and incubate for an additional 15-30 minutes at 37°C.
-
Staining:
-
Place the samples on ice to stop the reaction.
-
Add a fluorescently labeled anti-CD11b antibody (e.g., PE-conjugated) and incubate for 30 minutes on ice in the dark.
-
-
Flow Cytometry:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in a sheath fluid and acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of CD11b on the neutrophil population.
-
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of C5a, IL-8, and PAF in neutrophils leading to chemotaxis and CD11b upregulation.
Experimental Workflows
Caption: General experimental workflows for assessing neutrophil chemotaxis and CD11b upregulation.
References
Technical Support Center: CP-105696 Agonist Activity in HUVEC Cells
This technical support center is designed for researchers, scientists, and drug development professionals working with the leukotriene B4 receptor 1 (BLT1) antagonist, CP-105696, in Human Umbilical Vein Endothelial Cells (HUVEC). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the observed agonist activity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound an antagonist or an agonist in HUVEC cells?
A1: this compound is classified as a selective antagonist of the leukotriene B4 receptor 1 (BLT1). However, in HUVEC cells, it has been observed to exhibit intrinsic agonist activity. This means that while it can block the effects of the natural ligand, leukotriene B4 (LTB4), it can also independently stimulate the receptor and trigger downstream signaling pathways.[1] This paradoxical behavior is crucial to consider when interpreting experimental results.
Q2: What are the reported agonist effects of this compound in HUVECs?
A2: Studies have shown that this compound can induce several pro-inflammatory responses in HUVEC cells, including:
-
Increased intracellular calcium: A rapid and transient rise in cytoplasmic free calcium.
-
Upregulation of adhesion molecules: Increased surface expression of E-selectin, ICAM-1, and VCAM-1.[1]
-
Chemokine release: Secretion of monocyte chemoattractant protein-1 (MCP-1).[1]
These effects are typically associated with endothelial activation and inflammation.
Q3: Why does an antagonist show agonist activity?
A3: The phenomenon of a ligand acting as an antagonist at one receptor or in one cell type, while exhibiting agonist or partial agonist activity in another, is a recognized concept in G protein-coupled receptor (GPCR) pharmacology. Potential reasons for this include:
-
Receptor conformation: The specific conformation of the BLT1 receptor in HUVECs may differ from that in other cell types, allowing this compound to stabilize an active receptor state.
-
Receptor density and signaling partners: The expression level of BLT1 receptors and the availability of specific G proteins and downstream signaling molecules in HUVECs can influence the functional outcome of ligand binding.
-
Partial agonism: this compound may be a partial agonist, meaning it can activate the receptor but with lower efficacy than the full agonist, LTB4. In systems with high receptor reserve, a partial agonist can appear to have full agonist activity.
Q4: Can this compound still be used as a BLT1 antagonist in HUVECs?
A4: Yes, but with careful experimental design. This compound has been shown to block LTB4-induced calcium signaling in HUVECs, particularly when the expression of the BLT1 receptor is upregulated by pre-treatment with inflammatory stimuli like lipopolysaccharide (LPS). To use this compound as an antagonist, it is recommended to pre-incubate the cells with the compound before adding LTB4 and to include appropriate controls to account for its intrinsic agonist effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected increase in intracellular calcium, adhesion molecule expression, or MCP-1 release with this compound alone. | This compound is acting as an agonist in your HUVEC cells. | This is a known phenomenon.[1] For antagonist studies, pre-incubate with this compound before adding LTB4. Include a "this compound only" control to measure its agonist effect. |
| High background signal in functional assays. | HUVECs may have been activated during culture or handling, leading to upregulated BLT1 expression and increased sensitivity. | Ensure consistent and gentle cell culture practices. Use cells at a low passage number. Consider serum-starving the cells for a few hours before the experiment to reduce basal activation. |
| Inconsistent results between experiments. | Variability in HUVEC donor lots, passage number, and culture conditions can affect BLT1 receptor expression and signaling. | Use HUVECs from the same donor lot and within a narrow passage range for a set of experiments. Standardize all cell culture and experimental procedures. |
| This compound fails to block LTB4-induced responses. | Insufficient concentration of this compound or low expression of BLT1 receptors. | Perform a dose-response curve for this compound to determine the optimal inhibitory concentration. To increase BLT1 expression, consider pre-treating HUVECs with LPS (e.g., 1 µg/mL for 4-6 hours), but be aware this will also activate the cells. |
Data Presentation
Table 1: Summary of this compound Agonist Activity in HUVEC Cells
| Parameter | Effect of this compound | Concentration Range | Time Course |
| Intracellular Calcium | Increase | Not specified in detail in the provided search results | Rapid and transient |
| E-selectin Expression | Upregulation | Not specified in detail in the provided search results | Observed after 0.25-6 hours of exposure[1] |
| ICAM-1 Expression | Upregulation | Not specified in detail in the provided search results | Observed after 0.25-6 hours of exposure[1] |
| VCAM-1 Expression | Upregulation | Not specified in detail in the provided search results | Observed after 0.25-6 hours of exposure[1] |
| MCP-1 Release | Increase | Not specified in detail in the provided search results | Observed after 0.25-6 hours of exposure[1] |
Experimental Protocols
HUVEC Cell Culture for GPCR Signaling Studies
-
Coating Culture Vessels: Coat culture flasks or plates with a suitable attachment factor (e.g., 0.1% gelatin or fibronectin) for at least 30 minutes at 37°C.
-
Cell Seeding: Thaw cryopreserved HUVECs and seed them onto the coated vessels in endothelial cell growth medium supplemented with growth factors (e.g., VEGF, bFGF) and 2-5% fetal bovine serum (FBS).
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Change: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, passage them using a gentle dissociation reagent (e.g., Trypsin-EDTA). Avoid over-trypsinization.
-
Experimental Use: Use HUVECs at passage 2-6 for experiments to ensure a stable phenotype. For signaling studies, cells are typically seeded in multi-well plates and allowed to form a confluent monolayer. Serum starvation (0.5-1% FBS) for 4-6 hours prior to the experiment can help reduce basal signaling.
Measurement of Intracellular Calcium Mobilization
-
Cell Preparation: Seed HUVECs on glass-bottom dishes or black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
De-esterification: Wash the cells twice with HBSS to remove excess dye and allow 30 minutes for the dye to de-esterify within the cells.
-
Baseline Measurement: Acquire a stable baseline fluorescence reading using a fluorescence microscope or plate reader.
-
Stimulation: Add this compound or other compounds at the desired concentration and record the change in fluorescence intensity over time.
-
Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over baseline (F/F0).
Western Blotting for Adhesion Molecules (ICAM-1 and VCAM-1)
-
Cell Treatment: Grow HUVECs to confluence in multi-well plates and treat with this compound or other stimuli for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ICAM-1 or VCAM-1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Caption: BLT1 receptor signaling pathway in HUVEC cells.
Caption: Troubleshooting workflow for unexpected agonist activity.
References
ensuring complete dissolution of CP-105696 for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of CP-105696 in experiments. Below you will find troubleshooting advice and frequently asked questions to ensure the complete dissolution and successful application of this potent Leukotriene B4 (LTB4) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For in vitro experiments, this compound can be dissolved in 100% DMSO to a stock concentration of up to 100 mg/mL (233.36 mM). It is important to use newly opened, high-purity DMSO as the compound is hygroscopic, and the presence of water can affect solubility. To achieve complete dissolution at high concentrations, ultrasonication is recommended.
Q2: How should I prepare this compound for in vivo studies?
A2: Several solvent systems are available for in vivo administration. The choice of vehicle will depend on the specific experimental design and route of administration. Here are some established protocols:
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Protocol 2: A solution of 10% DMSO and 90% (20% SBE-β-CD in saline).[1]
-
Protocol 3: A suspension in 10% DMSO and 90% corn oil.[1]
-
Protocol 4: An oral gavage formulation in 0.5% methylcellulose.[2]
In these formulations, this compound is soluble up to at least 2.5 mg/mL (5.83 mM).[1]
Q3: What are the optimal storage conditions for this compound solutions?
A3: To maintain the stability and activity of this compound stock solutions, it is crucial to aliquot the solution after preparation to avoid repeated freeze-thaw cycles. Recommended storage conditions are:
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptors, BLT1 and BLT2.[2] It acts as a noncompetitive antagonist at high-affinity LTB4 receptors and a competitive antagonist at low-affinity LTB4 receptors on neutrophils.[2] By blocking these receptors, this compound inhibits downstream signaling pathways activated by LTB4, a key lipid mediator of inflammation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in solution | The concentration of the compound exceeds its solubility in the chosen solvent. | Gently warm the solution and/or use sonication to aid in redissolving the compound.[1] If precipitation persists, consider preparing a more dilute stock solution or using an alternative solvent system. |
| The stock solution has undergone multiple freeze-thaw cycles. | Always aliquot stock solutions after preparation to minimize freeze-thaw cycles.[1] | |
| The solvent quality is poor (e.g., contains water). | Use high-purity, anhydrous solvents. For DMSO, it is recommended to use a newly opened bottle.[2] | |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Ensure that stock solutions are stored at the recommended temperatures (-20°C or -80°C) and used within the specified timeframe.[1][2] |
| Incomplete dissolution of the compound. | Visually inspect the solution to ensure it is clear and free of particulates before use. If necessary, use ultrasonication to ensure complete dissolution. | |
| Interaction with other components in the experimental medium. | Evaluate the compatibility of the chosen solvent system with your specific assay conditions. | |
| Low potency or lack of efficacy | Incorrect dosage or concentration used. | Refer to published studies for effective concentration ranges. For example, the IC50 for inhibiting LTB4-mediated human neutrophil chemotaxis is approximately 5.0 nM.[2] |
| The biological system does not rely on the LTB4 signaling pathway. | Confirm the expression and functional relevance of BLT1 and BLT2 receptors in your experimental model. This compound is highly selective for LTB4 receptors and does not inhibit signaling through other chemoattractant receptors like those for C5a, IL-8, or PAF.[2] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Notes |
| 100% DMSO | ≥ 100 mg/mL (233.36 mM) | For in vitro use; requires ultrasonication. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.83 mM) | For in vivo use.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.83 mM) | For in vivo use.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.83 mM) | For in vivo use.[1] |
Table 2: In Vitro Potency of this compound
| Assay | IC50 / pA2 | Cell Type |
| [3H]LTB4 Binding (High-affinity receptors) | 8.42 nM | Human Neutrophils |
| LTB4-mediated Neutrophil Chemotaxis | 5.0 ± 2.0 nM | Human Neutrophils |
| LTB4-mediated CD11b Upregulation | pA2 = 8.03 ± 0.19 | Human Neutrophils |
| LTB4-mediated Ca2+ Mobilization | 940 ± 70 nM | Human Monocytes[2] |
Experimental Protocols
Protocol: General Method for Preparing this compound Working Solutions from a DMSO Stock
This protocol describes the preparation of a working solution for a typical in vitro cell-based assay.
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and sonicate the solution until the compound is completely dissolved, resulting in a clear solution.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations that are closer to the final working concentration. This helps to minimize the final concentration of DMSO in the assay.
-
-
Prepare Final Working Solution:
-
Dilute the stock or intermediate solution into the appropriate cell culture medium or assay buffer to achieve the final desired concentration.
-
Ensure that the final concentration of DMSO in the working solution is compatible with your cells and does not exceed a level that could cause toxicity or off-target effects (typically ≤ 0.1%).
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the working solution to account for any effects of the solvent on the experimental outcome.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for the proper dissolution of this compound.
Caption: LTB4 receptor signaling and the inhibitory action of this compound.
References
Technical Support Center: Understanding the Impact of Serum on CP-105696 In Vitro Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the in vitro activity of CP-105696, a potent and selective Leukotriene B4 (LTB4) receptor antagonist, with a specific focus on the impact of serum.
Frequently Asked Questions (FAQs)
Q1: How does the presence of serum affect the in vitro potency of this compound?
The presence of serum in in vitro assays can significantly decrease the apparent potency of this compound. This is primarily due to the high binding of this compound to plasma proteins, such as albumin. This protein binding reduces the concentration of free, unbound drug available to interact with its target, the LTB4 receptor.[1][2] A study has shown that high binding to human plasma proteins resulted in a three-fold rightward shift in the concentration-response curve for LTB4-induced upregulation of neutrophil CD11b, indicating a decrease in potency.[1]
Q2: What is the mechanism of action of this compound?
This compound is a selective antagonist of the Leukotriene B4 (LTB4) receptors, BLT1 and BLT2. LTB4 is a potent lipid mediator involved in inflammatory responses. By binding to its G protein-coupled receptors (GPCRs) on the surface of immune cells like neutrophils and monocytes, LTB4 triggers a signaling cascade that leads to chemotaxis (cell migration), upregulation of adhesion molecules like CD11b, and calcium mobilization, all of which contribute to inflammation.[3][4][5][6][7] this compound blocks these effects by preventing LTB4 from binding to its receptors.
Q3: Which in vitro assays are suitable for measuring this compound activity?
Several in vitro assays can be used to quantify the activity of this compound. The most common assays involve primary human immune cells and measure the inhibition of LTB4-induced responses. These include:
-
Neutrophil Chemotaxis Assay: Measures the ability of this compound to block the migration of neutrophils towards an LTB4 gradient.
-
CD11b Upregulation Assay: Quantifies the inhibition of LTB4-induced expression of the adhesion molecule CD11b on the surface of neutrophils using flow cytometry.
-
Calcium Mobilization Assay: Measures the blockage of LTB4-stimulated release of intracellular calcium in monocytes or neutrophils.
Q4: Should I use serum-free or serum-containing medium for my experiments?
The choice between serum-free and serum-containing medium depends on the specific research question.
-
Serum-free conditions are ideal for determining the intrinsic potency (e.g., IC50) of this compound without the confounding factor of protein binding. This provides a baseline understanding of the compound's direct interaction with the LTB4 receptor.
-
Serum-containing conditions (e.g., using human serum or fetal bovine serum) provide a more physiologically relevant environment and can help predict how the compound might behave in vivo where it will encounter plasma proteins.[2] Comparing results from both conditions is crucial for understanding the potential impact of protein binding on the drug's efficacy.
Troubleshooting Guides
Issue 1: Higher than expected IC50 values for this compound in a neutrophil chemotaxis assay.
-
Potential Cause: Presence of serum in the assay medium.
-
Troubleshooting Steps:
-
Quantify Serum Concentration: Ensure the concentration of serum is consistent across all experiments.
-
Run a Serum-Free Control: Perform the chemotaxis assay in a serum-free medium to establish a baseline IC50 value for this compound. This will help determine the magnitude of the serum-induced shift in potency.
-
Consider Different Serum Lots: If using fetal bovine serum (FBS), be aware that protein composition and concentration can vary between lots, potentially affecting results. Test different lots or use a standardized source of serum.
-
Equilibration Time: Ensure that this compound is pre-incubated with the cells in the serum-containing medium for a sufficient period to allow for protein binding to reach equilibrium before adding the LTB4 chemoattractant.
-
Issue 2: Inconsistent results in the CD11b upregulation assay.
-
Potential Cause: Variability in serum protein concentrations or improper assay setup.
-
Troubleshooting Steps:
-
Standardize Serum Source: Use a consistent source and concentration of human serum or FBS for all experiments. If possible, use pooled human serum for greater consistency.
-
Optimize Staining Protocol: Ensure that the flow cytometry staining protocol is optimized and that appropriate controls (isotype controls, unstimulated cells) are included.
-
Cell Viability Check: Verify the viability of the neutrophils before and after the assay, as poor cell health can lead to inconsistent results.
-
LTB4 Concentration: Use a concentration of LTB4 that consistently induces a submaximal but robust upregulation of CD11b to ensure a sensitive window for detecting inhibition by this compound.
-
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound, highlighting the impact of the biological context on its potency.
| Assay | Cell Type | Condition | IC50 / Activity | Reference |
| [3H]LTB4 Binding | Human Neutrophils | - | 8.42 ± 0.26 nM | [3] |
| Neutrophil Chemotaxis | Human Neutrophils | - | 5.0 ± 2.0 nM | [3] |
| CD11b Upregulation | Human Neutrophils | - | pA2 = 8.03 ± 0.19 | [3] |
| Calcium Mobilization | Human Monocytes | - | 940 ± 70 nM | [3] |
| CD11b Upregulation | Human Neutrophils | Whole Blood (High Protein) | 3-fold rightward shift in concentration-response curve | [1] |
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber Method)
This protocol provides a framework for assessing the effect of serum on the inhibition of LTB4-induced neutrophil chemotaxis by this compound.
-
Materials:
-
Freshly isolated human neutrophils
-
LTB4
-
This compound
-
Serum-free RPMI 1640 medium
-
RPMI 1640 medium supplemented with 10% Human Serum
-
Boyden chamber apparatus with 5 µm pore size polycarbonate membranes
-
Cell viability stain (e.g., Trypan Blue)
-
Plate reader for cell quantification
-
-
Procedure:
-
Isolate human neutrophils from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Resuspend neutrophils in both serum-free RPMI and RPMI with 10% human serum at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in both serum-free and serum-containing media.
-
Pre-incubate the neutrophils with the different concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
In the lower chamber of the Boyden apparatus, add LTB4 (typically 10 nM) diluted in the corresponding medium (serum-free or serum-containing).
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Quantify the migrated cells by microscopy or by using a plate reader-based cell quantification assay.
-
Calculate the IC50 of this compound in both serum-free and serum-containing conditions.
-
CD11b Upregulation Assay (Flow Cytometry)
This protocol outlines the measurement of this compound's ability to inhibit LTB4-induced CD11b expression in the presence or absence of serum.
-
Materials:
-
Freshly isolated human neutrophils
-
LTB4
-
This compound
-
Serum-free buffer (e.g., HBSS with Ca2+/Mg2+)
-
Buffer supplemented with 10% Human Serum
-
FITC- or PE-conjugated anti-human CD11b antibody
-
Isotype control antibody
-
Flow cytometer
-
-
Procedure:
-
Isolate human neutrophils as described above.
-
Resuspend neutrophils in both serum-free buffer and buffer with 10% human serum at a concentration of 2 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in both buffer types.
-
Pre-incubate the neutrophils with this compound or vehicle for 15 minutes at 37°C.
-
Stimulate the cells with LTB4 (typically 100 nM) for 20 minutes at 37°C. Include an unstimulated control.
-
Stop the reaction by adding cold PBS with 1% BSA.
-
Stain the cells with the anti-CD11b antibody or isotype control for 30 minutes on ice in the dark.
-
Wash the cells with cold PBS.
-
Fix the cells if necessary (e.g., with 1% paraformaldehyde).
-
Analyze the samples on a flow cytometer, gating on the neutrophil population.
-
Determine the median fluorescence intensity (MFI) of CD11b expression and calculate the percent inhibition by this compound.
-
Calculate the IC50 of this compound in both conditions.
-
Visualizations
Caption: LTB4 Signaling Pathway and this compound Mechanism of Action.
Caption: General workflow for assessing the impact of serum on this compound activity.
References
- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Cross-linking of neutrophil CD11b results in rapid cell surface expression of molecules required for antigen presentation and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CP-105696 as a Leukotriene B4 Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CP-105696 with other notable leukotriene B4 (LTB4) receptor antagonists. The data presented is compiled from various preclinical studies to offer an objective overview of its performance, supported by experimental details.
Leukotriene B4 is a potent inflammatory mediator, and its antagonism is a key strategy in the development of therapeutics for a range of inflammatory diseases.[1] this compound has been identified as a selective and potent LTB4 receptor antagonist.[2] This guide will delve into its pharmacological profile in comparison to other well-known LTB4 receptor antagonists, namely BIIL 284 (and its active metabolite BIIL 315), U-75302, and LY255283.
LTB4 Signaling Pathway and Antagonist Intervention
The following diagram illustrates the leukotriene B4 signaling pathway and the point of intervention for receptor antagonists like this compound.
Comparative In Vitro Efficacy
The following tables summarize the in vitro potency of this compound and its counterparts in inhibiting LTB4-induced responses.
Table 1: LTB4 Receptor Binding Affinity
| Compound | Cell Type/Membrane | Radioligand | Assay Type | IC50 / Ki (nM) | Source |
| This compound | Human Neutrophils | [³H]LTB4 | Binding Inhibition | 8.42 ± 0.26 (IC50) | [2] |
| Murine Spleen Membranes | [³H]LTB4 | Binding Inhibition | 30.2 (IC50), 17.7 (Ki) | [3] | |
| BIIL 260 (active metabolite of BIIL 284) | Human Neutrophil Membranes | Not Specified | Binding Inhibition | 1.7 (Ki) | [4] |
| BIIL 315 (active metabolite of BIIL 284) | Human Neutrophil Membranes | Not Specified | Binding Inhibition | 1.9 (Ki) | [4] |
| LY255283 | Human PMN | [³H]LTB4 | Binding Inhibition | 87 (IC50) | [5] |
Table 2: Inhibition of LTB4-Induced Neutrophil Chemotaxis
| Compound | Cell Type | IC50 (nM) | Source |
| This compound | Human Neutrophils | 5.0 ± 2.0 | [2] |
| Murine Neutrophils | 2.3 | [3] | |
| BIIL 315 (active metabolite of BIIL 284) | Human PMNLs | 0.65 | [6] |
Table 3: Inhibition of LTB4-Induced Calcium Mobilization
| Compound | Cell Type | IC50 (nM) | Source |
| This compound | Human Monocytes | 940 ± 70 | [2] |
| BIIL 260 (active metabolite of BIIL 284) | Human Neutrophils | 0.82 | [4] |
| BIIL 315 (active metabolite of BIIL 284) | Human Neutrophils | 0.75 | [4] |
Comparative In Vivo Efficacy
Direct comparative in vivo studies are limited. However, individual studies demonstrate the in vivo potential of these antagonists.
Table 4: In Vivo Efficacy of LTB4 Receptor Antagonists
| Compound | Animal Model | Endpoint | Efficacy | Source |
| This compound | Murine Collagen-Induced Arthritis | Reduction in clinical severity and joint damage | Significant reduction | [7] |
| BIIL 284 | LTB4-induced mouse ear inflammation | Reduction of inflammation | ED50 = 0.008 mg/kg p.o. | [4] |
| LTB4-induced transdermal chemotaxis in guinea pigs | Inhibition of chemotaxis | ED50 = 0.03 mg/kg p.o. | [4] | |
| Murine Collagen-Induced Arthritis | Inhibition of disease progression and joint destruction | Significant inhibition at 10 mg/kg/day p.o. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound to the LTB4 receptor.
Protocol Steps:
-
Membrane Preparation: Isolate cell membranes from a suitable source, such as human neutrophils or a cell line expressing the LTB4 receptor.
-
Reaction Mixture: In a microplate, combine the cell membrane preparation, a fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through a glass fiber filter, which traps the membranes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Protocol Steps:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood.
-
Chamber Assembly: Place a microporous filter in a Boyden chamber, separating the upper and lower wells.
-
Loading: Add a solution containing LTB4 to the lower chamber. In the upper chamber, add a suspension of neutrophils that have been pre-incubated with either vehicle or the test compound at various concentrations.
-
Incubation: Incubate the chamber to allow the neutrophils to migrate through the filter pores towards the LTB4 gradient.
-
Cell Staining and Counting: After incubation, remove the filter, fix, and stain the cells. Count the number of cells that have migrated to the lower side of the filter using a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the LTB4-induced increase in intracellular calcium concentration.
Protocol Steps:
-
Cell Preparation: Use a suitable cell type, such as human monocytes or a cell line expressing the LTB4 receptor.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will be taken up by the cells.
-
Assay Procedure: Place the dye-loaded cells in a microplate reader capable of fluorescence measurement.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Stimulation: After a short incubation with the test compound, stimulate the cells by adding a solution of LTB4.
-
Fluorescence Reading: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Quantify the inhibition of the LTB4-induced calcium response by the test compound and determine the IC50 value.
Conclusion
The available data robustly validates this compound as a potent and selective LTB4 receptor antagonist. Its in vitro potency in inhibiting LTB4 binding and neutrophil chemotaxis is in the low nanomolar range. While direct comparative studies are not always available, the data suggests that the active metabolites of the prodrug BIIL 284 may exhibit higher in vitro potency in some functional assays. However, this compound has demonstrated significant in vivo efficacy in relevant disease models. The choice of an LTB4 receptor antagonist for a particular research or therapeutic application will depend on a variety of factors, including the specific biological system, the desired pharmacokinetic profile, and the route of administration. This guide provides a foundational dataset to aid in these critical decisions.
References
- 1. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 2. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the pharmacological profile of the potent LTB4 antagonist CP-105,696 on murine LTB4 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 receptor antagonists: the LY255283 series of hydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opnme.com [opnme.com]
- 7. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LTB4 Inhibition: CP-105696 versus U-75302
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent leukotriene B4 (LTB4) receptor antagonists: CP-105696 and U-75302. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate pharmacological tools for their studies of LTB4-mediated inflammation and related signaling pathways.
Introduction to LTB4 and its Antagonists
Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the inflammatory response, primarily by acting as a powerful chemoattractant for leukocytes, especially neutrophils. LTB4 exerts its effects through two G protein-coupled receptors: the high-affinity BLT1 receptor, predominantly expressed on leukocytes, and the low-affinity BLT2 receptor, which has a broader tissue distribution. The development of selective LTB4 receptor antagonists is a key strategy for the therapeutic intervention of various inflammatory diseases.
This compound and U-75302 are two such antagonists that have been instrumental in elucidating the role of LTB4 in pathophysiology. This guide offers a comparative analysis of their performance based on available experimental data.
Mechanism of Action
Both this compound and U-75302 function as competitive antagonists at the BLT1 receptor, thereby inhibiting the binding of LTB4 and subsequent downstream signaling events such as calcium mobilization, chemotaxis, and degranulation of leukocytes.
This compound is a potent and selective LTB4 receptor antagonist.[1][2] In vitro studies have shown that it inhibits the binding of radiolabeled LTB4 to high-affinity receptors on human neutrophils.[1][2]
U-75302 is also a selective LTB4 antagonist, demonstrating its effects in various experimental models.[3][4] It has been shown to be a selective antagonist for the BLT1 receptor, with no activity at the BLT2 receptor.
Quantitative Comparison of In Vitro Potency
The following tables summarize the available quantitative data on the potency of this compound and U-75302 in inhibiting LTB4-mediated responses. It is important to note that the experimental systems and species may differ, which should be taken into consideration when making a direct comparison.
Table 1: Inhibition of LTB4 Receptor Binding
| Compound | Assay System | Ligand | Potency (IC50/Ki) | Reference |
| This compound | Human Neutrophil Membranes | [³H]LTB4 | 8.42 nM (IC50) | [1][2] |
| U-75302 | Guinea Pig Lung Membranes | [³H]LTB4 | 159 nM (Ki) | [5] |
Table 2: Inhibition of LTB4-Induced Neutrophil Chemotaxis
| Compound | Cell Type | LTB4 Concentration | Potency (IC50) | Reference |
| This compound | Human Neutrophils | 5 nM | 5.0 nM | [2] |
| U-75302 | Data in human neutrophils not readily available | - | - |
Selectivity Profile
A critical aspect of a pharmacological inhibitor is its selectivity. The data below outlines the selectivity of each compound against other chemoattractant receptors.
This compound: At a concentration of 10 µM, this compound did not inhibit human neutrophil chemotaxis or CD11b upregulation mediated by C5a, IL-8, or PAF, indicating high selectivity for the LTB4 receptor pathway.[2]
U-75302: U-75302 has been shown to be a selective antagonist for the BLT1 receptor and does not inhibit LTB4 binding to the BLT2 receptor. It also selectively antagonized the activity of LTB4 and not other myotropic agonists such as the thromboxane (B8750289) A2 mimetic U-46619, LTC4, LTD4, AGEPC, PGF2 alpha, and histamine (B1213489) in guinea pig lung parenchyma strips.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and U-75302.
LTB4 Receptor Binding Assay (for this compound)
Objective: To determine the potency of this compound in inhibiting the binding of radiolabeled LTB4 to its high-affinity receptors on human neutrophils.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard techniques such as dextran (B179266) sedimentation and Ficoll-Hypaque density gradient centrifugation.
-
Membrane Preparation: Isolated neutrophils are resuspended in a hypotonic buffer and homogenized. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an assay buffer.
-
Binding Assay: A fixed concentration of [³H]LTB4 (e.g., 0.3 nM) is incubated with the neutrophil membranes in the presence of varying concentrations of this compound.
-
Separation and Detection: The reaction is incubated to allow for binding equilibrium. The membrane-bound radioligand is then separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled LTB4) from the total binding. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding, is determined by non-linear regression analysis.[2]
LTB4-Induced Neutrophil Chemotaxis Assay (for this compound)
Objective: To assess the functional inhibitory effect of this compound on LTB4-induced human neutrophil migration.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated as described above.
-
Chemotaxis Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.
-
Cell and Chemoattractant Loading: The lower compartment is filled with a solution containing LTB4 (e.g., 5 nM) as the chemoattractant. The isolated neutrophils, pre-incubated with varying concentrations of this compound or vehicle, are placed in the upper compartment.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere to allow for neutrophil migration through the membrane towards the LTB4 gradient.
-
Quantification of Migration: After the incubation period, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is counted under a microscope.
-
Data Analysis: The inhibition of chemotaxis is calculated relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits 50% of the LTB4-induced migration, is determined.[2]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the uptake, binding and metabolism of leukotriene B4 by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific binding of leukotriene B4 to a receptor on human polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of a leukotriene B4 receptor antagonist on leukotriene B4-induced neutrophil chemotaxis in cavine dermis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of CP-105696 and Other BLT Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of CP-105696 with other prominent leukotriene B4 (LTB4) receptor antagonists, namely U-75302 and LY293111. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate antagonist for their specific experimental needs.
Leukotriene B4 is a potent lipid mediator of inflammation, exerting its effects through two G protein-coupled receptors, BLT1 and BLT2.[1][2] The BLT1 receptor is a high-affinity receptor for LTB4 and is primarily expressed on leukocytes, playing a crucial role in their recruitment and activation at sites of inflammation.[1][2][3] In contrast, the BLT2 receptor is a low-affinity receptor with a broader tissue distribution.[1][2] The distinct expression patterns and affinities of these receptors suggest they mediate different physiological and pathological processes, making the selectivity of receptor antagonists a critical factor in both research and therapeutic applications.
Selectivity Profiles: A Quantitative Comparison
| Compound | Target | Assay Type | Species | Cell/Tissue | Value | Citation |
| This compound | BLT1 (high-affinity) | [3H]LTB4 Binding | Human | Neutrophils | IC50: 8.42 ± 0.26 nM | [4] |
| BLT1 (high-affinity) | Neutrophil Chemotaxis | Human | Neutrophils | IC50: 5.0 ± 2.0 nM | [4] | |
| BLT1 (low-affinity) | [3H]LTB4 Binding | Human | Neutrophils | Competitive Antagonist | [4] | |
| BLT1 | CD11b Upregulation | Human | Neutrophils | pA2: 8.03 ± 0.19 | [4] | |
| BLT1 | Ca++ Mobilization | Human | Monocytes | IC50: 940 ± 70 nM | [4] | |
| U-75302 | BLT1 | [3H]LTB4 Binding | Human | HEK 293 cells | Inhibits binding | [5] |
| BLT2 | [3H]LTB4 Binding | Human | HEK 293 cells | Does not inhibit binding | [5] | |
| LY293111 | BLT1 | [3H]LTB4 Binding | Human | Neutrophils | IC50: 17.6 ± 4.8 nM |
Note: A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency, respectively. The pA2 value is a measure of antagonist potency, with a higher value indicating greater potency.
Signaling Pathways and Points of Inhibition
The following diagram illustrates the general signaling pathway of LTB4 and the points at which BLT antagonists exert their inhibitory effects.
Caption: LTB4 signaling pathway and antagonist inhibition points.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To measure the ability of unlabeled BLT antagonists (this compound, U-75302, LY293111) to compete with a radiolabeled ligand (e.g., [3H]LTB4) for binding to BLT1 and BLT2 receptors.
Materials:
-
Cell membranes prepared from cells expressing either human BLT1 or BLT2 receptors.
-
[3H]LTB4 (radiolabeled ligand).
-
Unlabeled BLT antagonists (this compound, U-75302, LY293111).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of [3H]LTB4, and varying concentrations of the unlabeled antagonist in the binding buffer.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of [3H]LTB4 (IC50 value). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Objective: To assess the functional antagonism of BLT antagonists on LTB4-induced neutrophil chemotaxis.
Materials:
-
Isolated human neutrophils.
-
Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA).
-
LTB4 (chemoattractant).
-
BLT antagonists (this compound, U-75302, LY293111).
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size).
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
Procedure:
-
Chamber Setup: Place the microporous membrane in the Boyden chamber, separating the upper and lower wells.
-
Chemoattractant Addition: Add chemotaxis medium containing LTB4 to the lower wells of the chamber.
-
Cell Preparation: Pre-incubate the isolated neutrophils with different concentrations of the BLT antagonist or vehicle control.
-
Cell Addition: Add the pre-incubated neutrophils to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specific duration (e.g., 60-90 minutes) to allow for cell migration.
-
Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of LTB4-induced neutrophil migration.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to receptor activation.
Objective: To evaluate the ability of BLT antagonists to block LTB4-induced calcium mobilization in neutrophils.
Materials:
-
Isolated human neutrophils.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
LTB4.
-
BLT antagonists (this compound, U-75302, LY293111).
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Loading: Incubate the isolated neutrophils with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS. The dye will enter the cells and be cleaved by intracellular esterases, trapping it in the cytoplasm.
-
Washing: Wash the cells to remove any extracellular dye.
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with different concentrations of the BLT antagonist or vehicle control.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or flow cytometer.
-
Stimulation: Add LTB4 to the cells to stimulate calcium mobilization.
-
Fluorescence Measurement: Immediately after stimulation, continuously measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each condition. Calculate the percentage of inhibition of the LTB4-induced calcium response for each antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the calcium signal.
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for characterizing the selectivity profile of BLT antagonists.
Caption: Workflow for comparing BLT antagonist selectivity.
References
- 1. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CP-105696 and Alternative Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitors for Preclinical Research
In the landscape of preclinical drug development, particularly for inflammatory and metabolic diseases, the precise selection of tool compounds and appropriate experimental controls is paramount for generating robust and interpretable data. This guide provides a comparative overview of the leukotriene B4 (LTB4) receptor antagonist, CP-105696, and a different class of compounds, the Acyl-CoA:Cholesterol Acyltransferase (ACAT) inhibitors. We present key experimental controls, methodologies, and performance data to assist researchers in designing rigorous studies.
Section 1: this compound - A Potent LTB4 Receptor Antagonist
This compound is a selective and potent antagonist of the Leukotriene B4 (LTB4) receptor 1 (BLT1), a key mediator in inflammatory processes.[1][2] Understanding its mechanism of action is crucial for the design of relevant experiments and the selection of appropriate controls.
Mechanism of Action and Signaling Pathway
Leukotriene B4, a lipid mediator derived from arachidonic acid, plays a pivotal role in the recruitment and activation of leukocytes, such as neutrophils, to sites of inflammation.[3][4] It exerts its effects by binding to the high-affinity G protein-coupled receptor, BLT1.[4] This binding initiates a signaling cascade leading to various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[3] this compound acts by blocking the binding of LTB4 to its receptor, thereby inhibiting these downstream inflammatory events.
References
- 1. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are LTB4R agonists and how do they work? [synapse.patsnap.com]
- 4. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
Confirming CP-105696 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm target engagement of CP-105696, a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor, in a cellular context. We present detailed experimental protocols for key assays, comparative data with alternative LTB4 receptor antagonists, and visual workflows to aid in experimental design and data interpretation.
Introduction to this compound and LTB4 Receptor Signaling
This compound is a small molecule inhibitor that targets the high-affinity Leukotriene B4 receptor (BLT1), a G-protein coupled receptor (GPCR) implicated in a variety of inflammatory responses.[1][2] LTB4, a potent lipid chemoattractant, activates BLT1 on immune cells such as neutrophils, leading to a cascade of downstream events including calcium mobilization, chemotaxis, and the upregulation of adhesion molecules like CD11b.[3][4] Confirming that a compound like this compound effectively engages this target in a cellular environment is a critical step in drug development.
dot
Methods for Confirming Target Engagement
Several robust methods can be employed to confirm the engagement of this compound with the LTB4 receptor in cells. These assays can be broadly categorized as direct binding assays and functional assays that measure the downstream consequences of receptor blockade.
Radioligand Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled ligand, typically [³H]LTB4, for binding to the BLT1 receptor on cell membranes or intact cells.[2][5]
Experimental Protocol:
-
Cell Preparation: Isolate human neutrophils from whole blood.
-
Membrane Preparation (Optional): Homogenize cells and isolate the membrane fraction by centrifugation.
-
Incubation: Incubate cell membranes or intact cells with a fixed concentration of [³H]LTB4 and varying concentrations of this compound or a competitor compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
dot
Neutrophil Chemotaxis Assay
This functional assay assesses the ability of this compound to block the migration of neutrophils towards an LTB4 gradient.[6]
Experimental Protocol:
-
Cell Preparation: Isolate human neutrophils from whole blood.
-
Assay Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane separating two compartments.
-
Loading: Load the lower chamber with LTB4 as the chemoattractant. Load the upper chamber with neutrophils pre-incubated with varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the chamber to allow for cell migration.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber, for example, by cell counting or using a fluorescent dye.
-
Data Analysis: Determine the IC50 value for the inhibition of chemotaxis.
dot
CD11b Upregulation Assay
This flow cytometry-based assay measures the inhibition of LTB4-induced upregulation of the cell surface adhesion molecule CD11b on neutrophils.[7][8]
Experimental Protocol:
-
Cell Preparation: Use whole blood or isolated neutrophils.
-
Stimulation: Incubate cells with LTB4 in the presence of varying concentrations of this compound or a control.
-
Staining: Stain the cells with a fluorescently labeled anti-CD11b antibody.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of CD11b.
-
Data Analysis: Determine the IC50 value for the inhibition of CD11b upregulation.
dot
Calcium Flux Assay
This assay measures the ability of this compound to block LTB4-induced increases in intracellular calcium concentration, a key second messenger in BLT1 signaling.
Experimental Protocol:
-
Cell Preparation: Load isolated neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Stimulation: Add LTB4 to the cells in the presence of varying concentrations of this compound or a control.
-
Fluorescence Measurement: Continuously measure the change in fluorescence over time using a plate reader or flow cytometer.
-
Data Analysis: Determine the IC50 value for the inhibition of the calcium response.
dot
Comparative Performance Data
The following table summarizes the reported in vitro activities of this compound and several alternative LTB4 receptor antagonists. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Assay Type | Target/Cell Type | Reported Potency (IC50/Ki) | Reference |
| This compound | [³H]LTB4 Binding | Human Neutrophils | Ki = 4.9 nM | |
| Chemotaxis | Human Neutrophils | IC50 = 5.2 nM | [7] | |
| CD11b Upregulation | Human Neutrophils | IC50 = 410 nM (isolated), 54.7 µM (whole blood) | ||
| Calcium Mobilization | Human Monocytes | IC50 = 940 nM | [1] | |
| U-75302 | [³H]LTB4 Binding | Human Neutrophils | - | [9] |
| Myotropic Activity | Guinea Pig Lung | Partial agonist/antagonist | [9] | |
| BIIL 260 | [³H]LTB4 Binding | Human Neutrophil Membranes | Ki = 1.7 nM | [10] |
| Calcium Mobilization | Human Neutrophils | IC50 = 0.82 nM | [10] | |
| LY223982 | [³H]LTB4 Binding | Human Neutrophils | IC50 = 13.2 nM | [11] |
| Neutrophil Aggregation | Guinea Pig Neutrophils | IC50 = 74 nM | [11] |
Conclusion
Confirming target engagement of this compound in a cellular setting can be robustly achieved through a combination of direct binding and functional assays. Radioligand binding assays provide a direct measure of receptor occupancy, while chemotaxis, CD11b upregulation, and calcium flux assays confirm the functional consequences of this engagement. When selecting an appropriate assay, researchers should consider the specific question being addressed, available resources, and the desired throughput. The comparative data provided for alternative LTB4 receptor antagonists can serve as a valuable benchmark for evaluating the potency and efficacy of novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of antagonist and agonist binding to the leukotriene B4 receptor intact human polymorphonuclear neutrophils (PMN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - LTB4R [maayanlab.cloud]
- 5. bu.edu [bu.edu]
- 6. criver.com [criver.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog U-75302: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Specific inhibition of leukotriene B4-induced neutrophil activation by LY223982 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of In Vivo Reproducibility: A Comparative Guide to the LTB4 Receptor Antagonist CP-105696
For researchers, scientists, and drug development professionals engaged in preclinical in vivo studies, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of the in vivo performance of the potent and selective Leukotriene B4 (LTB4) receptor antagonist, CP-105696, against alternative compounds. By presenting quantitative data, detailed experimental protocols, and illustrating key signaling pathways, this document aims to offer an objective resource for evaluating the consistency and efficacy of this compound in relevant animal models.
Leukotriene B4 (LTB4) is a powerful lipid mediator central to the inflammatory response, attracting and activating leukocytes to sites of tissue injury. Its effects are primarily mediated through the high-affinity G protein-coupled receptor, BLT1. Antagonism of this receptor represents a promising therapeutic strategy for a range of inflammatory conditions. This compound has been a key tool in exploring this pathway; however, a thorough understanding of its performance and reproducibility in comparison to other LTB4 receptor antagonists is crucial for robust preclinical research.
Comparative In Vivo Efficacy of LTB4 Receptor Antagonists
To assess the in vivo reproducibility and comparative efficacy of this compound, we have summarized quantitative data from studies utilizing mouse models of atherosclerosis and cardiac allograft rejection. These models are highly relevant to the inflammatory processes modulated by LTB4 receptor antagonism.
Atherosclerosis Mouse Model (ApoE-/-)
The Apolipoprotein E-deficient (ApoE-/-) mouse is a widely used model that spontaneously develops atherosclerotic lesions. The following table compares the effects of this compound and a notable alternative, BIIL284, on lesion development in this model.
| Compound | Dose | Administration Route | Duration | Key Findings | Reference |
| This compound | 30, 50, 100 mg/kg/day | Oral gavage | 35 days | Dose-dependent reduction in monocytic foam cells and atherosclerotic lesion area. Significant decrease in CD11b expression on circulating monocytes.[1][2] | Aiello et al., 2002 |
| BIIL284 | 0.3, 3 mg/kg/day | Oral administration | 12 and 24 weeks | Dose-dependent decrease in atherosclerotic lesion size. Reduced smooth muscle cell content in lesions, decreased arterial MMP activities, and lower plasma levels of TNF-α and IL-6.[3] | Ketelhuth et al., 2015 |
Cardiac Allograft Rejection Mouse Model
The heterotopic cardiac transplantation model, often using C57BL/6 donor hearts transplanted into BALB/c recipient mice, is a standard for studying allograft rejection. While direct comparative studies between this compound and alternatives in this specific model are limited in the available literature, the following table summarizes the reported effects of this compound.
| Compound | Dose | Administration Route | Recipient Strain | Donor Strain | Key Findings |
| This compound | Not specified | Not specified | C57BL/6 | BALB/c | Significantly decreased macrophage CD11b expression in murine cardiac allograft transplant studies.[1] |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to the reproducibility of in vivo studies. Below are representative protocols for the key animal models discussed.
Atherosclerosis Model: ApoE-/- Mice
1. Animal Model:
-
Male or female Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background are commonly used.[4][5] Age-matched mice (e.g., 8-12 weeks old at the start of the study) are recommended.
2. Diet:
-
Mice are often fed a "Western-type" diet containing high fat (e.g., 21%) and cholesterol (e.g., 0.15-0.2%) to accelerate atherosclerosis development.[6] A standard chow diet can also be used, which results in spontaneous but slower lesion development.[5][7]
3. Compound Administration:
-
This compound is typically administered via oral gavage. A common vehicle is 0.5% methylcellulose (B11928114) or a suspension in 0.6% Tween 80 + 0.25% methylcellulose in PBS.[1] Dosing regimens can range from 30 to 100 mg/kg/day.[1]
4. Study Duration:
-
The treatment duration can vary from 35 days to several weeks, depending on the study's objectives.[1][2]
5. Endpoint Analysis:
-
Atherosclerotic Lesion Quantification: The aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-rich plaques. The percentage of the aortic surface area covered by lesions is then quantified using image analysis software.[8] Alternatively, the aortic root can be sectioned and stained with Hematoxylin and Eosin (H&E) and Oil Red O to measure lesion area.[4][7][8]
-
Immunohistochemistry: Aortic sections can be stained for specific cell markers, such as CD68 for macrophages and α-actin for smooth muscle cells, to characterize lesion composition.[8]
-
Flow Cytometry: Blood samples can be analyzed by flow cytometry to determine the expression of activation markers like CD11b on circulating monocytes.[1]
Cardiac Allograft Rejection Model: Heterotopic Heart Transplantation
1. Animal Model:
-
A common model involves the transplantation of a donor heart from a BALB/c mouse into the abdomen of a C57BL/6 recipient mouse.[9][10][11] This represents a major MHC mismatch, leading to acute rejection.
2. Surgical Procedure:
-
The donor heart is heterotopically transplanted into the recipient's abdomen. The donor aorta and pulmonary artery are anastomosed to the recipient's abdominal aorta and inferior vena cava, respectively.[9][12]
3. Compound Administration:
-
The route and dose of this compound would be determined based on pharmacokinetic studies in mice. Oral gavage is a common route for this compound.
4. Monitoring and Endpoints:
-
Graft Survival: The survival of the transplanted heart is monitored daily by palpation of the abdomen for a heartbeat. Cessation of the heartbeat is considered the endpoint of rejection.[13]
-
Histology: At the time of rejection or at predetermined time points, the transplanted heart is harvested, fixed, and sectioned. H&E staining is used to assess the severity of cellular infiltration and tissue damage.[12]
-
Immunohistochemistry: Sections can be stained for immune cell markers such as CD4, CD8 for T-lymphocytes, and F4/80 for macrophages to characterize the cellular infiltrate.[11]
Signaling Pathways and Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Analysis of 1-Year-Old Female Apolipoprotein E-Deficient Mice Reveals Advanced Atherosclerosis with Vulnerable Plaque Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal Models for Heart Transplantation Focusing on the Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. Adiponectin Mediated MHC Class II Mismatched Cardiac Graft Rejection in Mice Is IL-4 Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
A Comparative Guide: CP-105696 Versus Leukotriene B4 Synthesis Inhibitors in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Leukotriene B4 (LTB4) is a potent lipid mediator critically involved in the inflammatory response, primarily by recruiting and activating leukocytes, such as neutrophils. Its role in various inflammatory diseases has made the LTB4 pathway a key target for therapeutic intervention. This guide provides an objective comparison of two principal strategies to counteract LTB4-mediated inflammation: direct receptor antagonism with CP-105696 and inhibition of LTB4 synthesis.
This comparison is supported by experimental data on their mechanisms of action, potency, and effects in preclinical models. The information is presented to aid researchers and drug development professionals in selecting the appropriate tools and strategies for their investigations into inflammatory processes.
Mechanism of Action: Receptor Antagonism vs. Synthesis Inhibition
The fundamental difference between this compound and LTB4 synthesis inhibitors lies in their point of intervention within the LTB4 signaling cascade.
This compound is a potent and selective antagonist of the high-affinity LTB4 receptor, BLT1.[1] By competitively binding to this receptor on the surface of immune cells, this compound prevents LTB4 from initiating downstream signaling events that lead to chemotaxis, degranulation, and the production of inflammatory cytokines.
LTB4 synthesis inhibitors , on the other hand, act upstream to prevent the formation of LTB4. These inhibitors target key enzymes in the LTB4 biosynthetic pathway, which originates from arachidonic acid. The main classes of LTB4 synthesis inhibitors include:
-
5-Lipoxygenase (5-LOX) Inhibitors (e.g., Zileuton): These agents block the first committed step in leukotriene synthesis, the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HpETE).[2]
-
5-Lipoxygenase-Activating Protein (FLAP) Inhibitors (e.g., MK-886): FLAP is an essential co-factor for 5-LOX. Inhibitors of FLAP prevent the translocation of 5-LOX to the nuclear membrane, a critical step for its activity.
-
Leukotriene A4 Hydrolase (LTA4H) Inhibitors (e.g., JNJ-26993135): This enzyme catalyzes the final step in LTB4 synthesis, the conversion of LTA4 to LTB4.[3]
The following diagram illustrates the LTB4 signaling pathway and the distinct points of intervention for this compound and LTB4 synthesis inhibitors.
Performance Comparison: Quantitative Data
The following tables summarize the available quantitative data for this compound and representative LTB4 synthesis inhibitors. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Potency of this compound and LTB4 Synthesis Inhibitors
| Compound | Target | Assay | Species | IC50 / Ki |
| This compound | BLT1 Receptor | [3H]LTB4 Binding | Human | 8.42 nM (IC50) |
| Neutrophil Chemotaxis | Human | 5.0 nM (IC50) | ||
| Ca2+ Mobilization (Monocytes) | Human | 940 nM (IC50) | ||
| Zileuton (B1683628) | 5-LOX | LTB4 Production (Whole Blood) | Murine | - |
| MK-886 | FLAP | LTB4 Production | - | - |
| JNJ-26993135 | LTA4H | Recombinant LTA4H | Human | ~10 nM (IC50) |
Data compiled from multiple sources. Direct comparison should be made with caution.
Table 2: In Vivo Efficacy of this compound and LTB4 Synthesis Inhibitors
| Compound | Model | Species | Effect | ED50 / Dose |
| This compound | Arachidonic Acid-induced Neutrophil Infiltration | Guinea Pig | Inhibition of Infiltration | 0.3 mg/kg |
| Zileuton | Zymosan-induced Peritonitis | Murine | Inhibition of LTB4 Production | - |
| Higher Neutrophil Influx vs. LTA4H Inhibitor | - | |||
| JNJ-26993135 | Arachidonic Acid-induced Ear Edema | Murine | Inhibition of Neutrophil Influx | 1-3 mg/kg |
| Zymosan-induced Peritonitis | Murine | Inhibition of LTB4 Production | - | |
| Lower Neutrophil Influx vs. Zileuton | - |
Data compiled from multiple sources. Direct comparison should be made with caution.
A key finding from a comparative study is that while the 5-LOX inhibitor Zileuton was more effective at reducing overall LTB4 levels in a peritonitis model, the LTA4H inhibitor JNJ-26993135 resulted in a significantly lower influx of neutrophils.[3] This suggests that selectively targeting the final step of LTB4 synthesis may have a more pronounced effect on neutrophil recruitment than broader inhibition of the 5-LOX pathway. This may be due to the preservation of other 5-LOX-derived anti-inflammatory mediators when only LTA4H is inhibited.[3]
Experimental Protocols
The evaluation of compounds targeting the LTB4 pathway typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. The following diagram outlines a general experimental workflow.
Key Experimental Methodologies
1. Neutrophil Chemotaxis Assay:
-
Objective: To assess the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant, such as LTB4.
-
Protocol Outline:
-
Isolate human neutrophils from peripheral blood.
-
Pre-incubate neutrophils with the test compound (e.g., this compound or a synthesis inhibitor) or vehicle control.
-
Place the chemoattractant (LTB4) in the lower chamber of a Boyden chamber or similar migration plate.
-
Add the pre-incubated neutrophils to the upper chamber, separated by a porous membrane.
-
Incubate to allow for cell migration.
-
Quantify the number of neutrophils that have migrated to the lower chamber, typically by cell counting or using a fluorescent dye.
-
Calculate the percent inhibition of chemotaxis compared to the vehicle control.
-
2. Calcium Mobilization Assay:
-
Objective: To measure the ability of a compound to block the LTB4-induced increase in intracellular calcium concentration, a key second messenger in neutrophil activation.
-
Protocol Outline:
-
Load isolated human neutrophils or monocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with the test compound or vehicle control.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with LTB4.
-
Measure the change in fluorescence over time using a fluorometer or fluorescence microscope.
-
The inhibition of the calcium flux by the test compound is indicative of its antagonistic activity.
-
3. CD11b Upregulation Assay:
-
Objective: To determine the effect of a compound on the LTB4-induced expression of the adhesion molecule CD11b on the surface of neutrophils, which is crucial for their adhesion to the endothelium.
-
Protocol Outline:
-
Isolate human neutrophils.
-
Pre-incubate the neutrophils with the test compound or vehicle control.
-
Stimulate the cells with LTB4.
-
Stain the cells with a fluorescently labeled anti-CD11b antibody.
-
Analyze the fluorescence intensity of the cells using flow cytometry to quantify the level of CD11b expression.
-
A reduction in fluorescence intensity in the presence of the test compound indicates inhibition of CD11b upregulation.
-
Conclusion
Both this compound and LTB4 synthesis inhibitors represent viable strategies for mitigating LTB4-driven inflammation. The choice between targeting the receptor or the synthesis pathway depends on the specific research question and therapeutic goal.
-
This compound offers a highly specific approach by directly blocking the action of LTB4 at its primary receptor, BLT1. This specificity may be advantageous in avoiding off-target effects associated with inhibiting enzymes that may have other substrates or roles.
-
LTB4 synthesis inhibitors provide a broader blockade of LTB4 production. Inhibitors of 5-LOX and FLAP will also block the production of cysteinyl leukotrienes, which could be beneficial in conditions where both types of leukotrienes are pathogenic. LTA4H inhibitors offer a more targeted approach within the synthesis pathway, potentially preserving the production of anti-inflammatory lipid mediators.
The experimental data, while not always directly comparative, suggest that both approaches can effectively reduce inflammatory responses in preclinical models. The observation that an LTA4H inhibitor can be more effective at reducing neutrophil influx than a 5-LOX inhibitor, despite lower overall LTB4 reduction, highlights the nuanced effects of targeting different points in the LTB4 pathway.[3] Further head-to-head comparative studies are needed to fully elucidate the relative merits of each approach in various inflammatory disease models.
References
- 1. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts | PLOS One [journals.plos.org]
- 3. Anti-inflammatory activity of a potent, selective leukotriene A4 hydrolase inhibitor in comparison with the 5-lipoxygenase inhibitor zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CP-105,696 Cross-Reactivity with Lipid Mediator Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of CP-105,696, a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor, BLT1. The objective is to evaluate its specificity against other key lipid mediator receptors, including prostanoid, cysteinyl leukotriene (CysLT), and lipoxin receptors, as well as other chemoattractant receptors. This analysis is based on available preclinical data to inform research and drug development decisions.
Executive Summary
CP-105,696 is a well-characterized antagonist of the LTB4 receptor, demonstrating high affinity and potent inhibition of LTB4-mediated cellular responses.[1][2] Available data strongly indicates a high degree of selectivity for the LTB4 receptor over other non-lipid chemoattractant G-protein coupled receptors (GPCRs), such as those for C5a, Interleukin-8 (IL-8), and Platelet-Activating Factor (PAF).[1][2][3] However, a comprehensive, publicly available screening panel of CP-105,696 against a broad range of other lipid mediator receptors, including prostanoid, cysteinyl leukotriene, and lipoxin receptors, is lacking in the reviewed literature. Therefore, while its selectivity against certain inflammatory mediators is established, its interaction profile with other eicosanoid receptors remains to be fully elucidated.
Quantitative Analysis of CP-105,696 Activity
The following tables summarize the known quantitative data for CP-105,696 activity at the human LTB4 receptor and its documented lack of cross-reactivity with other select chemoattractant receptors.
Table 1: Potency of CP-105,696 at the Leukotriene B4 (LTB4) Receptor
| Parameter | Cell Type/System | Value | Reference |
| IC50 (3H]LTB4 binding) | Human Neutrophils (High-affinity sites) | 8.42 ± 0.26 nM | [1][2] |
| IC50 (LTB4-mediated chemotaxis) | Human Neutrophils | 5.0 ± 2.0 nM | [1][2] |
| pA2 (LTB4-mediated CD11b upregulation) | Human Neutrophils (Low-affinity sites) | 8.03 ± 0.19 | [2] |
| IC50 (LTB4-mediated Ca2+ mobilization) | Human Monocytes | 940 ± 70 nM | [1][2] |
Table 2: Selectivity Profile of CP-105,696 Against Other Chemoattractant Receptors
| Receptor Target | Ligand | Cellular Response Measured | CP-105,696 Concentration | Result | Reference |
| C5a Receptor (C5aR) | C5a | Neutrophil Chemotaxis, CD11b Upregulation | 10 µM | No Inhibition | [1][2][3] |
| IL-8 Receptor (CXCR1/2) | IL-8 | Neutrophil Chemotaxis, CD11b Upregulation | 10 µM | No Inhibition | [1][2][3] |
| PAF Receptor (PAFR) | PAF | Neutrophil Chemotaxis, CD11b Upregulation | 10 µM | No Inhibition | [1][2][3] |
Note on Data Gaps: Extensive literature searches did not yield publicly available quantitative binding or functional data for CP-105,696 against prostanoid receptors (e.g., EP, DP, FP, IP, TP), cysteinyl leukotriene receptors (CysLT1, CysLT2), or the lipoxin receptor (ALX/FPR2). This lack of data prevents a direct quantitative comparison of CP-105,696's affinity for these receptors.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the LTB4 receptor and the receptors against which CP-105,696 has shown selectivity. This visualization highlights the distinct downstream signaling cascades, underscoring the importance of receptor selectivity for targeted therapeutic intervention.
Caption: LTB4 signaling pathway via the BLT1 receptor.
Caption: Selectivity of CP-105,696 against other chemoattractant receptors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize the activity of CP-105,696 and protocols that would be used to assess its cross-reactivity.
Radioligand Binding Assay (LTB4 Receptor)
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To measure the ability of CP-105,696 to displace the radiolabeled ligand [3H]LTB4 from high-affinity LTB4 receptors on human neutrophil membranes.
-
Methodology:
-
Membrane Preparation: Human neutrophils are isolated from whole blood and subjected to hypotonic lysis and centrifugation to prepare a membrane fraction rich in LTB4 receptors.
-
Binding Reaction: A fixed concentration of [3H]LTB4 is incubated with the neutrophil membranes in the presence of varying concentrations of CP-105,696.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of CP-105,696 that inhibits 50% of the specific binding of [3H]LTB4 (IC50) is calculated by non-linear regression analysis.
-
Caption: Workflow for a radioligand binding assay.
Neutrophil Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
-
Objective: To determine the potency of CP-105,696 in inhibiting LTB4-induced human neutrophil chemotaxis.
-
Methodology:
-
Neutrophil Isolation: Human neutrophils are purified from peripheral blood.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating an upper and lower chamber.
-
Loading: The lower chamber is filled with a solution containing LTB4. The upper chamber is loaded with neutrophils pre-incubated with varying concentrations of CP-105,696.
-
Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the LTB4 gradient.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The IC50 value is determined as the concentration of CP-105,696 that causes a 50% reduction in LTB4-induced neutrophil migration.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a common downstream signaling event for many GPCRs.
-
Objective: To assess the functional antagonism of CP-105,696 on LTB4-induced calcium mobilization in human monocytes.
-
Methodology:
-
Cell Preparation: Human monocytes are isolated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is recorded.
-
Compound Addition: Cells are pre-incubated with various concentrations of CP-105,696.
-
Agonist Stimulation: LTB4 is added to the cells, and the change in fluorescence is continuously monitored using a fluorometer or a fluorescence plate reader.
-
Data Analysis: The inhibition of the LTB4-induced calcium signal by CP-105,696 is quantified, and an IC50 value is calculated.
-
Conclusion
CP-105,696 is a highly potent and selective antagonist of the LTB4 receptor (BLT1). The available data robustly demonstrates its lack of activity at other key chemoattractant receptors, C5aR, CXCR1/2, and PAFR, at concentrations significantly higher than its IC50 for BLT1. This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects.
However, a notable gap in the publicly available data is the lack of a comprehensive cross-reactivity profile of CP-105,696 against other important classes of lipid mediator receptors, including prostanoid, cysteinyl leukotriene, and lipoxin receptors. To fully understand the selectivity profile of CP-105,696 and its potential for interacting with other eicosanoid signaling pathways, further experimental evaluation against a broad panel of these receptors is warranted. Such studies would provide a more complete picture of its pharmacological profile and further support its development as a selective therapeutic agent.
References
Assessing the In Vivo Efficacy of CP-105696 Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CP-105696 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, demonstrating significant potential in mitigating inflammatory responses.[1][2] Its progression through preclinical and clinical studies has necessitated the use of various formulations to facilitate in vivo administration. This guide provides a comparative overview of the in vivo efficacy of this compound as reported in publicly available studies, with a focus on the different formulations utilized. While direct head-to-head comparative studies of these formulations are not available, this guide collates and presents the existing data to aid researchers in selecting appropriate formulations for their own in vivo experiments.
Comparative Efficacy and Pharmacokinetics of this compound Formulations
The in vivo efficacy of this compound has been evaluated in various animal models and in human clinical trials. The choice of formulation is critical for ensuring adequate bioavailability and exposure to achieve the desired pharmacological effect. The following tables summarize the pharmacokinetic parameters and efficacy data from studies utilizing different oral formulations of this compound.
Table 1: Pharmacokinetics of Orally Administered this compound in Humans (Suspension Formulation)
| Dose (mg) | Mean Cmax (µg/mL) | Mean AUC(0,∞) (µg·h/mL) | Median tmax (h) | Terminal Elimination Half-life (h) |
| 5 | 0.54 | - | 14 | 289 - 495 |
| 10 | - | - | 6 | 289 - 495 |
| 20 | - | - | 5 | 289 - 495 |
| 40 | - | 1337 | 5 | 289 - 495 |
| 80 | - | - | 7 | 289 - 495 |
| 160 | - | - | 6 | 289 - 495 |
| 320 | - | - | 36 | 289 - 495 |
| 640 | 30.41 | 16819 | 8 | 289 - 495 |
Data extracted from a study in healthy male volunteers where this compound was administered as an oral suspension.[2]
Table 2: In Vivo Efficacy of Different Oral this compound Formulations in Animal Models
| Formulation | Animal Model | Dose | Efficacy Endpoint | Outcome |
| 0.5% Methylcellulose (B11928114) | Mouse Cardiac Allograft | 10 mg/kg/day | Allograft Survival | No significant prolongation |
| 0.5% Methylcellulose | Mouse Cardiac Allograft | 50 mg/kg/day | Allograft Survival | Mean survival time significantly prolonged to 27±20 days vs. 12±6 days for control[3] |
| 0.5% Methylcellulose | Mouse Cardiac Allograft | 100 mg/kg/day | Allograft Survival | Mean survival time significantly prolonged to 33±23 days vs. 12±6 days for control[3] |
| Not Specified | Guinea Pig | 0.3 ± 0.1 mg/kg (ED50) | Inhibition of LTB4-induced neutrophil and eosinophil infiltration | Potent inhibition observed[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Not specified in detail, general in vivo use | Not specified | Not specified | Recommended for creating a clear solution for administration[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols described in the cited literature for assessing the in vivo efficacy of this compound.
Pharmacokinetic Studies in Humans
A randomized, double-blind, parallel-group study was conducted in forty-eight healthy male volunteers.[2]
-
Formulation: this compound was prepared as a suspension and administered orally at single doses ranging from 5 to 640 mg after an overnight fast.[2]
-
Sample Collection: Blood and urine samples were collected at various intervals after drug administration.[2]
-
Analysis: Plasma and urine concentrations of this compound were determined using high-performance liquid chromatography (HPLC).[2]
-
Pharmacodynamic Assessment: The inhibition of LTB4-induced upregulation of the neutrophil cell surface complement receptor CD11b/CD18 was monitored using an ex vivo whole blood flow cytometry assay as an indicator of LTB4 receptor antagonism.[2]
In Vivo Efficacy in a Mouse Cardiac Allograft Model
-
Animal Model: C57Bl/6 mice were used as recipients for B10.BR cardiac allografts.[3]
-
Formulation: this compound was administered orally in a 0.5% methylcellulose vehicle.[3]
-
Dosing Regimen: Different dosing protocols were evaluated: a 28-day treatment at 50 mg/kg/day, and induction protocols with high-dose (100 mg/kg/day) or low-dose (10 mg/kg/day) from day -1 to day 3 post-transplantation.[3]
-
Efficacy Assessment: Allograft survival was monitored daily by palpation of the cardiac graft. Rejection was defined as the cessation of a palpable heartbeat.[3]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the signaling pathway of the LTB4 receptor and a general workflow for assessing the in vivo efficacy of this compound.
Caption: LTB4 Receptor Signaling Pathway and the Antagonistic Action of this compound.
References
- 1. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of CP-105696
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle CP-105696 with care. Always wear appropriate personal protective equipment (PPE), including a laboratory coat, safety glasses, and chemical-resistant gloves.[1] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] Prevent contact with skin and eyes.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2]
Step-by-Step Disposal Procedures
The proper disposal of this compound, like other chemical waste, must adhere to institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound to prevent accidental chemical reactions.[1]
-
Solid Waste: This includes unused or expired solid this compound, as well as contaminated consumables such as gloves, weigh boats, and paper towels.[1]
-
Liquid Waste: This category encompasses any solutions containing this compound. It is crucial to separate halogenated and non-halogenated solvent waste.[3]
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[1]
Step 2: Waste Collection and Labeling
Collect each category of waste in a designated, leak-proof, and chemically compatible container.[1] All waste containers must be clearly and accurately labeled with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste" or "Chemical Waste"
-
The concentration (if in solution)
-
The date the waste was first added to the container[1]
Ensure that waste containers are kept closed except when adding waste.[1]
Step 3: Final Disposal
Follow your institution's established procedures for chemical waste pickup.[1] This typically involves contacting the EHS department to schedule a collection.
Crucial "Don'ts" of Chemical Disposal:
-
Do Not dispose of this compound or its solutions down the drain.[1]
-
Do Not dispose of chemical waste in the regular trash unless explicitly permitted by your EHS department.[1]
-
Do Not mix incompatible waste streams.[3]
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes general waste segregation practices:
| Waste Type | Recommended Container | Key Labeling Information |
| Solid this compound & Contaminated Debris | Labeled, leak-proof solid waste container | "Hazardous Waste: Solid this compound" |
| Liquid Solutions of this compound | Labeled, compatible liquid waste container (separate for halogenated and non-halogenated solvents) | "Hazardous Waste: Liquid this compound in [Solvent Name]" |
| Contaminated Sharps | Designated, puncture-proof sharps container | "Sharps Waste: Contaminated with this compound" |
Experimental Protocols Overview
This compound is a potent and selective Leukotriene B4 (LTB4) receptor antagonist.[4][5][6][7]
In Vitro Activity:
-
It inhibits the binding of [3H]LTB4 to high-affinity LTB4 receptors on human neutrophils with an IC50 value of 8.42 ± 0.26 nM.[4][5][6]
-
It inhibits LTB4-mediated human neutrophil chemotaxis in a noncompetitive manner with an IC50 value of 5.0 ± 2.0 nM.[4][6]
-
At low-affinity LTB4 receptors on neutrophils, this compound acts as a competitive antagonist.[4][6]
-
It inhibits LTB4-mediated Ca2+ mobilization in isolated human monocytes with an IC50 value of 940 ± 70 nM.[4][6]
In Vivo Activity:
-
In a 28-day treatment protocol in mice, oral administration of this compound at 50 mg/kg/day significantly prolonged allograft survival.[4][6]
-
An induction protocol with 100 mg/kg/day also significantly prolonged allograft survival.[4][6]
Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. nswai.org [nswai.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling CP-105696
Target Audience: Researchers, scientists, and professionals in drug development.
This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of CP-105696, a potent and selective Leukotriene B4 (LTB4) receptor antagonist. The information is intended to be a primary resource for ensuring laboratory safety and proper chemical management.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, facilitating easy reference and comparison.
| Property | Value |
| Molecular Formula | C₂₈H₂₈O₄[1] |
| Molecular Weight | 428.52 g/mol [1] |
| Appearance | Solid powder |
| IC₅₀ (LTB4 Receptor Binding) | 8.42 ± 0.26 nM (on human neutrophils)[1][2] |
| IC₅₀ (LTB4-mediated Chemotaxis) | 5.0 ± 2.0 nM (in human neutrophils)[1][2] |
| IC₅₀ (LTB4-mediated Ca²⁺ Mobilization) | 940 ± 70 nM (in human monocytes)[1][2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[1] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month[1][2] |
| Solubility (in DMSO) | ≥ 2.5 mg/mL (5.83 mM)[1][2] |
Signaling Pathway and Mechanism of Action
This compound functions as a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor, primarily the high-affinity receptor BLT1.[2][3] LTB4 is a powerful lipid mediator involved in inflammatory responses. It binds to BLT1 on the surface of immune cells like neutrophils and monocytes, triggering a G-protein coupled signaling cascade. This activation leads to downstream effects including intracellular calcium mobilization, chemotaxis (cell migration), and the upregulation of adhesion molecules such as CD11b.[2][3][4] this compound acts as a noncompetitive antagonist at the high-affinity LTB4 receptor, effectively blocking these pro-inflammatory cellular responses.[2]
Caption: Mechanism of LTB4 signaling and its inhibition by this compound.
Operational Plan: Handling and Personal Protective Equipment (PPE)
As a potent bioactive compound, this compound requires careful handling to minimize exposure. The following step-by-step workflow should be followed.
Pre-Handling Preparation
-
Engineering Controls: All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE): Before entering the handling area, don the following:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves (double-gloving is recommended).
-
Body Protection: A fully fastened laboratory coat.
-
-
Emergency Equipment: Ensure an eyewash station and safety shower are accessible.
Handling and Experimental Use
-
Weighing: Use a microbalance within the fume hood. Handle the powder gently to avoid creating dust.
-
Solution Preparation: When preparing solutions (e.g., in DMSO), add the solvent slowly to the powdered compound. Cap vials securely before vortexing or sonicating.
-
Spill Management: In case of a small spill, decontaminate the area with a suitable laboratory disinfectant. For larger spills, evacuate the area and follow institutional emergency procedures.
Post-Handling and Cleanup
-
Decontamination: Wipe down all surfaces in the fume hood that may have come into contact with the compound.
-
PPE Removal: Remove gloves and lab coat before leaving the work area.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Caption: Recommended workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure safety.
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound must be collected in a sealed, properly labeled hazardous liquid waste container. Do not dispose of down the drain.
-
Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety program in accordance with local, state, and federal regulations.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
